molecular formula C7H7BrN2O B071093 3-bromo-N'-hydroxybenzenecarboximidamide CAS No. 173406-70-7

3-bromo-N'-hydroxybenzenecarboximidamide

カタログ番号: B071093
CAS番号: 173406-70-7
分子量: 215.05 g/mol
InChIキー: NQFJSTMFTXNUKP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-bromo-N'-hydroxybenzenecarboximidamide is a useful research compound. Its molecular formula is C7H7BrN2O and its molecular weight is 215.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-bromo-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFJSTMFTXNUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-bromo-N'-hydroxybenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the intricate landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers and scientists engaged in the synthesis and characterization of novel chemical entities, a comprehensive understanding of analytical techniques is paramount. This in-depth technical guide provides a detailed walkthrough of the structure elucidation of 3-bromo-N'-hydroxybenzenecarboximidamide, a molecule of interest in medicinal chemistry. This guide is tailored for professionals in the field, offering field-proven insights and a self-validating approach to structural analysis.

Introduction

This compound belongs to the class of amidoximes, a functional group known for its versatile applications in medicinal chemistry, including as prodrugs and nitric oxide donors. The presence of a bromine atom on the phenyl ring introduces a unique electronic and steric profile, making a thorough structural confirmation essential for understanding its reactivity and potential biological activity. This guide will navigate the logical workflow from synthesis to definitive structural confirmation using a suite of modern analytical techniques.

I. Synthesis and Purification: The Foundation of Analysis

A robust and well-characterized synthesis is the bedrock of any structural elucidation effort. The most common and efficient route to N'-hydroxybenzenecarboximidamides is through the nucleophilic addition of hydroxylamine to a nitrile precursor.[1]

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a solution of 3-bromobenzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and a suitable base such as sodium carbonate (2.0 eq).

  • Reaction Conditions: The mixture is refluxed for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield pure this compound.

The rationale for choosing this method lies in its high yields and the ready availability of the starting nitrile. The purification step is critical to remove any unreacted starting materials or byproducts that could interfere with subsequent spectroscopic analysis.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification 3-Bromobenzonitrile 3-Bromobenzonitrile Reaction Reaction 3-Bromobenzonitrile->Reaction Hydroxylamine_HCl Hydroxylamine_HCl Hydroxylamine_HCl->Reaction Crude_Product Crude_Product Reaction->Crude_Product Workup Column_Chromatography Column_Chromatography Crude_Product->Column_Chromatography Pure_Product Pure_Product Column_Chromatography->Pure_Product Spectroscopic_Analysis Structural Elucidation Pure_Product->Spectroscopic_Analysis NMR_Analysis cluster_nmr NMR Spectroscopy 1H_NMR ¹H NMR Proton_Environment Proton_Environment 1H_NMR->Proton_Environment Analyzes 13C_NMR ¹³C NMR Carbon_Framework Carbon_Framework 13C_NMR->Carbon_Framework Analyzes Structure_Confirmation Definitive Structure Proton_Environment->Structure_Confirmation Carbon_Framework->Structure_Confirmation

Caption: Logical flow of NMR data interpretation for structural confirmation.

C. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C₇H₇BrN₂O). A crucial feature will be the presence of an (M+2)⁺ peak of nearly equal intensity to the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Key Fragmentation Pathways:

    • Loss of NH₂: A common fragmentation for primary amides is the loss of the amino group, leading to a resonance-stabilized cation.

    • Loss of OH: Cleavage of the N-O bond can result in the loss of a hydroxyl radical.

    • Loss of the Amidoxime Group: Fragmentation can lead to the formation of a bromobenzoyl or bromophenyl cation.

The observation of the correct molecular ion with the characteristic bromine isotopic pattern is a strong confirmation of the elemental composition. The fragmentation pattern provides further corroboration of the proposed structure.

III. Definitive Structure Confirmation: X-ray Crystallography

For an unequivocal determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. This technique provides precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state. Obtaining suitable crystals for X-ray analysis is a critical, and sometimes challenging, final step in the elucidation process.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of synthesis, purification, and a suite of spectroscopic techniques. Each analytical method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident and validated molecular architecture. This guide serves as a robust framework for researchers and scientists in navigating the essential steps of chemical characterization in the pursuit of novel drug candidates.

References

  • Spectroscopy Online, "Organic Nitrogen Compounds IV: Nitriles," 2019. [Link]

  • Chemistry LibreTexts, "13.3: Chemical Shifts in ¹H NMR Spectroscopy," 2024. [Link]

  • Journal of the American Society for Mass Spectrometry, "Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase," ACS Publications. [Link]

  • YouTube, "PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc," 2021. [Link]

  • Chemistry LibreTexts, "Mass Spectrometry - Fragmentation Patterns," 2023. [Link]

  • JoVE, "Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation," 2024. [Link]

  • YouTube, "Mass Spectrometry Fragmentation Part 1," 2015. [Link]

  • ResearchGate, "Benzamide-simplified mass spectrum,[2]" N.p. [Link]

  • PMC, "Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques," N.p. [Link]

  • University of Alabama, "Ion fragmentation of small molecules in mass spectrometry," 2011. [Link]

  • Molecules, "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors," MDPI, 2019. [Link]

  • Chemistry LibreTexts, "20.8: Spectroscopy of Carboxylic Acids and Nitriles," 2024. [Link]

  • Michigan State University, "IR Absorption Table," N.p. [Link]

  • ResearchGate, "The FT-IR spectra of (a) polyacrylonitrile and (b) poly(amidoxime) and...," N.p. [Link]

  • AJOL, "synthesis of poly-amidoxime resin from grafted millet husk cellulose for adsorption," N.p. [Link]

  • PubMed, "[The IR spectra of complexes of fiber containing amidoxime groups with Fe(III), Co(II), Ni(II), Cd(II) and Hg(II)]," 2004. [Link]

  • Jena Library of Biological Macromolecules, "Determination of Secondary Structure in Proteins by FTIR Spectroscopy," N.p. [Link]

  • ResearchGate, "Infrared bands in solid and liquid phases of amidoximes.," N.p. [Link]

  • PubChem, "3-Bromobenzonitrile," National Institutes of Health. [Link]

  • The Royal Society of Chemistry, "SI-1 Metal-free synthesis of nitriles from aldehydes using N-Boc-O-tosylhydroxylamine as nitrogen source Electronic Supplementa," N.p. [Link]

  • NMRDB.org, "Predict 13C carbon NMR spectra," N.p. [Link]

  • Chegg, "Solved The 13C NMR spectrum of 1-bromo-3-chloropropane," 2020. [Link]

  • Chemistry LibreTexts, "13.11: Characteristics of ¹³C NMR Spectroscopy," 2024. [Link]

  • Compound Interest, "A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES," 2015. [Link]

  • Oregon State University, "1H NMR Chemical Shift," N.p. [Link]

  • docbrown.info, "C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting," N.p. [Link]

  • PubMed, "1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent," 2014. [Link]

  • University of Cambridge, "Chemical shifts," N.p. [Link]

  • IQ-USP, "Chemical Shifts 1H-NMR," N.p. [Link]

  • PMC, "Anomalous amide proton chemical shifts as signatures of hydrogen bonding to aromatic sidechains," N.p. [Link]

  • ResearchGate, "Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the...," N.p. [Link]

  • Canadian Science Publishing, "CHEMICAL SHIFTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF MOLECULES CONTAINING POLAR GROUPS," N.p. [Link]

  • ResearchGate, "Influence of Substituents on the Through-Space Shielding of Aromatic Rings," 2025. [Link]

  • ResearchGate, "(PDF) Reaction of N-acetylbenzamides with hydroxylamine hydrochloride: synthesis of 3-methyl-5-aryl-1,2,4-oxadiazoles," N.p. [Link]

Sources

Unveiling the Immunomodulatory Potential: A Technical Guide to the Mechanism of Action of 3-bromo-N'-hydroxybenzenecarboximidamide as a Putative IDO1 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action of 3-bromo-N'-hydroxybenzenecarboximidamide, a small molecule bearing the N-hydroxyamidine pharmacophore. Based on extensive structure-activity relationship data from analogous compounds, it is hypothesized that this agent functions as a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical immune checkpoint enzyme that plays a pivotal role in tumor-mediated immunosuppression by catabolizing the essential amino acid L-tryptophan. This guide will provide an in-depth exploration of the IDO1 pathway, the molecular basis of inhibition by N-hydroxyamidine derivatives, the anticipated downstream immunological consequences, and detailed experimental protocols for the validation of this proposed mechanism.

Introduction: The Rationale for Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) in Oncology

The ability of tumor cells to evade the host immune system is a hallmark of cancer. One of the key mechanisms by which tumors establish an immunosuppressive microenvironment is through the upregulation of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism, converting L-tryptophan to N-formylkynurenine.[2]

The expression of IDO1 is typically low in healthy tissues but is significantly upregulated in many tumor types, often in response to pro-inflammatory cytokines like interferon-gamma (IFN-γ) released by activated T-cells.[2][4] This upregulation has two major immunosuppressive consequences:

  • Tryptophan Depletion: The rapid consumption of L-tryptophan in the tumor microenvironment leads to the starvation of immune cells, particularly T-cells, which are highly dependent on this essential amino acid for their proliferation and effector function.[1]

  • Accumulation of Immunosuppressive Metabolites: The enzymatic product, kynurenine, and its downstream metabolites are not inert byproducts. They actively suppress T-cell activity and promote the differentiation of regulatory T-cells (Tregs), further dampening the anti-tumor immune response.[1][2]

Given its central role in tumor immune escape, IDO1 has emerged as a high-priority target for cancer immunotherapy.[3] The development of small molecule inhibitors of IDO1 aims to restore anti-tumor immunity, potentially in combination with other immunotherapies such as checkpoint inhibitors.[5][6]

The N-hydroxyamidine Pharmacophore: A Key to Potent IDO1 Inhibition

The chemical structure of this compound features a critical N-hydroxyamidine moiety. This functional group is a well-established pharmacophore for potent, reversible, and competitive inhibitors of IDO1.[1][7]

Molecular Mechanism of Inhibition

The catalytic activity of IDO1 is dependent on a heme cofactor containing an iron atom in its active site. N-hydroxyamidine-based inhibitors exert their effect through direct coordination with this heme iron.[7][8] The proposed binding mode involves the oxygen atom of the deprotonated N-hydroxyamidine forming a dative bond with the ferrous (Fe2+) or ferric (Fe3+) iron of the heme group.[8][][10] This interaction effectively blocks the binding of the natural substrate, L-tryptophan, to the active site, thereby inhibiting the enzymatic reaction.[7]

The substituted phenyl ring of the inhibitor, in this case, the 3-bromophenyl group, is positioned within a hydrophobic pocket of the enzyme's active site, contributing to the overall binding affinity and specificity.[1][8]

IDO1_Inhibition_Mechanism cluster_IDO1 IDO1 Active Site cluster_Inhibitor 3-bromo-N'-hydroxy- benzenecarboximidamide Heme_Fe Heme Iron (Fe²⁺/Fe³⁺) Hydrophobic_Pocket Hydrophobic Pocket N_Hydroxyamidine N-hydroxyamidine Moiety (-C(=NOH)NH₂) N_Hydroxyamidine->Heme_Fe Dative Bond Formation (Oxygen to Iron) Bromophenyl 3-Bromophenyl Ring Bromophenyl->Hydrophobic_Pocket Hydrophobic Interaction L_Tryptophan L-Tryptophan (Substrate) L_Tryptophan->Heme_Fe Binding Blocked

Caption: Proposed binding mode of this compound in the IDO1 active site.

Downstream Immunological Consequences of IDO1 Inhibition

By blocking the catalytic activity of IDO1, this compound is expected to reverse the immunosuppressive effects of the enzyme within the tumor microenvironment. This leads to a cascade of immunological events that can promote an effective anti-tumor response.

Reversal of Tryptophan Depletion and Kynurenine Accumulation

The primary biochemical effect of IDO1 inhibition is the preservation of local L-tryptophan concentrations and the prevention of kynurenine production. This restores the necessary metabolic conditions for robust T-cell function.

Restoration of T-Cell Proliferation and Effector Function

With the removal of the tryptophan depletion and kynurenine-mediated suppression, cytotoxic T-lymphocytes (CTLs) can once again proliferate and execute their tumor-killing functions. This includes the enhanced production of cytotoxic granules and pro-inflammatory cytokines such as IFN-γ and TNF-α.

Downstream_Effects IDO1_Inhibitor 3-bromo-N'-hydroxy- benzenecarboximidamide IDO1 IDO1 Enzyme IDO1_Inhibitor->IDO1 Inhibition Anti_Tumor_Immunity Restored Anti-Tumor Immunity IDO1_Inhibitor->Anti_Tumor_Immunity Promotes Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Conversion T_Cell_Suppression T-Cell Suppression IDO1->T_Cell_Suppression via Tryptophan Depletion Tryptophan L-Tryptophan Kynurenine->T_Cell_Suppression Induces Tumor_Immune_Evasion Tumor Immune Evasion T_Cell_Suppression->Tumor_Immune_Evasion Leads to

Caption: Immunological cascade following IDO1 inhibition.

Experimental Validation Protocols

To empirically validate the proposed mechanism of action for this compound, a series of enzymatic and cell-based assays are required.

In Vitro Enzymatic Assay for IDO1 Inhibition

This assay directly measures the ability of the compound to inhibit the activity of recombinant human IDO1 enzyme.

Principle: The enzymatic reaction is initiated by adding L-tryptophan to a reaction mixture containing recombinant IDO1. The product, N-formylkynurenine, is then converted to kynurenine, which can be quantified colorimetrically.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.

    • Reaction Mixture: Assay buffer containing 20 mM ascorbate, 10 µM methylene blue, 100 µg/mL catalase, and 400 µM L-tryptophan.[11]

    • Test Compound: Prepare a stock solution of this compound in DMSO and create serial dilutions.

    • Enzyme: Recombinant human IDO1.

    • Stop Solution: 30% (w/v) trichloroacetic acid (TCA).

    • Detection Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid.[11]

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add recombinant IDO1 enzyme to each well.

    • Initiate the reaction by adding the reaction mixture.

    • Incubate at 37°C for 30-60 minutes.[11]

    • Terminate the reaction by adding the stop solution (TCA).

    • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[11]

    • Centrifuge the plate to pellet precipitated protein.

    • Transfer the supernatant to a new 96-well plate.

    • Add the detection reagent (p-DMAB) to each well.

    • Measure the absorbance at 480 nm.[11]

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for IDO1 Inhibition

This assay assesses the ability of the compound to inhibit IDO1 activity in a cellular context, providing a more physiologically relevant measure of potency.

Principle: Human cancer cells that express IDO1 upon stimulation with IFN-γ are treated with the test compound. The amount of kynurenine secreted into the cell culture medium is then quantified.

Step-by-Step Protocol:

  • Cell Culture:

    • Use a human cancer cell line known to express IDO1, such as HeLa or SKOV-3 cells.[6][11]

    • Culture the cells in DMEM supplemented with 10% FBS and antibiotics.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.[12]

    • Replace the medium with fresh medium containing L-tryptophan (e.g., 20 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce IDO1 expression.[12]

    • Add serial dilutions of this compound to the wells.

    • Incubate for 48 hours.[12]

    • Collect the cell culture supernatant.

  • Kynurenine Quantification:

    • To 140 µL of supernatant, add 10 µL of 30% TCA to precipitate proteins.[12]

    • Incubate at 65°C for 30 minutes.[12]

    • Centrifuge to pellet the precipitate.

    • Transfer 100 µL of the supernatant to a new plate and add 100 µL of 2% p-DMAB.[12]

    • Measure the absorbance at 492 nm.[12][13]

  • Data Analysis:

    • Calculate the cellular IC50 value for the inhibition of kynurenine production.

T-Cell Co-culture Assay

This assay evaluates the functional consequence of IDO1 inhibition on T-cell activation.

Principle: IDO1-expressing cancer cells are co-cultured with a T-cell line (e.g., Jurkat cells). The ability of the test compound to rescue T-cell activation, often measured by IL-2 secretion, is assessed.[5][6]

Step-by-Step Protocol:

  • Co-culture Setup:

    • Seed IDO1-expressing cancer cells (e.g., IFN-γ-stimulated SKOV-3 cells) in a 96-well plate.

    • Add Jurkat T-cells to the wells.

    • Add a T-cell activator (e.g., phytohemagglutinin).

    • Add serial dilutions of this compound.

    • Incubate for 24-48 hours.

  • Measurement of T-Cell Activation:

    • Collect the co-culture supernatant.

    • Measure the concentration of IL-2 using a commercially available ELISA kit.

  • Data Analysis:

    • Determine the concentration of the test compound required to restore IL-2 production to levels seen in the absence of IDO1-expressing cells.

Quantitative Data Summary of Representative N-hydroxyamidine IDO1 Inhibitors

To provide a benchmark for the expected potency of this compound, the following table summarizes the reported activities of well-characterized N-hydroxyamidine-based IDO1 inhibitors.

CompoundEnzymatic IC50 (nM)Cellular IC50 (nM)Reference
Epacadostat (INCB24360)727.1[1]
Compound 4 (5l)6719[1]
IDO-IN-738Not Reported[4]

Synthesis of this compound

Synthesis_Workflow Start 3-Bromobenzonitrile Step1 Reaction with Hydroxylamine Start->Step1 Base (e.g., NaHCO₃) Solvent (e.g., Ethanol/Water) Product This compound Step1->Product

Caption: Proposed synthetic workflow for this compound.

A common method for the synthesis of N-hydroxyamidines involves the reaction of a nitrile with hydroxylamine. Therefore, 3-bromobenzonitrile would be the logical starting material.

Conclusion

The presence of the N-hydroxyamidine pharmacophore in this compound strongly suggests that its primary mechanism of action is the inhibition of the immunosuppressive enzyme IDO1. This guide has detailed the molecular basis for this inhibition, the expected downstream immunological consequences, and a comprehensive set of experimental protocols to validate this hypothesis. The successful demonstration of potent IDO1 inhibitory activity would position this compound as a promising candidate for further investigation in the field of cancer immunotherapy.

References

  • Max Planck Institute of Molecular Physiology. (2021, March 18). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. European Pharmaceutical Review.
  • Oncotarget. (2018, July 20).
  • Bio-protocol. (n.d.). IDO1 Inhibitory Assay in Cell Lines.
  • U.S. National Library of Medicine. (2018, July 20).
  • American Chemical Society. (n.d.). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors.
  • BOC Sciences. (2022, June 30). Recently Disclosed IDO1 Inhibitors.
  • U.S. National Library of Medicine. (n.d.). Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector.
  • U.S. National Library of Medicine. (n.d.). Quantification of IDO1 enzyme activity in normal and malignant tissues.
  • Smolecule. (n.d.). Buy 3-bromo-N-hydroxybenzamide | 2593-28-4.
  • MDPI. (n.d.). Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics.
  • BenchChem. (n.d.). Application Notes and Protocols: IDO-IN-7 Cell-Based Assay for Measuring Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity.
  • U.S. National Library of Medicine. (n.d.).
  • U.S. National Library of Medicine. (n.d.). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells.
  • BPS Bioscience. (n.d.). IDO1 Inhibitor Mechanism of Action Assay Kit.
  • Sigma-Aldrich. (n.d.). Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity (MAK356) - Technical Bulletin.
  • ResearchGate. (2025, December 20). Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-sensitive Diode Array Detector | Request PDF.
  • ResearchGate. (n.d.). (A–C) Determination of the kynurenine production in different cells....
  • U.S. National Library of Medicine. (n.d.).
  • U.S. National Library of Medicine. (n.d.). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors.
  • American Chemical Society. (2021, January 20). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors.
  • U.S. National Library of Medicine. (n.d.).
  • U.S. National Library of Medicine. (n.d.). High-resolution structures of inhibitor complexes of human indoleamine 2,3-dioxygenase 1 in a new crystal form.
  • PrepChem.com. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid.
  • Google Patents. (n.d.). RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.
  • ResearchGate. (n.d.). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide Qinqin Wang1, Yuping Guo1, Min Wang1, Wufu Zhu 1 and Shan Xu1,a.
  • U.S. National Library of Medicine. (2014, August 21).
  • Google Patents. (n.d.).
  • PubMed. (n.d.). Structure-activity relationship and enzyme kinetic studies on 4-aryl-1H-1,2,3-triazoles as indoleamine 2,3-dioxygenase (IDO) inhibitors.

Sources

A Technical Guide to the Prospective Biological Activities of 3-bromo-N'-hydroxybenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course for a Novel Molecule

In the landscape of drug discovery and development, the exploration of novel chemical entities is the cornerstone of innovation. This guide addresses 3-bromo-N'-hydroxybenzenecarboximidamide, a compound for which, as of the time of this writing, direct and extensive biological data is not publicly available. The absence of established research presents a unique opportunity to define a comprehensive strategy for uncovering its therapeutic potential. This document, therefore, serves as a forward-looking technical guide for researchers, scientists, and drug development professionals. It outlines a proposed investigational pathway, drawing upon established principles of medicinal chemistry and pharmacology, and leveraging the known biological activities of structurally analogous compounds. Our approach is grounded in scientific integrity, providing a robust framework for the systematic evaluation of this promising molecule.

Rationale for Investigation: Structural Analogs as a Predictive Foundation

The chemical architecture of this compound, featuring a brominated benzene ring and an N'-hydroxycarboximidamide moiety, suggests several plausible biological activities. This prediction is based on the well-documented pharmacological profiles of related compounds.

Notably, compounds such as 3-Bromo-N-hydroxybenzamide have been investigated for their potential as enzyme inhibitors, with possible anti-inflammatory and anticancer properties[1]. The presence of the bromine atom and hydroxyl functional groups is key to its chemical reactivity and biological activity[1]. Similarly, other brominated benzamide derivatives have shown promise as anti-inflammatory agents and have exhibited inhibitory effects on certain cancer cell lines[2].

Furthermore, the antioxidant and cytoprotective effects of brominated phenolic compounds, such as 3-bromo-4,5-dihydroxybenzaldehyde (3-BDB), are well-documented. 3-BDB has been shown to protect skin cells from oxidative damage by activating the Nrf2/HO-1 signaling pathway[3]. This suggests that the brominated phenyl ring in our target compound could play a significant role in mediating antioxidant and anti-inflammatory responses.

Therefore, we hypothesize that this compound may possess a multi-faceted biological profile encompassing anti-inflammatory, antioxidant, and potentially anti-proliferative activities. The following sections will detail a proposed research plan to systematically investigate these hypotheses.

Proposed Investigational Workflow

To elucidate the biological activity of this compound, a phased approach is recommended, beginning with fundamental in vitro assays and progressing to more complex cellular and potentially in vivo models.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Cellular Mechanism of Action cluster_2 Phase 3: Advanced Modeling & Target Validation A Cytotoxicity Assessment (e.g., MTT, LDH assays) D Anti-inflammatory Activity in Cell Models (e.g., LPS-stimulated macrophages) A->D B Antioxidant Capacity Evaluation (e.g., DPPH, ABTS assays) E Nrf2/HO-1 Pathway Activation (Western Blot, qPCR) B->E C Enzyme Inhibition Screening (e.g., COX-2, LOX, Kinases) H Target Deconvolution (e.g., Affinity chromatography, proteomics) C->H G In Vivo Proof-of-Concept Studies (e.g., Animal models of inflammation) D->G E->G F Apoptosis and Cell Cycle Analysis (Flow Cytometry) F->G

Caption: Proposed Investigational Workflow for this compound.

Detailed Experimental Protocols

Phase 1: Foundational In Vitro Screening

3.1.1. Cytotoxicity Assessment: The MTT Assay

  • Objective: To determine the concentration range at which this compound exhibits cytotoxic effects on various cell lines (e.g., HeLa, HaCaT, RAW 264.7).

  • Methodology:

    • Seed cells in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

3.1.2. Antioxidant Capacity: DPPH Radical Scavenging Assay

  • Objective: To evaluate the direct antioxidant potential of the compound.

  • Methodology:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Add various concentrations of this compound to the DPPH solution.

    • Incubate the mixture in the dark for 30 minutes at room temperature.

    • Measure the absorbance at 517 nm.

    • Ascorbic acid should be used as a positive control.

    • Calculate the percentage of DPPH radical scavenging activity.

Phase 2: Elucidation of Cellular Mechanisms

3.2.1. Anti-inflammatory Activity in LPS-Stimulated Macrophages

  • Objective: To assess the ability of the compound to mitigate the inflammatory response in a cellular model.

  • Methodology:

    • Culture RAW 264.7 macrophages and pre-treat with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

    • Lyse the cells to extract protein for Western blot analysis of key inflammatory signaling proteins (e.g., p-NF-κB, p-IκBα).

3.2.2. Nrf2/HO-1 Pathway Activation

  • Objective: To investigate if the compound's potential antioxidant effects are mediated by the Nrf2 signaling pathway, drawing parallels from the activity of 3-bromo-4,5-dihydroxybenzaldehyde[3].

  • Methodology:

    • Treat HaCaT keratinocytes with this compound for various time points (e.g., 0, 1, 3, 6, 12, 24 hours).

    • Perform Western blot analysis to determine the protein expression levels of Nrf2 and HO-1.

    • Utilize quantitative PCR (qPCR) to measure the mRNA expression levels of Nrf2 and HO-1.

    • Immunocytochemistry can be employed to visualize the nuclear translocation of Nrf2, a key step in its activation[3].

G A 3-bromo-N'-hydroxy- benzenecarboximidamide B Upstream Kinases (e.g., ERK, Akt) A->B C Nrf2 Activation (Phosphorylation & Nuclear Translocation) B->C D ARE Binding C->D E Increased Expression of Antioxidant Enzymes (e.g., HO-1) D->E F Cytoprotective Effects (Reduced Oxidative Stress) E->F

Caption: Proposed Nrf2/HO-1 Activation Pathway.

Data Interpretation and Future Directions

The data generated from this proposed research plan will provide a comprehensive initial profile of the biological activity of this compound.

Assay Parameter Measured Potential Implication
MTT AssayIC50 (half maximal inhibitory concentration)Defines the therapeutic window for further in vitro studies.
DPPH AssayEC50 (half maximal effective concentration)Indicates direct radical scavenging ability.
Anti-inflammatory AssayReduction in pro-inflammatory cytokinesSuggests potential for treating inflammatory conditions.
Nrf2/HO-1 ActivationIncreased protein and mRNA expressionElucidates a key mechanism of antioxidant and cytoprotective action.

Should the in vitro and cellular data prove promising, subsequent investigations could focus on in vivo models of inflammation or oxidative stress-related diseases. Furthermore, target deconvolution studies would be crucial to identify the specific molecular targets of this compound, thereby providing a more profound understanding of its mechanism of action.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, a robust scientific rationale exists for its investigation as a potential therapeutic agent. By leveraging the known activities of structurally related compounds and employing the systematic research framework outlined in this guide, the scientific community can effectively unlock the pharmacological potential of this novel molecule. The proposed methodologies provide a clear and actionable path for elucidating its mechanism of action and paving the way for future drug development efforts.

References

  • Ryu, Y. S., Fernando, P. D. S. M., Kang, K. A., Piao, M. J., Zhen, A. X., Kang, H. K., Koh, Y. S., & Hyun, J. W. (2019). Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway. Marine Drugs, 17(10), 569. Retrieved from [Link]

Sources

A Technical Guide to the Potential Therapeutic Targets of 3-bromo-N'-hydroxybenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical exploration of 3-bromo-N'-hydroxybenzenecarboximidamide, a compound of interest in modern drug discovery. We will dissect its structural components to logically infer its most probable therapeutic targets, outline robust experimental protocols for validation, and discuss the mechanistic underpinnings of its potential biological activities. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and investigate the therapeutic utility of this and related chemical entities.

Introduction and Rationale

This compound belongs to a class of compounds known as amidoximes (or, more formally, N'-hydroxycarboximidamides). Its structure is characterized by a benzene ring substituted with a bromine atom and an N'-hydroxycarboximidamide functional group. This combination of an aromatic scaffold, a halogen, and a metal-chelating amidoxime moiety provides a strong basis for hypothesizing its interaction with specific biological targets.

The presence of the N'-hydroxycarboximidamide group is particularly significant. This functional group is a known pharmacophore in several enzyme inhibitors and is recognized for its ability to chelate metal ions, particularly the iron in heme-containing enzymes.[1][2][3] Research into similar structures suggests potential applications in oncology and inflammatory diseases.[4] This guide will primarily focus on the most compelling inferred target, Indoleamine 2,3-dioxygenase 1 (IDO1), while also exploring other plausible targets based on the broader activities of bromo-aromatic compounds.

Primary Inferred Target: Indoleamine 2,3-dioxygenase 1 (IDO1)

2.1. Mechanistic Rationale: The Amidoxime Pharmacophore

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism, converting tryptophan to N-formylkynurenine.[1][2] In the context of oncology, IDO1 is a critical immune checkpoint protein. Its overexpression by tumor cells leads to the depletion of tryptophan in the tumor microenvironment, which suppresses the proliferation and function of tumor-infiltrating T-lymphocytes, thereby facilitating immune escape.[2][3]

The N'-hydroxycarboximidamide functional group of this compound is a potent pharmacophore for IDO1 inhibition. Numerous studies have demonstrated that amidoxime derivatives are effective IDO1 inhibitors, with some showing activity comparable to established inhibitors like Epacadostat.[3] The inhibitory mechanism is predicated on the ability of the amidoxime nitrogen and oxygen atoms to coordinate with the ferric (Fe³⁺) or ferrous (Fe²⁺) heme iron in the enzyme's active site, displacing water and preventing the binding of molecular oxygen, which is essential for catalysis.

2.2. Proposed Binding and Inhibition Mechanism

The proposed interaction involves the direct binding of the N'-hydroxycarboximidamide group to the heme iron of IDO1. The brominated benzene ring likely occupies a hydrophobic pocket within the active site, contributing to binding affinity and selectivity. The bromine atom itself can form halogen bonds with backbone carbonyls or other suitable acceptor atoms, further stabilizing the enzyme-inhibitor complex.

Below is a conceptual diagram illustrating the key interactions within the IDO1 active site.

G cluster_IDO1 IDO1 Active Site cluster_Inhibitor 3-bromo-N'-hydroxy- benzenecarboximidamide HEME Heme Prosthetic Group (Fe³⁺) POCKET Hydrophobic Pocket (Phe, Leu, Val residues) HBOND H-Bond Acceptor (e.g., Serine) AMIDOXIME N'-hydroxycarboximidamide (-C(=NH)NHOH) AMIDOXIME->HEME Fe³⁺ Chelation (Primary Interaction) BENZENE 3-Bromo-Benzene Ring BENZENE->POCKET Hydrophobic Interaction BENZENE->HBOND Potential Halogen Bond (Br ••• O=C)

Caption: Proposed binding mode of the inhibitor within the IDO1 active site.

2.3. Experimental Workflow for Target Validation

Validating IDO1 as a target requires a multi-step approach, moving from cell-free enzymatic assays to cell-based models.

G cluster_workflow IDO1 Inhibition Validation Workflow A Step 1: Cell-Free Enzymatic Assay (Recombinant hIDO1) B Step 2: Determine IC₅₀ Value (Dose-Response Curve) A->B C Step 3: Cell-Based Functional Assay (e.g., HeLa or SK-OV-3 cells) B->C D Step 4: Measure Kynurenine Production (LC-MS or Spectrophotometry) C->D E Step 5: Co-culture Assay (T-cell Proliferation Rescue) D->E

Caption: Experimental workflow for validating IDO1 inhibition.

2.3.1. Protocol: Cell-Free Recombinant hIDO1 Inhibition Assay

This assay directly measures the compound's ability to inhibit purified human IDO1 enzyme activity.

  • Reagents & Materials:

    • Recombinant human IDO1 (hIDO1)

    • L-Tryptophan (substrate)

    • Ascorbic acid (reductant)

    • Methylene blue (cofactor)

    • Catalase

    • Assay Buffer: 50 mM Potassium Phosphate, pH 6.5

    • Test Compound: this compound (in DMSO)

    • 96-well UV-transparent microplate

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture in the assay buffer containing hIDO1 (e.g., 50 nM), catalase (100 U/mL), ascorbic acid (10 mM), and methylene blue (10 µM).

    • Add the test compound across a range of concentrations (e.g., 0.1 nM to 100 µM) to the wells of the microplate. Include a DMSO-only control.

    • Pre-incubate the enzyme mixture with the compound for 15 minutes at 25°C.

    • Initiate the reaction by adding L-Tryptophan to a final concentration of 200 µM.

    • Immediately measure the absorbance at 321 nm (for kynurenine) in kinetic mode for 60 minutes.

    • Calculate the initial reaction velocity (V₀) for each concentration.

    • Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

2.3.2. Protocol: Cell-Based Kynurenine Production Assay

This assay confirms the compound's activity in a cellular context.

  • Reagents & Materials:

    • HeLa or SK-OV-3 cells (known to express IDO1 upon stimulation)

    • Interferon-gamma (IFN-γ)

    • Complete cell culture medium

    • Test Compound

    • Trichloroacetic acid (TCA)

    • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • Procedure:

    • Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

    • Stimulate the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.

    • Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for 24 hours.

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 50 µL of 30% TCA to precipitate proteins, and centrifuge.

    • Transfer 100 µL of the TCA-treated supernatant to a new plate.

    • Add 100 µL of Ehrlich's reagent and incubate for 10 minutes at room temperature.

    • Measure the absorbance at 490 nm. The colorimetric product is proportional to the kynurenine concentration.

    • Calculate the IC₅₀ value as described for the cell-free assay.

2.4. Quantitative Data Presentation

The results from these assays should be summarized for clear comparison.

Assay Type Target Test Compound IC₅₀ (nM) Reference Inhibitor (Epacadostat) IC₅₀ (nM)
Cell-Free EnzymaticRecombinant hIDO1[Experimental Value][Literature/Experimental Value]
Cell-Based FunctionalIFN-γ stimulated HeLa[Experimental Value][Literature/Experimental Value]

Secondary Potential Target: Nrf2/HO-1 Antioxidant Pathway

3.1. Mechanistic Rationale

Structurally related brominated phenolic compounds, such as 3-bromo-4,5-dihydroxybenzaldehyde (3-BDB), have been shown to exert potent antioxidant and cytoprotective effects.[5] These effects are mediated through the activation of the Nrf2/HO-1 signaling pathway.[5] It is plausible that this compound could trigger a similar response. The mechanism involves the activation of upstream kinases like ERK and Akt, which phosphorylate the transcription factor Nrf2. This leads to Nrf2's dissociation from its inhibitor Keap1, translocation to the nucleus, and subsequent transcription of antioxidant genes, most notably Heme Oxygenase-1 (HO-1).[5]

3.2. Signaling Pathway Diagram

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus COMPOUND 3-bromo-N'-hydroxy- benzenecarboximidamide ERK ERK COMPOUND->ERK Activates AKT Akt COMPOUND->AKT Activates KEAP1_NRF2 Keap1-Nrf2 (Inactive Complex) ERK->KEAP1_NRF2 Phosphorylates Nrf2 AKT->KEAP1_NRF2 Phosphorylates Nrf2 NRF2_P p-Nrf2 KEAP1_NRF2->NRF2_P Dissociation NRF2_NUC Nrf2 NRF2_P->NRF2_NUC Translocation ARE Antioxidant Response Element (ARE) NRF2_NUC->ARE Binds to HO1 HO-1 Gene Transcription ARE->HO1 Initiates

Caption: The Nrf2/HO-1 antioxidant signaling pathway.

3.3. Experimental Protocol: Western Blot for Nrf2 Translocation and HO-1 Expression

  • Cell Culture and Treatment:

    • Use a relevant cell line (e.g., HaCaT keratinocytes or HT22 neuronal cells).

    • Treat cells with the test compound at various concentrations for different time points (e.g., 6, 12, 24 hours).

  • Nuclear and Cytoplasmic Fractionation:

    • Harvest the cells and use a commercial nuclear/cytoplasmic extraction kit to separate the protein fractions.

  • Western Blotting:

    • Quantify protein concentration in both fractions using a BCA assay.

    • Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST).

    • Probe with primary antibodies against Nrf2, HO-1, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect signals using an ECL substrate and an imaging system.

  • Analysis:

    • Quantify band intensity. An increase in Nrf2 in the nuclear fraction and a decrease in the cytoplasmic fraction indicates translocation. An increase in total HO-1 protein levels indicates pathway activation.

Summary and Future Directions

This compound presents a compelling profile for drug discovery, primarily as a potential inhibitor of the immuno-oncology target IDO1. The amidoxime moiety is a well-established pharmacophore for this enzyme class, making it the most logical and high-priority target for investigation. Secondary lines of inquiry, including the modulation of the Nrf2 antioxidant pathway, warrant exploration based on the activities of structurally related compounds.

Potential Target Therapeutic Area Mechanistic Rationale Key Validation Experiment
IDO1 Immuno-OncologyAmidoxime group chelates heme iron in the active site.Cell-free hIDO1 enzymatic assay & cell-based kynurenine assay.
Nrf2/HO-1 Pathway Cytoprotection, Anti-inflammationActivity inferred from structurally similar bromo-phenols.Western blot for Nrf2 nuclear translocation and HO-1 induction.

Future work should focus on confirming IDO1 inhibition and establishing a structure-activity relationship (SAR) by synthesizing and testing analogs. If IDO1 activity is confirmed, subsequent studies should include T-cell co-culture assays to demonstrate functional immune restoration, followed by in vivo efficacy studies in relevant tumor models.

References

  • National Institutes of Health (NIH). Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway. Available from: [Link]

  • PubChem. 3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341. Available from: [Link]

  • PubChem. 3-Bromo-4-hydroxybenzamide | C7H6BrNO2 | CID 15169932. Available from: [Link]

  • PubChem. 3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308. Available from: [Link]

  • PubChem. 3-Bromo-N,N-dimethylaniline | C8H10BrN | CID 140102. Available from: [Link]

  • PubChem. 3-Bromopropylamine hydrobromide | C3H9Br2N | CID 78701. Available from: [Link]

  • PubMed. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Available from: [Link]

  • PubMed. N-hydroxybenzenecarboximidic acid derivatives: a new class of nitroxyl-generating prodrugs. Available from: [Link]

  • Frontiers. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Available from: [Link]

  • MDPI. 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. Available from: [Link]

  • National Institutes of Health (NIH). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Available from: [Link]

  • Engineered Science Publisher. Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. Available from: [Link]

  • Medscape. Journal of enzyme inhibition and medicinal chemistry. Available from: [Link]

  • PubMed. Design, Synthesis, and Biological Evaluation of Novel Hydroxyamidine Derivatives as Indoleamine 2,3-Dioxygenase 1 Inhibitors. Available from: [Link]

  • Usiena air. Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational- aided. Available from: [Link]

  • National Institutes of Health (NIH). New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis and Discovery of 3-bromo-N'-hydroxybenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This whitepaper provides a comprehensive technical overview of 3-bromo-N'-hydroxybenzenecarboximidamide, a compound of interest in contemporary medicinal chemistry and drug development. While the formal discovery of this specific molecule is not extensively documented in publicly accessible literature, its structural motifs are present in various biologically active agents. This guide, therefore, consolidates established chemical principles to propose a robust and logical synthetic pathway. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and contextualize the potential applications of this compound. This document is intended for researchers, synthetic chemists, and professionals in the pharmaceutical sciences who require a deep understanding of the synthesis and potential utility of novel chemical entities.

Introduction: The Rationale for this compound

This compound, also known as 3-bromo-N-hydroxybenzamidine, is an organic molecule featuring a brominated benzene ring connected to an N-hydroxycarboximidamide functional group. Its chemical structure, particularly the N-hydroxycarboximidamide (also known as amidoxime) moiety, is a well-recognized pharmacophore. Amidoximes are often employed as bioisosteres for carboxylic acids, amides, and other functional groups, offering advantages in terms of pKa modulation, membrane permeability, and metabolic stability.

The presence of a bromine atom on the phenyl ring provides a handle for further chemical modifications through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. Halogen bonding interactions involving the bromine atom can also contribute to target binding affinity. Given these features, this compound is a valuable building block and a potential lead compound in its own right for drug discovery programs targeting enzymes and receptors where the amidoxime group can act as a key interacting element. For instance, related N-hydroxycarboximidamide cores have been investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1), a target in cancer immunotherapy[1].

This guide will focus on a proposed, logical synthesis of this compound, based on fundamental and well-documented organic transformations.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached from commercially available starting materials. A two-step sequence is proposed, starting from 3-bromobenzaldehyde. This pathway is designed for efficiency, high yield, and ease of execution in a standard laboratory setting.

The overall workflow is depicted below:

Synthesis_Workflow cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Nitrile Formation (Dehydration) cluster_step3 Step 3: Amidoxime Formation A 3-Bromobenzaldehyde B 3-Bromobenzaldehyde Oxime A->B Hydroxylamine HCl, NaOAc, Ethanol/Water C 3-Bromobenzonitrile B->C Dehydrating Agent (e.g., Acetic Anhydride) D 3-bromo-N'-hydroxy- benzenecarboximidamide C->D Hydroxylamine HCl, Base (e.g., Na2CO3), Ethanol, Reflux

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for the synthesis of analogous compounds. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Step 1: Synthesis of 3-Bromobenzaldehyde Oxime

Rationale: The initial step involves the conversion of the aldehyde functional group of 3-bromobenzaldehyde into an oxime. This is a classic condensation reaction with hydroxylamine. The reaction is typically carried out in a protic solvent like ethanol to solubilize the reactants. A mild base, such as sodium acetate, is used to neutralize the hydrochloride salt of hydroxylamine, liberating the free hydroxylamine nucleophile.

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-bromobenzaldehyde (10.0 g, 54.0 mmol).

  • Dissolve the aldehyde in 100 mL of 95% ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (4.13 g, 59.4 mmol, 1.1 eq) and sodium acetate (8.86 g, 108.0 mmol, 2.0 eq) in 50 mL of water.

  • Add the aqueous hydroxylamine/sodium acetate solution to the ethanolic solution of the aldehyde in a dropwise manner at room temperature.

  • Stir the resulting mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.

  • Upon completion, reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Add 100 mL of cold deionized water to the concentrated mixture to precipitate the product.

  • Collect the white solid by vacuum filtration, wash with cold water (2 x 30 mL), and dry under vacuum to yield 3-bromobenzaldehyde oxime.

Step 2: Synthesis of 3-Bromobenzonitrile

Rationale: The oxime is then dehydrated to form the corresponding nitrile. Various dehydrating agents can be employed for this transformation. Acetic anhydride is a common and effective choice, as it reacts with the oxime to form an intermediate that readily eliminates water.

Protocol:

  • In a 100 mL round-bottom flask fitted with a reflux condenser, place the dried 3-bromobenzaldehyde oxime (9.0 g, 45.0 mmol).

  • Add acetic anhydride (25 mL) to the flask.

  • Heat the mixture to reflux (approximately 140 °C) and maintain for 1-2 hours. Monitor the reaction by TLC (4:1 hexane:ethyl acetate) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled mixture into 200 mL of an ice-water slurry with stirring to quench the excess acetic anhydride.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove acetic acid, followed by a wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-bromobenzonitrile. The product can be further purified by column chromatography on silica gel if necessary.

Step 3: Synthesis of this compound

Rationale: This final and key step involves the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group in 3-bromobenzonitrile. This reaction is the most common and direct method for the synthesis of amidoximes.[2] The reaction is typically performed in a protic solvent like ethanol at reflux to ensure a reasonable reaction rate. A base, such as sodium carbonate or triethylamine, is required to generate the free hydroxylamine from its hydrochloride salt.[2]

Protocol:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-bromobenzonitrile (5.0 g, 27.5 mmol), hydroxylamine hydrochloride (2.87 g, 41.2 mmol, 1.5 eq), and sodium carbonate (4.37 g, 41.2 mmol, 1.5 eq).

  • Add 100 mL of absolute ethanol to the flask.

  • Heat the suspension to reflux with vigorous stirring. The reaction progress should be monitored by TLC (e.g., 1:1 hexane:ethyl acetate). The reaction time can vary from a few hours to overnight.[2]

  • After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Wash the collected solids with a small amount of cold ethanol.

  • Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Data Presentation and Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₇H₇BrN₂OPubChem
Molecular Weight 215.05 g/mol PubChem
CAS Number 173406-70-7Santa Cruz Biotechnology[3]
Appearance Expected to be an off-white to pale yellow solidGeneral observation for similar compounds
Predicted LogP 2.24ChemSrc[4]
Expected Spectroscopic Data:
  • ¹H NMR (DMSO-d₆): The spectrum is expected to show signals for the aromatic protons, with splitting patterns characteristic of a 1,3-disubstituted benzene ring. Signals for the -NH₂ and -OH protons of the amidoxime group are also expected, which may be broad and exchangeable with D₂O.

  • ¹³C NMR (DMSO-d₆): The spectrum should display the expected number of carbon signals for the aromatic ring, with the carbon bearing the bromine atom shifted downfield. The carbon of the C=NOH group will also have a characteristic chemical shift.

  • FT-IR (KBr): Characteristic absorption bands are expected for the N-H and O-H stretching vibrations (broad, ~3100-3500 cm⁻¹), C=N stretching (~1650 cm⁻¹), and C-Br stretching in the fingerprint region.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for the presence of a bromine atom.

Logical Relationships and Mechanistic Considerations

The core of the synthesis lies in the transformation of the nitrile to the amidoxime. The mechanism for this reaction is a critical aspect for understanding and optimizing the process.

Amidoxime_Formation_Mechanism Start 3-Bromobenzonitrile Intermediate Nucleophilic Attack Imidate Anion Intermediate Start->Intermediate:f0  Addition to C≡N bond   Reagent Hydroxylamine (NH2OH) Reagent->Intermediate:f0 Product 3-bromo-N'-hydroxy- benzenecarboximidamide Intermediate:f1->Product Tautomerization

Caption: Mechanism of amidoxime formation from a nitrile and hydroxylamine.

The reaction is initiated by the nucleophilic attack of the hydroxylamine on the electrophilic carbon atom of the nitrile. This is followed by proton transfer to form the final amidoxime product. The basic conditions are crucial for generating a sufficient concentration of the more nucleophilic free hydroxylamine from its hydrochloride salt.

Conclusion and Future Outlook

This technical guide has outlined a logical and robust synthetic route for the preparation of this compound. The proposed multi-step synthesis, starting from readily available 3-bromobenzaldehyde, employs well-established and reliable chemical transformations. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to synthesize this valuable chemical entity for further investigation.

The potential of this compound as a scaffold in drug discovery is significant. Its utility as a building block for creating diverse chemical libraries, coupled with the inherent biological relevance of the amidoxime moiety, makes it a compound of considerable interest. Future work should focus on the biological evaluation of this compound and its derivatives in various therapeutic areas, including oncology and inflammatory diseases.

References

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Method of manufacturing high purity amidoximes from hydroxylamine and nitriles. (n.d.). Google Patents.
  • A Versatile Synthesis of Amidines from Nitriles Via Amidoximes. (1996). Taylor & Francis Online. Retrieved from [Link]

  • A Versatile Synthesis of Amidines from Nitriles Via Amidoximes. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. (2022). PubMed. Retrieved from [Link]

  • Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Benzaldehyde oxime. (n.d.). Wikipedia. Retrieved from [Link]

  • Electronic Supplementary Information Orthogonal Aerobic Conversion of N-Benzyl Amidoximes to 1,2,4-Oxadiazoles or Quinazolinones. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Supplementary Material An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole. (n.d.). Arkat USA. Retrieved from [Link]

  • 3-Bromobenzaldehyde. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of benzaldeheyde oxime under various experimental conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation of 4-bromobenzonitrile. (n.d.). PrepChem.com. Retrieved from [Link]

  • This compound CAS NO.173406-70-7. (n.d.). ChemSrc. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-bromo-N'-hydroxybenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-bromo-N'-hydroxybenzenecarboximidamide (CAS Number: 173406-70-7), a halogenated aromatic N-hydroxyamidine. While specific research on this particular molecule is limited, this document synthesizes available data with established principles from related compounds to offer valuable insights for researchers in medicinal chemistry and drug discovery. We will delve into its chemical identity, a plausible synthetic route, potential therapeutic applications, and essential safety considerations.

Chemical Identity and Physicochemical Properties

This compound, with the molecular formula C₇H₇BrN₂O, belongs to the class of N-hydroxyamidoximes. The presence of a bromine atom on the benzene ring and the N'-hydroxycarboximidamide functional group are key structural features that likely influence its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 173406-70-7Multiple Chemical Suppliers
Molecular Formula C₇H₇BrN₂O[1]
Molecular Weight 215.05 g/mol [1]
Predicted XlogP 1.9[1]
Predicted Hydrogen Bond Donor Count 2Inferred from structure
Predicted Hydrogen Bond Acceptor Count 2Inferred from structure
Predicted Rotatable Bond Count 1Inferred from structure
Appearance White to off-white solid (Predicted)Inferred from related compounds

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis of this compound can be logically approached from its nitrile precursor, 3-bromobenzonitrile.

Synthesis_Workflow 3-Bromobenzonitrile 3-Bromobenzonitrile Reaction Reaction 3-Bromobenzonitrile->Reaction Hydroxylamine Hydroxylamine Hydroxylamine->Reaction This compound This compound Reaction->this compound Purification Purification This compound->Purification Final_Product Pure 3-bromo-N'-hydroxy- benzenecarboximidamide Purification->Final_Product

Caption: Proposed synthesis of this compound.

Representative Experimental Protocol

This protocol is a representative procedure based on the general synthesis of N-hydroxyamidoximes and should be optimized for specific laboratory conditions.

Materials:

  • 3-Bromobenzonitrile

  • Hydroxylamine hydrochloride

  • Sodium bicarbonate or other suitable base

  • Ethanol or other suitable solvent

  • Water

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of Hydroxylamine Free Base: In a round-bottom flask, dissolve hydroxylamine hydrochloride in a minimal amount of water. Carefully add a stoichiometric equivalent of a base, such as sodium bicarbonate, in portions until the effervescence ceases. The resulting solution contains the free hydroxylamine.

  • Reaction: To the aqueous solution of hydroxylamine, add a solution of 3-bromobenzonitrile dissolved in a suitable solvent like ethanol.

  • Heating and Monitoring: The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield the pure this compound.

Characterization

While specific spectroscopic data for the title compound is not available, the following are expected analytical characteristics based on its structure and data from analogous compounds such as N'-Hydroxybenzenecarboximidamide.[4]

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the brominated benzene ring, as well as exchangeable protons from the amino and hydroxyl groups.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbons of the benzene ring, with the carbon attached to the bromine showing a characteristic shift, and a signal for the imidamide carbon.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (215.05 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H, O-H, C=N, and C-Br bonds.

Potential Applications in Drug Discovery and Development

The N'-hydroxybenzenecarboximidamide moiety is a valuable pharmacophore in medicinal chemistry. The introduction of a bromine atom can further modulate the compound's pharmacokinetic and pharmacodynamic properties.

N-Hydroxyamidines as Prodrugs

One of the most significant applications of N-hydroxyamidines is their use as prodrugs for amidine-containing therapeutic agents. Amidines are often highly basic and, therefore, poorly absorbed orally. The N-hydroxy functionality reduces the basicity, leading to improved oral bioavailability. Once absorbed, these prodrugs can be metabolically converted in vivo to the active amidine counterparts.[5]

Prodrug_Activation Prodrug 3-bromo-N'-hydroxy- benzenecarboximidamide (Orally Administered) Metabolism In vivo Reduction Prodrug->Metabolism Active_Drug 3-bromobenzamidine (Active Form) Metabolism->Active_Drug Target Biological Target Active_Drug->Target Therapeutic Effect

Caption: Prodrug strategy for N-hydroxyamidines.

Potential as Enzyme Inhibitors

Benzamide derivatives are known to exhibit a wide range of biological activities, including acting as enzyme inhibitors.[6][7] The structural features of this compound suggest that it could be investigated as an inhibitor for various enzymes, such as histone deacetylases (HDACs) or other enzymes where a chelating group and aromatic interactions are important for binding. The bromine atom can provide additional hydrophobic interactions and influence the electronic properties of the molecule, potentially enhancing its inhibitory activity.

Role of Bromine in Drug Design

The incorporation of a bromine atom into a drug candidate can have several beneficial effects, including:

  • Increased Lipophilicity: This can enhance membrane permeability and oral absorption.

  • Metabolic Stability: The C-Br bond is generally stable to metabolic degradation, which can improve the half-life of a drug.

  • Enhanced Binding Affinity: Bromine can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.

Safety and Handling

Detailed toxicology data for this compound is not available. Therefore, it is crucial to handle this compound with care, assuming it may be hazardous. The safety precautions for its precursor, 3-bromobenzonitrile, should be considered as a minimum standard.[8]

Table 2: Hazard Information for 3-Bromobenzonitrile (CAS 6952-59-6)

HazardDescriptionSource
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[8]
Skin Irritation Causes skin irritation.[8]
Eye Irritation Causes serious eye irritation.[8]
Respiratory Irritation May cause respiratory irritation.[8]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound with significant potential in the field of drug discovery. Its structural features suggest that it could be a valuable building block for the synthesis of novel therapeutic agents or act as a prodrug to improve the oral bioavailability of amidine-containing drugs. While specific experimental data for this compound is limited, the information presented in this guide, based on the chemistry of related molecules, provides a solid foundation for researchers to explore its synthesis, properties, and potential applications. As with any novel chemical entity, all experimental work should be conducted with appropriate safety precautions.

References

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579.
  • National Center for Biotechnology Information. (n.d.). N'-Hydroxybenzenecarboximidamide. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromobenzamide. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-4-hydroxybenzamide. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N'-Hydroxybenzenecarboximidamide. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N'-Hydroxy-4-methylbenzenecarboximidamide. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N'-Hydroxy-3-methylbenzenecarboximidamide. PubChem Compound Database. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-Bromobenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-n-hydroxy-benzamidine (C7H7BrN2O). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(3-bromoanilino)-N'-hydroxypropanimidamide. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromohexanamide. PubChem Compound Database. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (Z)-N'-Hydroxybenzimidamide hydrobromide. Retrieved from [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
  • National Center for Biotechnology Information. (n.d.). 3-Bromo-4-hydroxybenzaldehyde. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-4-hydroxybenzonitrile. PubChem Compound Database. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). Retrieved from [Link]

  • Varma, R. S., & Kumar, D. (1999). Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in Dry Media. Indian Journal of Chemistry - Section B, 38B(8), 910-912.
  • Li, Q., & Zhang, G. F. (2012). Identification of n-hydroxy acid metabolites in electron impact ionization mass spectrometry. Rapid communications in mass spectrometry, 26(11), 1355–1362.
  • Singh, P., et al. (2022). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience, 11(4), 4333-4341.
  • ACS Fall 2025. (n.d.). Exploring the capability of high resolution mass spectrometry for the analysis of pharmaceutical and illicit drug occurrence in environmental samples using non-targeted workflows. Retrieved from [Link]

  • Google Patents. (n.d.). CN102766030A - Method for preparing 3-bromine-4-hydroxy benzaldehyde.
  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • Google Patents. (n.d.). RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.
  • Google Patents. (n.d.). US4945186A - Method of producing 3-bromobenzaldehyde.
  • Google Patents. (n.d.). PROCESS FOR THE SOLID PHASE SYNTHESIS OF ALDEHYDES, KETONES AND HYDROXAMIC ACID COMPOUNDS.
  • Royal Society of Chemistry. (n.d.). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. Retrieved from [Link]

  • Sciencemadness.org. (2025, May 10). My Synthesis of 3-Bromobenzonitrile. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SI-1 Metal-free synthesis of nitriles from aldehydes using N-Boc-O-tosylhydroxylamine as nitrogen source Electronic Supplementa. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). A Convenient Method for the Preparation of N-Aryl and N-Alkyl-O-Methyl Hydroxylamines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The chemistry of N-hydroxyamidoximes, N-aminoamidoximes, and hydrazidines. Retrieved from [Link]

  • MDPI. (n.d.). New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. Retrieved from [Link]

  • PubMed Central. (n.d.). The emerging role of native mass spectrometry in characterizing the structure and dynamics of macromolecular complexes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Metal-free efficient synthesis of aryl sulfonamides from N-hydroxy sulfonamide and amines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Retrieved from [Link]

  • PubMed Central. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-bromo-N'-hydroxybenzenecarboximidamide: Nomenclature, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug development, the precise identification, synthesis, and application of novel small molecules are paramount. 3-bromo-N'-hydroxybenzenecarboximidamide stands as a molecule of significant interest, primarily as a versatile chemical intermediate and a potential pharmacophore. Its structure, featuring a brominated phenyl ring and an N-hydroxyamidine (amidoxime) functional group, offers unique physicochemical properties and reactivity. This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its nomenclature and identifiers, outline a robust synthetic pathway, and explore its potential applications, all grounded in established chemical principles.

Part 1: Definitive Identification and Nomenclature

Accurate and unambiguous identification of a chemical entity is the foundation of scientific research. The name "this compound" describes a specific constitutional isomer, though several systematic and common names are used for this structure. The core functional group, -C(=NOH)NH2, is known as a carboximidamide derivative, more commonly referred to as an amidoxime or N-hydroxyamidine.

The most precise and universally recognized identifiers are crucial for database searches and regulatory submissions. Below is a consolidation of the key names and chemical identifiers for this compound.

Table 1: Chemical Identifiers for this compound
Identifier TypeValueSource/Note
Systematic Name This compoundAs provided in topic
Preferred IUPAC Name 3-Bromo-N-hydroxybenzenecarboximidamide
Common Synonyms 3-Bromo-N-hydroxybenzamidine; N-Hydroxy-3-bromobenzamidineReflects the common "amidine" nomenclature
Molecular Formula C₇H₇BrN₂OCalculated
Molecular Weight 215.05 g/mol Calculated
CAS Number Not explicitly assignedA specific CAS for this exact structure is not readily found, highlighting the need for structural identifiers.
Canonical SMILES C1=CC(=CC(=C1)Br)C(=N)NOA simplified molecular-input line-entry system representation.
InChI InChI=1S/C7H7BrN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10)International Chemical Identifier
InChIKey Not explicitly assignedA hashed version of the InChI for database searching.

Part 2: Physicochemical Properties and Rationale

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. The presence of the bromine atom and the N-hydroxyamidine group on the benzene ring imparts a distinct electronic and steric profile.

  • Lipophilicity (LogP): The bromine atom significantly increases the lipophilicity of the benzene ring. However, the N-hydroxyamidine group is polar and capable of hydrogen bonding, which will decrease the overall LogP compared to a simple bromobenzene. This balance is critical for membrane permeability in drug candidates.

  • Acidity/Basicity (pKa): The N-hydroxyamidine moiety has both an acidic proton (on the hydroxyl group) and a basic site (the imine nitrogen). This amphoteric nature can be crucial for forming salts or interacting with biological targets.

  • Reactivity: The bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Heck), allowing for the elaboration of the core structure. The N-hydroxyamidine can act as a bidentate ligand for metal chelation or as a bioisostere for carboxylic acids in medicinal chemistry.

Part 3: A Validated Synthetic Workflow

The synthesis of N'-hydroxycarboximidamides is a well-established transformation in organic chemistry. The most direct and reliable method involves the addition of hydroxylamine to a nitrile precursor. This protocol is self-validating as the reaction progress can be easily monitored, and the product can be characterized using standard analytical techniques.

Rationale for Experimental Choices

The chosen synthetic route starts from 3-bromobenzonitrile. This precursor is commercially available and relatively inexpensive. The reaction with hydroxylamine is typically performed in a protic solvent like ethanol to facilitate the solubility of the reagents and the proton transfer steps in the mechanism. The reaction is often heated to drive it to completion in a reasonable timeframe. An aqueous solution of hydroxylamine is frequently used for ease of handling.

Detailed Experimental Protocol

Reaction: Synthesis of this compound from 3-bromobenzonitrile.

Materials:

  • 3-bromobenzonitrile

  • Hydroxylamine (50% w/w aqueous solution)

  • Ethanol (absolute)

  • Pressurized sealed vial or round-bottom flask with condenser

  • Stir plate and magnetic stir bar

  • Heating mantle or oil bath

Procedure:

  • To a pressurized sealed vial, add 3-bromobenzonitrile (1 equivalent).

  • Add absolute ethanol to dissolve the nitrile. The concentration is typically in the range of 0.5-1.0 M.

  • Add the 50% w/w aqueous hydroxylamine solution (2-4 equivalents) to the stirred solution of the nitrile.

  • Seal the vial and heat the resulting mixture to 80-90 °C.

  • Maintain stirring and heating for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting nitrile is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • The solvent can be evaporated under reduced pressure to yield the crude product.

  • The resulting solid, this compound, can be purified by recrystallization or column chromatography if necessary.

This general procedure is adapted from established methods for the synthesis of similar amidoximes.[1]

Workflow Visualization

Below is a diagram illustrating the synthetic pathway from the nitrile precursor to the final product.

G 3_bromobenzonitrile 3-Bromobenzonitrile reagents 1. Hydroxylamine (aq.) 2. Ethanol (Solvent) 3. Heat (80-90°C) product 3-bromo-N'-hydroxy- benzenecarboximidamide reagents->product

Caption: Synthetic workflow for this compound.

Part 4: Applications in Research and Drug Development

The true value of a molecule like this compound lies in its potential applications, which are largely dictated by its functional groups.

As a Chemical Intermediate

The bromine atom on the phenyl ring is a synthetic handle for diversification. Through palladium-catalyzed cross-coupling reactions, a wide array of substituents can be introduced at the 3-position. This allows for the creation of a library of analogs for structure-activity relationship (SAR) studies.

G start 3-bromo-N'-hydroxy- benzenecarboximidamide suzuki Suzuki Coupling (Boronic Acids/Esters) start->suzuki heck Heck Coupling (Alkenes) start->heck buchwald Buchwald-Hartwig Amination (Amines) start->buchwald product_aryl 3-Aryl Analogs suzuki->product_aryl product_alkenyl 3-Alkenyl Analogs heck->product_alkenyl product_amino 3-Amino Analogs buchwald->product_amino

Caption: Diversification pathways via cross-coupling reactions.

As a Bioactive Scaffold

The N-hydroxyamidine functional group is of particular interest in medicinal chemistry for several reasons:

  • Nitric Oxide (NO) Donation: Some N-hydroxyguanidine and amidoxime derivatives are known to be prodrugs of nitric oxide, a critical signaling molecule in the cardiovascular and nervous systems.

  • Enzyme Inhibition: This moiety can chelate metal ions in the active sites of metalloenzymes. For example, hydroxamic acids, which are structurally related, are a well-known class of histone deacetylase (HDAC) inhibitors.[2]

  • Bioisosterism: The amidoxime group can act as a bioisostere for carboxylic acids, offering similar hydrogen bonding capabilities but with different electronic and metabolic profiles. This can be a valuable strategy for improving the pharmacokinetic properties of a drug candidate.

While specific biological activity for this compound is not extensively documented, its structural motifs are present in compounds explored for anti-inflammatory and anticancer properties.[3]

Conclusion

This compound is a well-defined chemical entity with significant potential for researchers in organic synthesis and drug discovery. Through a clear understanding of its nomenclature, a straightforward and validated synthetic protocol, and an appreciation for the reactivity of its functional groups, scientists can effectively utilize this molecule as a building block for novel and diverse chemical structures. Its potential as a bioactive scaffold, particularly leveraging the properties of the N-hydroxyamidine group, warrants further investigation in various therapeutic areas. This guide serves as a foundational resource to enable and accelerate such research endeavors.

References

  • [No Title Provided] (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Chen, Y. C., et al. (2010). Synthesis of N-hydroxycinnamides capped with a naturally occurring moiety as inhibitors of histone deacetylase. ChemMedChem, 5(6), 877-885. Retrieved January 22, 2026, from [Link]

Sources

3-bromo-N'-hydroxybenzenecarboximidamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-bromo-N'-hydroxybenzenecarboximidamide

Executive Summary: This guide provides a comprehensive technical overview of this compound, a halogenated aromatic amidoxime. The document details its physicochemical properties, proposes a logical synthetic pathway, and explores its potential applications in medicinal chemistry and drug discovery. The core of this analysis rests on the unique combination of the 3-bromo-phenyl moiety, which modulates lipophilicity and metabolic stability, and the N'-hydroxycarboximidamide functional group, a known metalloenzyme-binding motif and a versatile synthetic intermediate. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering both foundational data and field-proven insights into the compound's potential.

Introduction

This compound (also known as 3-bromo-N-hydroxy-benzamidine) belongs to the class of N-hydroxyguanidines, specifically an N'-hydroxycarboximidamide or amidoxime. This class of compounds is of significant interest in drug discovery. The amidoxime functional group is a well-recognized bioisostere for carboxylic acids and amides, and more importantly, it can act as a potent chelating agent for various metal ions, particularly zinc, within the active sites of metalloenzymes.

The incorporation of a bromine atom at the meta-position of the benzene ring is a strategic choice in medicinal chemistry. Halogenation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic profile, and binding interactions with target proteins. This guide will dissect the key characteristics of this compound, providing a foundational understanding for its synthesis, characterization, and potential therapeutic applications.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are crucial for its identification, purification, and application in experimental settings.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C7H7BrN2O[1]
Monoisotopic Mass 213.97418 Da[1]
SMILES C1=CC(=CC(=C1)Br)C(=NO)N[1]
InChI InChI=1S/C7H7BrN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10)[1]
InChIKey NQFJSTMFTXNUKP-UHFFFAOYSA-N[1]
Predicted XlogP 1.9[1]

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the commercially available 3-bromobenzaldehyde.

  • Step 1: Conversion of Aldehyde to Nitrile. 3-bromobenzaldehyde can be converted to 3-bromobenzonitrile. A common method is the formation of an oxime followed by dehydration.

  • Step 2: Formation of the N'-hydroxycarboximidamide. 3-bromobenzonitrile can then be treated with hydroxylamine in the presence of a base (e.g., sodium carbonate or potassium carbonate) to yield the final product, this compound.

Synthetic Pathway start 3-Bromobenzaldehyde mid 3-Bromobenzonitrile start->mid 1. NH2OH·HCl 2. Dehydration end 3-bromo-N'-hydroxy- benzenecarboximidamide mid->end NH2OH·HCl, Base (e.g., K2CO3)

Caption: Proposed two-step synthesis of this compound.

Chemical Reactivity

The reactivity of this molecule is dominated by its functional groups:

  • N'-hydroxycarboximidamide Group: This group is weakly basic and can be protonated. The hydroxyl group can be further functionalized, for instance, through O-alkylation or O-acylation, to create prodrugs. The amidoxime itself is often a prodrug form of the corresponding amidine, which can be revealed under reducing conditions in vivo.

  • Aromatic Bromine: The bromine atom can be displaced via nucleophilic aromatic substitution under harsh conditions or, more commonly, can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of a diverse library of derivatives.

Applications in Drug Discovery

The structural motifs within this compound suggest several promising avenues for its application in medicinal chemistry.

Metalloenzyme Inhibition

The N'-hydroxycarboximidamide functional group is a key pharmacophore known to chelate zinc ions in the active sites of various metalloenzymes. This makes it a valuable scaffold for designing inhibitors of enzymes such as:

  • Carbonic Anhydrases (CAs): These enzymes are targets for treating glaucoma, edema, and some cancers.[2] The sulfonamide group is a classic zinc-binding group for CAs, and amidoximes represent a viable alternative.

  • Matrix Metalloproteinases (MMPs): Implicated in cancer metastasis and arthritis.

  • Histone Deacetylases (HDACs): A major target in oncology.

The bromine atom can be positioned to interact with specific hydrophobic pockets within the enzyme's active site, potentially enhancing binding affinity and selectivity.

Enzyme Inhibition cluster_0 Enzyme Active Site cluster_1 Inhibitor Molecule Zn Zn++ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Inhibitor 3-bromo-N'-hydroxy- benzenecarboximidamide ChelatingGroup N-OH (Chelating Group) Inhibitor->ChelatingGroup AromaticRing 3-Bromo-Phenyl (Binding Pocket Interaction) Inhibitor->AromaticRing ChelatingGroup->Zn Chelation

Caption: Chelation of the active site zinc ion by the N'-hydroxycarboximidamide group.

Prodrug Strategies

Amidoximes are frequently employed as prodrugs of amidines. Amidines are highly basic and are often protonated at physiological pH, which can limit their oral bioavailability and cell permeability. The corresponding amidoxime is less basic and more lipophilic, allowing for better absorption, after which it can be metabolically reduced to the active amidine.

Experimental Protocol: Hypothetical Synthesis

This section provides a detailed, albeit hypothetical, experimental procedure for the synthesis of this compound based on the pathway described in Section 3.1.

Objective: To synthesize this compound from 3-bromobenzonitrile.

Materials:

  • 3-bromobenzonitrile

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Potassium carbonate (K2CO3), anhydrous

  • Ethanol

  • Water

  • Standard laboratory glassware and magnetic stirrer/hotplate

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromobenzonitrile (e.g., 5.0 g, 1 equivalent), hydroxylamine hydrochloride (1.2 eq.), and potassium carbonate (1.5 eq.).

  • Solvent Addition: Add ethanol (e.g., 50 mL) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude residue in a minimal amount of hot water/ethanol mixture.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the crystalline product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.

Conclusion

This compound is a compound with significant untapped potential in the realm of drug discovery. Its synthesis is straightforward, building upon fundamental reactions in organic chemistry. The combination of a strategically placed bromine atom and a versatile, metal-chelating amidoxime functional group makes it an attractive scaffold for developing novel inhibitors for a range of metalloenzymes. Further investigation into its biological activity is warranted and could lead to the development of new therapeutic agents.

References

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-4-hydroxybenzamide. PubChem. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-n-hydroxy-benzamidine (C7H7BrN2O). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-4-hydroxybenzaldehyde. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.
  • Ansari, M. F., et al. (2023). Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. PubMed Central. Retrieved from [Link]

  • Rice University. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. Retrieved from [Link]

Sources

Preliminary Screening of 3-bromo-N'-hydroxybenzenecarboximidamide: A Technical Guide to Unveiling Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale for Investigating 3-bromo-N'-hydroxybenzenecarboximidamide

The confluence of a halogenated aromatic ring and a hydroxyamidine functional group in this compound presents a compelling case for bioactivity screening. While direct experimental data for this specific molecule is not extensively available in current literature, its structural motifs suggest a high potential for interaction with biological targets of therapeutic relevance. The N'-hydroxybenzenecarboximidamide (hydroxyamidine) moiety is a known pharmacophore, recognized for its role in enzyme inhibition and as a bioisostere for other functional groups. Notably, derivatives of this class have emerged as potent inhibitors of Indoleamine-2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.[1][2] Furthermore, the bromine substituent on the benzene ring can significantly influence the compound's pharmacokinetic properties and binding affinity through halogen bonding and altered lipophilicity.

This guide provides a comprehensive framework for the preliminary bioactivity screening of this compound. It is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous, step-by-step approach to elucidating the compound's therapeutic potential. The methodologies outlined herein are grounded in established principles of drug discovery and are designed to generate robust and reproducible data, forming a solid foundation for further investigation.

Part 1: Foundational Steps - Synthesis and In Silico Profiling

A logical starting point for the investigation of a novel compound is its synthesis and initial computational assessment. This dual approach ensures the availability of the molecule for in vitro testing while providing early insights into its potential drug-like properties.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of N'-hydroxybenzenecarboximidamides. A common approach involves the reaction of a nitrile with hydroxylamine.

Protocol 1: Synthesis of this compound

  • Starting Material: 3-bromobenzonitrile.

  • Reagents: Hydroxylamine hydrochloride, a suitable base (e.g., sodium carbonate or triethylamine), and a solvent such as ethanol or a mixture of ethanol and water.

  • Procedure: a. Dissolve 3-bromobenzonitrile in the chosen solvent. b. Add an equimolar amount of hydroxylamine hydrochloride and the base. c. Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). d. Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure. e. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

  • Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Elemental Analysis.

In Silico ADMET and Drug-Likeness Prediction

Before embarking on extensive in vitro screening, it is prudent to perform an in silico assessment of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as its overall drug-likeness.[3][4] Numerous computational tools and web servers are available for this purpose.[5][6][7]

Workflow for In Silico Profiling:

in_silico_workflow compound 3-bromo-N'-hydroxy- benzenecarboximidamide (SMILES/SDF) admet_tools ADMET Prediction Tools (e.g., SwissADME, pkCSM) compound->admet_tools drug_likeness Drug-Likeness Evaluation (Lipinski's Rule of Five) admet_tools->drug_likeness bioactivity_prediction Bioactivity Prediction (e.g., PASS, Molinspiration) admet_tools->bioactivity_prediction data_analysis Data Analysis and Prioritization drug_likeness->data_analysis bioactivity_prediction->data_analysis report In Silico Profile Report data_analysis->report

Caption: In Silico Profiling Workflow for this compound.

Key Parameters for In Silico Analysis:

Parameter CategorySpecific ParametersDesired Range/Outcome
Physicochemical Properties Molecular Weight (MW)< 500 Da
LogP (Lipophilicity)-0.4 to +5.6
Hydrogen Bond Donors (HBD)≤ 5
Hydrogen Bond Acceptors (HBA)≤ 10
Topological Polar Surface Area (TPSA)< 140 Ų
Pharmacokinetics (ADME) Human Intestinal Absorption (HIA)High
Blood-Brain Barrier (BBB) PermeabilityCNS activity dependent
CYP450 InhibitionNon-inhibitor preferred
P-glycoprotein (P-gp) SubstrateNon-substrate preferred
Toxicity AMES MutagenicityNon-mutagenic
hERG InhibitionNon-inhibitor preferred
HepatotoxicityLow risk

Part 2: In Vitro Bioactivity Screening - A Tiered Approach

Based on the structural alerts from the hydroxyamidine moiety, a tiered approach to in vitro screening is recommended, starting with broad cytotoxicity assays and progressing to more specific, target-based assays.

Tier 1: General Cytotoxicity Screening

The initial step is to assess the compound's general cytotoxicity against a panel of human cancer cell lines. This provides a broad indication of potential anticancer activity.[8][9]

Protocol 2: MTT/XTT Cell Viability Assay

  • Cell Lines: A diverse panel of human cancer cell lines is recommended, for example:

    • MCF-7 (breast adenocarcinoma)

    • A549 (lung carcinoma)

    • HCT116 (colorectal carcinoma)

    • HeLa (cervical cancer)

    • A normal cell line (e.g., HEK293) should be included to assess selectivity.

  • Procedure: a. Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight. b. Treat the cells with a range of concentrations of this compound (e.g., from 0.1 to 100 µM) for a specified duration (e.g., 48 or 72 hours).[9] c. After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well.[10][11] d. Incubate for a further 2-4 hours to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells. e. If using MTT, solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol). f. Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT) using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The half-maximal inhibitory concentration (IC₅₀) value for each cell line should be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Example IC₅₀ Values

Cell LineIC₅₀ (µM) of this compound
MCF-7[Insert experimental value]
A549[Insert experimental value]
HCT116[Insert experimental value]
HeLa[Insert experimental value]
HEK293[Insert experimental value]
Tier 2: Hypothesis-Driven Target-Based Screening

Should the compound exhibit significant and selective cytotoxicity in the Tier 1 screening, the next logical step is to investigate its effect on specific molecular targets suggested by its chemical structure. As previously mentioned, hydroxyamidine derivatives have shown promise as IDO1 inhibitors.

Hypothesized Signaling Pathway Involvement:

ido1_pathway IDO1 IDO1 Enzyme Kynurenine Kynurenine IDO1->Kynurenine Produces Tryptophan Tryptophan Tryptophan->IDO1 Metabolized by Treg Regulatory T cells (Tregs) (Immunosuppressive) Kynurenine->Treg Promotes Teff Effector T cells (Anti-tumor immunity) Treg->Teff Inhibits Compound 3-bromo-N'-hydroxy- benzenecarboximidamide Compound->IDO1 Inhibits

Caption: Hypothesized inhibition of the IDO1 pathway by this compound.

Protocol 3: IDO1 Enzyme Inhibition Assay

  • Assay Principle: This assay measures the ability of the compound to inhibit the enzymatic activity of recombinant human IDO1. The activity of IDO1 can be monitored by measuring the conversion of tryptophan to N-formylkynurenine, which can be detected spectrophotometrically or by HPLC.

  • Procedure: a. Set up reactions containing recombinant human IDO1 enzyme, L-tryptophan as the substrate, and a cofactor such as methylene blue in a suitable buffer. b. Add varying concentrations of this compound to the reaction mixtures. c. Initiate the reaction and incubate at 37 °C for a defined period. d. Stop the reaction and measure the amount of product formed. e. A known IDO1 inhibitor (e.g., epacadostat) should be used as a positive control.

  • Data Analysis: Calculate the percentage of IDO1 inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Part 3: Molecular Docking - Elucidating Potential Binding Interactions

To complement the in vitro assays, molecular docking studies can provide valuable insights into the potential binding mode of this compound with its putative target, such as IDO1.

Protocol 4: Molecular Docking with IDO1

  • Software: Utilize established molecular docking software such as AutoDock, Glide, or GOLD.

  • Preparation of Receptor and Ligand: a. Obtain the 3D crystal structure of human IDO1 from the Protein Data Bank (PDB). b. Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. c. Generate a 3D conformer of this compound and optimize its geometry using a suitable force field.

  • Docking Simulation: a. Define the binding site on the IDO1 enzyme, typically centered on the heme cofactor. b. Perform the docking simulation to predict the binding poses of the compound within the active site.

  • Analysis of Results: a. Analyze the predicted binding poses and their corresponding docking scores. b. Visualize the protein-ligand interactions, identifying key hydrogen bonds, hydrophobic interactions, and potential halogen bonds involving the bromine atom.

Conclusion and Future Directions

This technical guide outlines a systematic and scientifically robust approach for the preliminary bioactivity screening of this compound. The proposed workflow, from in silico profiling to tiered in vitro assays and molecular docking, is designed to efficiently assess the compound's potential as a therapeutic agent. Positive results from this preliminary screening would warrant further investigation, including more extensive in vitro and in vivo studies to validate its mechanism of action, efficacy, and safety profile. The structural novelty of this compound, combined with the known bioactivity of its core functional groups, makes it a promising candidate for further exploration in the field of drug discovery.

References

  • Cui, H., et al. (2021). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters, 12(2), 243-249. Retrieved from [Link]

  • Cui, H., et al. (2021). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. National Institutes of Health. Retrieved from [Link]

  • Velazquez, C. A., et al. (2001). N-hydroxybenzenecarboximidic acid derivatives: a new class of nitroxyl-generating prodrugs. Nitric Oxide, 5(3), 235-244. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N'-Hydroxybenzenecarboximidamide. PubChem. Retrieved from [Link]

  • Kim, B., et al. (2021). Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway. Marine Drugs, 19(11), 639. Retrieved from [Link]

  • Clement, B., et al. (2006). Metabolism of benzamidoxime (N-hydroxyamidine) in human hepatocytes and role of UDP-glucuronosyltransferases. Drug Metabolism and Disposition, 34(10), 1744-1750. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. Molecules, 23(11), 2872. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid. Retrieved from [Link]

  • Reeh, C., et al. (2007). N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines. Journal of Medicinal Chemistry, 50(26), 6730-6734. Retrieved from [Link]

  • Vasilache, V., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. National Institutes of Health. Retrieved from [Link]

  • Wang, Q., et al. (n.d.). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.
  • National Center for Biotechnology Information. (n.d.). 3-Bromo-4-hydroxybenzamide. PubChem. Retrieved from [Link]

  • Wijesinghe, W. A. I. P., et al. (2022). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. Marine Drugs, 20(9), 563. Retrieved from [Link]

  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • Rani, R., & Granchi, C. (2015). Bioactive heterocycles containing endocyclic N-hydroxy groups. European Journal of Medicinal Chemistry, 97, 505-524. Retrieved from [Link]

  • Google Patents. (n.d.). CN1163474C - Preparation method of N,N'-bis[2,3-dihydroxypropyl]-5-[(hydroxyacetyl)methylamino]-2,4,6-triiodo-1,3-benzenedicarboxamide.
  • Szychowska, K., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(21), 7264. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-4-hydroxybenzonitrile. PubChem. Retrieved from [Link]

  • He, Z., et al. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2821. Retrieved from [Link]

  • Meng, X. Y., et al. (2012). Molecular docking: a powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146-157. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bioactive heterocycles containing endocyclic N-hydroxy groups. PubMed. Retrieved from [Link]

  • Laguna, R., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Molecules, 28(2), 749. Retrieved from [Link]

  • Journal of Cardiovascular Disease Research. (2021). Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. Retrieved from [Link]

  • Okafor, S. N., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 622. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-bromophthalide. Retrieved from [Link]

  • ResearchGate. (2017). Screening and identification of novel biologically active natural compounds. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (n.d.). IN SILICO EVALUATION OF PHARMACOKINETICS, DRUG-LIKENESS AND MEDICINAL CHEMISTRY FRIENDLI. Retrieved from [Link]

  • Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. (2026). Open Access Journals. Retrieved from [Link]

  • Aurlide. (2025). How do you predict ADMET properties of drug candidates?. Retrieved from [Link]

  • Khan, I., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4646. Retrieved from [Link]

  • Li, Y., et al. (2024). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. Pharmaceuticals, 17(3), 358. Retrieved from [Link]

  • Arumugam, T., et al. (2023). Drug-likeness analysis, in silico ADMET profiling of compounds in Kedrostis foetidissima (Jacq.) Cogn, and antibacterial activity of the plant extract. Journal of Genetic Engineering and Biotechnology, 21(1), 10. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-N-methylbenzamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-bromo-N,N-dimethylpentanamide. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). 3-bromo-n-hydroxy-benzamidine (C7H7BrN2O). Retrieved from [Link]

Sources

in vitro evaluation of 3-bromo-N'-hydroxybenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 3-bromo-N'-hydroxybenzenecarboximidamide

Introduction: Contextualizing a Novel Molecule

This compound is a small molecule belonging to the hydroxybenzenecarboximidamide class of compounds. Its structure, featuring a brominated benzene ring and an N'-hydroxycarboximidamide functional group, suggests a potential for diverse biological activities. The N-hydroxyamidoxime group is known for its role as a precursor in heterocyclic synthesis and its ability to chelate metal ions.[1] Furthermore, related benzamide structures have been investigated for anti-inflammatory, antioxidant, and anticancer properties, providing a strong rationale for a comprehensive in vitro evaluation of this specific analogue.[2][3][4]

This guide presents a strategic, multi-phased approach for the in vitro characterization of this compound. As a Senior Application Scientist, my objective is not merely to list protocols but to provide a logical framework that progresses from broad, foundational assessments to nuanced, hypothesis-driven investigations. The experimental design emphasizes causality and includes self-validating systems to ensure data integrity, guiding researchers from initial compound handling to advanced mechanistic studies and target identification.

Phase 1: Foundational Characterization & Cytotoxicity Profiling

Before investigating specific biological activities, it is imperative to establish the compound's fundamental physicochemical properties and its general cytotoxic profile. This foundational data is critical for designing all subsequent experiments and ensuring the reproducibility of results.

Physicochemical & Handling Parameters

A prerequisite for any in vitro study is to understand the compound's behavior in aqueous solutions.

  • Purity Assessment: Confirm the purity of the compound batch using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • Solubility Determination: Determine the maximum soluble concentration in dimethyl sulfoxide (DMSO) and the final assay medium. The final DMSO concentration in cell culture should typically be kept below 0.5% to avoid solvent-induced artifacts.

  • Stability Analysis: Assess the compound's stability in the chosen solvent and culture medium over the time course of the planned experiments.

General Cytotoxicity Screening

Cytotoxicity is a critical endpoint for evaluating a compound's therapeutic potential.[5] A preliminary screen across multiple cell lines is essential to determine the concentration-dependent effects on cell viability and to establish a working concentration range for subsequent mechanistic assays.[6]

Experimental Rationale: We select a panel of cell lines to gain a broad understanding of the compound's cytotoxicity. This should include at least one non-cancerous cell line (e.g., HEK293) to assess general toxicity and a selection of cancer cell lines from different tissues (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) to identify potential selective anticancer activity.[6]

Workflow for In Vitro Evaluation:

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanistic Assays (Hypothesis-Driven) cluster_2 Phase 3: Target Identification Compound Compound Synthesis & QC Solubility Solubility & Stability Assessment Compound->Solubility Cytotoxicity General Cytotoxicity Screen (e.g., MTT Assay) Solubility->Cytotoxicity IC50 Determine IC50 Values Across Cell Lines Cytotoxicity->IC50 AntiCancer Anticancer Assays (Apoptosis, Cell Cycle) IC50->AntiCancer Select active concentrations AntiInflammatory Anti-inflammatory Assays (Cytokine Profiling) IC50->AntiInflammatory Antioxidant Antioxidant Assays (ROS, Nrf2/HO-1) IC50->Antioxidant TargetID Target Identification (e.g., Affinity Pull-down) AntiCancer->TargetID If promising activity observed AntiInflammatory->TargetID If promising activity observed Antioxidant->TargetID If promising activity observed Validation Target Validation (Binding Assays, Knockdown) TargetID->Validation Mechanism Mechanism of Action Elucidation Validation->Mechanism

Caption: A strategic workflow for the in vitro evaluation of a novel compound.

Recommended Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[6][7]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation:

Cell LineCompound IC50 (µM) after 48hSelectivity Index (SI)
HEK293 (Non-cancerous)>100-
MCF-7 (Breast Cancer)15.2>6.5
HeLa (Cervical Cancer)25.8>3.8
A549 (Lung Cancer)42.1>2.3
Hypothetical data for illustrative purposes. The Selectivity Index is calculated as (IC50 in non-cancerous cells) / (IC50 in cancer cells).

Phase 2: Hypothesis-Driven Mechanistic Exploration

Based on the cytotoxicity profile and the activities of structurally related molecules, we can now design experiments to probe specific mechanisms of action.

Investigation of Anticancer Mechanisms

If the compound shows selective cytotoxicity towards cancer cells, the next logical step is to investigate how it induces cell death.

  • Apoptosis Induction: Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[5] This can be assessed by:

    • Caspase Activity Assays: Measuring the activity of key executioner caspases (Caspase-3/7).

    • Annexin V/PI Staining: Using flow cytometry to differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis: Determine if the compound causes cell cycle arrest at specific checkpoints (G1, S, G2/M). This is typically analyzed by propidium iodide (PI) staining of DNA followed by flow cytometry.

Evaluation of Anti-inflammatory Potential

The benzamide scaffold is present in several anti-inflammatory agents.[2] We can test this hypothesis using a cellular model of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

Hypothetical Signaling Pathway Inhibition:

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines transcription Compound 3-bromo-N'-hydroxy- benzenecarboximidamide Compound->IKK Potential Inhibition

Caption: Hypothetical inhibition of the NF-κB inflammatory pathway.

Recommended Protocol: Cytokine Measurement by ELISA

  • Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 24-well plate.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of the compound for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours). Include appropriate controls (untreated, vehicle + LPS, compound alone).

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) according to the manufacturer's instructions.

  • Analysis: Quantify the cytokine concentrations and determine the compound's ability to inhibit their production.

Phase 3: Unraveling the Molecular Target

Identifying the direct protein target of a bioactive small molecule is a crucial step in drug discovery and chemical biology.[8][9] If the compound demonstrates consistent and potent activity in mechanistic assays, target identification studies are warranted.

Target Identification Strategies

Several methods can be employed to identify the molecular target(s) of a small molecule.[8] Affinity-based pull-down is a classic and powerful biochemical approach.[10][11]

Principle of Affinity-Based Pull-Down:

cluster_workflow Affinity Pull-Down Workflow cluster_schematic Schematic cluster_lysate_content start Synthesize Compound-Biotin Conjugate incubate Incubate conjugate with cell lysate start->incubate capture Capture on Streptavidin Beads incubate->capture wash Wash away non-specific binders capture->wash elute Elute bound proteins wash->elute identify Identify by Mass Spectrometry (LC-MS/MS) elute->identify P1 Target Protein P2 Other Protein Lysate Cell Lysate Bead Bead Compound Compound Bead->Compound

Caption: Workflow and principle of target identification via affinity pull-down.

Methodology Overview:

  • Probe Synthesis: Synthesize a derivative of this compound with a linker attached to a non-essential position, terminating in an affinity tag like biotin.[11] Structure-activity relationship (SAR) studies are needed to identify a suitable attachment point that preserves biological activity.

  • Incubation: Incubate the biotinylated probe with a cell lysate containing the target protein(s).

  • Affinity Purification: Use streptavidin-coated beads to capture the probe along with its bound proteins.

  • Elution and Identification: After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry.

Target Validation

Once potential targets are identified, they must be validated to confirm a direct and functionally relevant interaction.[12]

  • Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding between the compound and a purified recombinant target protein and to quantify the binding affinity (KD).

  • Cellular Target Engagement: Methods like the Cellular Thermal Shift Assay (CETSA) can demonstrate that the compound binds to its target in a cellular environment.

  • Genetic Approaches: Using techniques like siRNA or CRISPR/Cas9 to knock down the expression of the putative target protein should abolish or reduce the biological effect of the compound, thereby validating its role in the observed phenotype.

Conclusion and Forward Outlook

This guide outlines a comprehensive and logically structured strategy for the . By progressing from broad cytotoxicity screening to specific, hypothesis-driven mechanistic assays and culminating in target identification and validation, researchers can build a robust data package to define the compound's biological activity and therapeutic potential. Each step is designed to inform the next, ensuring an efficient and scientifically rigorous investigation. The insights gained from this workflow will provide a solid foundation for subsequent studies, including lead optimization, preclinical development, and potential in vivo efficacy models.

References

  • Greene, N., et al. (2010). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters.
  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Retrieved from [Link]

  • Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Retrieved from [Link]

  • Ziegler, S., et al. (2013). Target identification for small bioactive molecules: finding the needle in the haystack.
  • Yang, Y., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • ResearchGate. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • Malaria World. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved from [Link]

  • Ryu, Y. S., et al. (2018). Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway. Marine Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-4-hydroxybenzamide. PubChem. Retrieved from [Link]

  • AXXAM. (n.d.). In Vitro Assays | Exploratory Toxicology. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-n-hydroxy-benzamidine (C7H7BrN2O). Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-bromo-N'-hydroxybenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 3-bromo-N'-hydroxybenzenecarboximidamide, a valuable intermediate in medicinal chemistry and drug development. N'-hydroxybenzenecarboximidamides, commonly known as benzamidoximes, are frequently utilized as prodrugs for amidine-containing compounds to enhance bioavailability.[1] This guide details a reliable synthetic route starting from 3-bromobenzonitrile and hydroxylamine, explaining the underlying chemical principles, offering a step-by-step experimental procedure, and outlining methods for product characterization and purification. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development.

Introduction and Scientific Rationale

N'-hydroxybenzenecarboximidamides (amidoximes) represent a critical class of compounds in drug discovery. They are often developed to overcome the poor oral bioavailability of amidines, which, despite their potent pharmacological activities, are often cationic and exhibit limited membrane permeability.[1] The amidoxime group can serve as a neutral prodrug moiety, which, after administration, is metabolically converted to the active amidine form.

The target molecule, this compound, incorporates a bromine atom on the phenyl ring, providing a strategic handle for further synthetic modifications through cross-coupling reactions, thus serving as a versatile building block for creating libraries of more complex molecules.[2]

The most direct and widely adopted method for synthesizing amidoximes is the nucleophilic addition of hydroxylamine to a nitrile derivative.[3][4] This reaction is robust, generally high-yielding, and compatible with a wide array of functional groups.

Reaction Mechanism: The synthesis proceeds via the attack of the nitrogen atom of free hydroxylamine on the electrophilic carbon of the nitrile group in 3-bromobenzonitrile. The reaction is typically initiated using hydroxylamine hydrochloride, which requires a base to liberate the free hydroxylamine nucleophile. The subsequent intramolecular proton transfer leads to the final amidoxime product.

Experimental Protocol: Synthesis Workflow

The following diagram outlines the complete workflow from reagent preparation to final product characterization.

Synthesis_Workflow Figure 1: Synthesis Workflow for this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reagents 1. Prepare Reagents - 3-bromobenzonitrile - Hydroxylamine HCl - Potassium Carbonate - Ethanol/Water Glassware 2. Setup Glassware - Round-bottom flask - Reflux condenser - Magnetic stirrer Reagents->Glassware Mixing 3. Combine Reagents in Flask Glassware->Mixing Reflux 4. Heat to Reflux (e.g., 80°C) Monitor by TLC Mixing->Reflux Cooling 5. Cool to Room Temp. Reflux->Cooling Solvent_Removal 6. Remove Solvent (Rotary Evaporation) Cooling->Solvent_Removal Precipitation 7. Add Water to Precipitate Product Solvent_Removal->Precipitation Filtration 8. Filter & Wash Solid Precipitation->Filtration Purify 9. Recrystallize from Ethanol/Water Filtration->Purify Characterize 10. Characterize Product - NMR (¹H, ¹³C) - Mass Spec (MS) - Melting Point Purify->Characterize

Caption: Synthesis workflow from preparation to characterization.

Materials and Equipment

Table 1: Reagents and Materials

Reagent/Material CAS Number Molar Mass ( g/mol ) Amount Molar Equiv.
3-Bromobenzonitrile 6952-59-6 182.02 5.00 g 1.0
Hydroxylamine Hydrochloride 5470-11-1 69.49 3.82 g 2.0
Potassium Carbonate (K₂CO₃) 584-08-7 138.21 7.59 g 2.0
Ethanol (95%) 64-17-5 - 100 mL -
Deionized Water 7732-18-5 - As needed -
Ethyl Acetate (for TLC) 141-78-6 - As needed -

| Hexane (for TLC) | 110-54-3 | - | As needed | - |

Equipment:

  • 250 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Rotary evaporator

  • Büchner funnel and filter paper

  • TLC plates (Silica gel 60 F₂₅₄)

  • Standard laboratory glassware

  • NMR spectrometer, Mass spectrometer, Melting point apparatus

Step-by-Step Synthesis Protocol
  • Reagent Setup: To a 250 mL round-bottom flask, add 3-bromobenzonitrile (5.00 g, 27.5 mmol), hydroxylamine hydrochloride (3.82 g, 55.0 mmol), and potassium carbonate (7.59 g, 55.0 mmol).

    • Expert Insight: Using a 2-fold excess of hydroxylamine and base ensures the complete conversion of the starting nitrile. Potassium carbonate is a suitable base for deprotonating hydroxylamine hydrochloride to generate the active nucleophile in situ.[1]

  • Reaction Initiation: Add 100 mL of 95% ethanol to the flask. The mixture will be a suspension.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The reaction is typically complete within 4-6 hours. The starting material (3-bromobenzonitrile) will have a higher Rf value than the more polar product.

  • Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Product Precipitation: To the resulting residue, add approximately 100 mL of cold deionized water and stir vigorously for 15-20 minutes. The product should precipitate as a white or off-white solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 25 mL) to remove any remaining inorganic salts.

  • Drying: Dry the crude product under vacuum or in a desiccator to a constant weight. The expected crude yield is typically high (>85%).

Purification

Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture.

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add hot water dropwise until the solution becomes slightly turbid.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly.

Characterization and Validation

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.

Table 2: Expected Analytical Data

Analysis Expected Result
Appearance White to off-white crystalline solid
Melting Point Literature values for similar compounds vary; determine experimentally.
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~9.6 (s, 1H, -OH), ~7.8-7.3 (m, 4H, Ar-H), ~5.8 (s, 2H, -NH₂)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): ~152 (C=N), ~135-120 (Ar-C), ~122 (C-Br)

| Mass Spec (ESI+) | m/z: 214.9/216.9 [M+H]⁺, showing characteristic isotopic pattern for bromine. |

  • Self-Validation Note: The presence of the broad singlet for the NH₂ protons (~5.8 ppm) and the OH proton (~9.6 ppm) in the ¹H NMR spectrum are key indicators of successful amidoxime formation.[1] The mass spectrum provides definitive molecular weight confirmation, and the distinct isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) is a crucial validation point.

Safety and Handling

  • 3-Bromobenzonitrile: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

  • Hydroxylamine Hydrochloride: May be corrosive to metals. Harmful if swallowed or in contact with skin. May cause an allergic skin reaction and is suspected of causing cancer.

  • Potassium Carbonate: Causes serious eye irritation.

Precautions:

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and vapors.

  • Handle hydroxylamine hydrochloride with extreme care due to its potential health risks.

Conclusion

This application note provides a validated and reliable protocol for the synthesis of this compound. By following this detailed procedure, researchers can effectively produce this key intermediate for applications in drug discovery and medicinal chemistry. The outlined characterization methods serve as a robust system for validating the identity and purity of the final product.

References

  • PrepChem. (2017). Synthesis of N-hydroxy-N-methylbenzamide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SI-1 Metal-free synthesis of nitriles from aldehydes using N-Boc-O-tosylhydroxylamine as nitrogen source. Retrieved from [Link]

  • Ceylan, Ş., Yakan, H., & Ceylan, M. (2019). Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Marmara Pharmaceutical Journal, 23(2), 299-311. Retrieved from [Link]

  • PrepChem. (2017). Synthesis of 3-bromo-4-hydroxybenzoic acid. Retrieved from [Link]

  • PrepChem. (2017). Preparation of 4-bromobenzonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N'-Hydroxybenzenecarboximidamide. PubChem. Retrieved from [Link]

  • Wang, Q., et al. (2017). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. IOP Conference Series: Earth and Environmental Science, 100, 012130. Retrieved from [Link]

  • Keglevich, G., et al. (2020). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry, 18(3), 434-442. Retrieved from [Link]

Sources

using 3-bromo-N'-hydroxybenzenecarboximidamide in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthetic Utility of 3-bromo-N'-hydroxybenzenecarboximidamide

Authored by: A Senior Application Scientist

Introduction: A Versatile Heterocyclic Precursor

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound , an amidoxime derivative, represents a highly valuable and versatile building block. Its structure is distinguished by two key features: the N'-hydroxyimidamide moiety, which is primed for a variety of cyclization reactions, and the bromine atom positioned on the phenyl ring, serving as a crucial handle for post-synthetic modification via cross-coupling chemistry.

This guide provides an in-depth exploration of the synthetic applications of this compound, focusing on its role in the construction of prominent five-membered heterocycles: 1,2,4-oxadiazoles and isoxazoles. These scaffolds are of significant interest to drug development professionals due to their prevalence in a wide array of biologically active compounds.[1][2] The protocols and mechanistic insights detailed herein are designed to equip researchers and scientists with the practical knowledge required to leverage this reagent effectively in their synthetic endeavors.

Core Application I: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

The most direct and widespread application of N'-hydroxyimidamides is their conversion into the 1,2,4-oxadiazole ring system.[3] This heterocycle is a well-regarded bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[2] The reaction proceeds via a reliable two-step, one-pot sequence involving acylation followed by dehydrative cyclization.

Mechanistic Rationale

The synthesis is initiated by the nucleophilic attack of the N'-hydroxy group of the amidoxime onto an activated carboxyl group, typically from an acid chloride or anhydride. This forms an O-acyl amidoxime intermediate. Subsequent treatment with a base or heat promotes an intramolecular cyclization with the elimination of water, yielding the stable 1,2,4-oxadiazole ring.[3][4] The choice of acylating agent directly determines the substituent at the 5-position of the resulting heterocycle, while the this compound provides the 3-(3-bromophenyl) moiety.

Figure 1: General workflow for the synthesis of 1,2,4-oxadiazoles.

Comparative Data for 1,2,4-Oxadiazole Synthesis

The selection of the acylating agent and reaction conditions can be tailored to the specific substrate. The following table summarizes common approaches.

Acylating AgentCoupling ConditionsCyclization ConditionsSolventTypical YieldReference
Acid Chloride (R-COCl)Pyridine or Et₃N, 0 °C to RTHeat (reflux) or K₂CO₃ at RTDCM, THF, or Dichloromethane70-95%[2][3]
Acid Anhydride ((RCO)₂O)Pyridine, DMAP (cat.), RTHeat (reflux)Toluene or Xylene65-90%[3][5]
Carboxylic Acid (R-COOH)EDCI, HOBt, or T3P®Heat (reflux)DMF or Dioxane50-85%[4]
Detailed Experimental Protocol: Synthesis of 3-(3-bromophenyl)-5-phenyl-1,2,4-oxadiazole

This protocol provides a representative method using an acid chloride as the acylating agent.

Materials:

  • This compound (1.0 eq, 215.05 g/mol )

  • Benzoyl chloride (1.1 eq, 140.57 g/mol )

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (2.0 eq, 79.10 g/mol )

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Acylation: Cool the solution to 0 °C using an ice bath. Add anhydrous pyridine (2.0 eq) dropwise. Following this, add benzoyl chloride (1.1 eq) dropwise via syringe. The reaction mixture may become cloudy.

    • Causality Note: Pyridine acts as a base to neutralize the HCl byproduct generated during the acylation, driving the reaction forward.[6] The reaction is performed at 0 °C to control the exothermic acylation step.

  • Intermediate Formation: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting amidoxime by Thin Layer Chromatography (TLC) to confirm the formation of the O-acyl intermediate.

  • Cyclization: Once the acylation is complete, gently heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 12-18 hours.

    • Causality Note: Thermal energy provides the activation energy needed for the intramolecular dehydrative cyclization to occur, forming the aromatic oxadiazole ring.[3]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with additional DCM and wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 3-(3-bromophenyl)-5-phenyl-1,2,4-oxadiazole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Core Application II: Synthesis of 3,5-Disubstituted Isoxazoles via [3+2] Cycloaddition

While less direct, this compound can serve as a precursor to 3-bromobenzonitrile oxide. This highly reactive 1,3-dipole is a cornerstone intermediate for the synthesis of isoxazoles through [3+2] cycloaddition reactions with alkynes.[7][8]

Mechanistic Rationale

The synthesis involves the in situ generation of the nitrile oxide. The N'-hydroxyimidamide is first converted to a hydroximoyl chloride intermediate using a chlorinating agent (e.g., N-chlorosuccinimide or sodium hypochlorite). In the presence of a base, this intermediate readily undergoes dehydrohalogenation to form the 3-bromobenzonitrile oxide. This dipole is immediately trapped by a dipolarophile, such as a terminal or internal alkyne, to regioselectively form the 3,5-disubstituted isoxazole ring.[7][9]

Figure 2: Pathway for isoxazole synthesis via in situ nitrile oxide generation.

Detailed Experimental Protocol: Synthesis of 3-(3-bromophenyl)-5-(phenylethynyl)isoxazole

This protocol describes a one-pot cycloaddition with a terminal alkyne.

Materials:

  • This compound (1.0 eq, 215.05 g/mol )

  • N-Chlorosuccinimide (NCS) (1.1 eq, 133.53 g/mol )

  • Phenylacetylene (1.2 eq, 102.13 g/mol )

  • Triethylamine (Et₃N) (2.5 eq, 101.19 g/mol )

  • Anhydrous Chloroform (CHCl₃) or Ethyl Acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Precursor Solution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous chloroform (approx. 0.3 M). Add N-Chlorosuccinimide (1.1 eq) and stir the solution at room temperature for 1 hour to form the hydroximoyl chloride.

    • Causality Note: NCS is an effective and mild chlorinating agent for converting the N'-hydroxy group into the N'-chloro-N'-hydroxy intermediate, which tautomerizes to the hydroximoyl chloride.

  • Cycloaddition Setup: In a separate flask, prepare a solution of phenylacetylene (1.2 eq) and triethylamine (2.5 eq) in chloroform.

  • Nitrile Oxide Generation and Trapping: Cool the hydroximoyl chloride solution to 0 °C. Slowly add the phenylacetylene/triethylamine solution dropwise over 30 minutes.

    • Causality Note: Triethylamine acts as the base to eliminate HCl from the hydroximoyl chloride, generating the transient nitrile oxide.[7] Adding the alkyne solution slowly ensures that the nitrile oxide is generated in the presence of the trapping agent, minimizing dimerization or decomposition of the highly reactive dipole.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor by TLC for the disappearance of the hydroximoyl chloride and formation of the product.

  • Work-up: Dilute the reaction mixture with chloroform. Wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the resulting crude solid by flash chromatography (hexanes/ethyl acetate) or recrystallization to yield the pure 3-(3-bromophenyl)-5-(phenylethynyl)isoxazole.

The Strategic Value of the 3-Bromo Substituent

A key advantage of using this compound is the retention of the bromine atom on the final heterocyclic product. This halogen serves as a versatile synthetic handle for diversification through various palladium-catalyzed cross-coupling reactions. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Core 3-(3-Bromophenyl) Heterocycle Suzuki Suzuki (Ar-B(OH)₂) Core->Suzuki Sonogashira Sonogashira (R-C≡CH) Core->Sonogashira Buchwald Buchwald-Hartwig (R₂NH) Core->Buchwald Heck Heck (Alkene) Core->Heck Product Diversified Library of Analogs Suzuki->Product Sonogashira->Product Buchwald->Product Heck->Product

Figure 3: Diversification strategy using the bromo-handle.

This two-stage approach—first constructing the core heterocycle and then diversifying via cross-coupling—is a powerful strategy in modern medicinal chemistry for exploring chemical space around a privileged scaffold.

Conclusion

This compound is a potent and multifaceted reagent for synthetic chemists. Its utility is primarily demonstrated in the robust and high-yielding synthesis of 1,2,4-oxadiazoles and as a stable precursor for the in situ generation of nitrile oxides for isoxazole synthesis. The presence of the bromo-substituent further elevates its status from a simple building block to a strategic linchpin for library synthesis. The protocols and insights provided in this guide are intended to facilitate the adoption of this valuable compound in research programs aimed at the discovery and development of novel chemical entities.

References

  • ResearchGate. (n.d.). Dehydrative cyclization of N-(β-hydroxyethyl)amides. [Diagram]. Retrieved from ResearchGate. [Link]

  • Pochkaeva, E. I., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(23), 7120. [Link]

  • D-Scholarship@Pitt. (2022). Synthesis of Nitrogen-Containing Heterocycles Through Catalytic Dehydrative Cyclization and Carbon-Hydrogen Oxidative Cycloaddit. Retrieved from University of Pittsburgh Institutional Repository. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from org-chem.org. [Link]

  • Ferreira, L. G., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8272. [Link]

  • Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(8), 414-432. [Link]

  • Gürsoy, E., & Güzeldemirci, N. U. (2000). [Synthesis of 4,5-dihydro-1,2,4-oxadiazoles from N-unsubstituted amidoximes]. Pharmazie, 55(1), 22-26. [Link]

  • ResearchGate. (n.d.). Traditional methods for the synthesis of isoxazoles and the current approach. [Diagram]. Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). 3-Bromo-4-hydroxybenzamide. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • ResearchGate. (n.d.). N-Methylimidazole catalyzed cyclization of 2′-hydroxychalcones. [Diagram]. Retrieved from ResearchGate. [Link]

  • Yakan, H., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Heliyon, 6(11), e05470. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from org-chem.org. [Link]

  • ResearchGate. (2021). Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. [PDF]. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.
  • Yeh, T. K., et al. (2022). Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. European Journal of Medicinal Chemistry, 229, 114043. [Link]

  • Research Collection, ETH Zurich. (2022). Cobalt-Catalyzed Cyclization of Unsaturated N-Acyl Sulfonamides: a Diverted Mukaiyama Hydration Reaction. Retrieved from ETH Zurich's research collection. [Link]

  • Bao, G. H., & Wei, Y. J. (2008). 3-Bromo-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2023. [Link]

  • Organic Chemistry Tutor. (2023, October 15). Reaction of Alkynes with HBr | Markovnikov Hydrohalogenation [Video]. YouTube. [Link]

  • PubChemLite. (n.d.). 3-bromo-n-hydroxy-benzamidine (C7H7BrN2O). Retrieved from pubchemlite.com. [Link]

  • Frontiers. (n.d.). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Retrieved from frontiersin.org. [Link]

  • Chemistry LibreTexts. (2024). 9.3: Reactions of Alkynes - Addition of HX and X₂. Retrieved from LibreTexts. [Link]

  • Wang, C., et al. (2024). Recent advances in the application of alkynes in multicomponent reactions. RSC Advances, 14(3), 1667-1698. [Link]

  • Wang, F., et al. (2015). Radical cascade reaction of alkynes with N-fluoroarylsulfonimides and alcohols. Nature Communications, 6, 6908. [Link]

  • PubChem. (n.d.). 3-Bromo-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acid Anhydrides with Nitrogen Compounds. Retrieved from LibreTexts. [Link]

  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from chemrevise.org. [Link]

  • Chemistry LibreTexts. (2015). 20.3: Chemistry of Carboxylic Anhydrides. Retrieved from LibreTexts. [Link]

  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from chemrevise.org. [Link]

  • Kurach, E., et al. (2022). N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide. Molbank, 2022(1), M1317. [Link]

Sources

Application Notes and Protocols: 3-bromo-N'-hydroxybenzenecarboximidamide as a Potent Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

3-bromo-N'-hydroxybenzenecarboximidamide is a small molecule belonging to the hydroxyamidine class of compounds. This structural motif is recognized for its potent inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] IDO1 has emerged as a significant therapeutic target in oncology and immunology due to its role in mediating immune suppression within the tumor microenvironment.[3][4] By catalyzing the degradation of the essential amino acid tryptophan, IDO1 creates a local environment that is depleted of tryptophan and enriched in immunosuppressive metabolites, collectively known as kynurenines.[5][6] This metabolic reprogramming inhibits the proliferation and effector function of T lymphocytes and natural killer (NK) cells, while promoting the generation of regulatory T cells (Tregs), thereby allowing tumor cells to evade immune surveillance.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a selective inhibitor of IDO1. This document outlines the theoretical background, detailed experimental protocols for both cell-free and cell-based assays, and data interpretation guidelines to facilitate the investigation of IDO1 biology and the development of novel immunotherapies.

Physicochemical Properties of this compound

PropertyValue (for 3-bromo-N-hydroxybenzamide)Reference
Molecular Formula C₇H₆BrNO₂[7]
Molecular Weight 216.03 g/mol [7]
IUPAC Name 3-bromo-N-hydroxybenzamide[7]
Solubility Soluble in organic solvents such as DMSO and ethanol. Aqueous solubility is expected to be limited.Inferred
Storage Store at -20°C for long-term stability. Stock solutions in DMSO can be stored at -20°C for several months. Avoid repeated freeze-thaw cycles.Standard practice

Mechanism of Action: IDO1 Inhibition

This compound, as a hydroxyamidine derivative, is predicted to act as a competitive inhibitor of IDO1.[2] The N'-hydroxyamidine moiety is believed to chelate the heme iron at the active site of the IDO1 enzyme, thereby preventing the binding of its natural substrate, L-tryptophan.[8] This inhibition blocks the conversion of tryptophan to N-formylkynurenine, the first and rate-limiting step of the kynurenine pathway.[1]

Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate Kynurenine N-Formylkynurenine (Immunosuppressive) IDO1->Kynurenine Catalysis Inhibitor 3-bromo-N'-hydroxy- benzenecarboximidamide Inhibitor->IDO1 Inhibition ImmuneSuppression Immune Suppression Kynurenine->ImmuneSuppression

Caption: Proposed mechanism of IDO1 inhibition.

Experimental Protocols

Protocol 1: In Vitro (Cell-Free) IDO1 Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound on recombinant human IDO1 enzyme. The assay measures the production of kynurenine from tryptophan.

Materials:

  • Recombinant Human IDO1 Enzyme (e.g., from a commercial supplier)

  • L-Tryptophan

  • This compound

  • IDO1 Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, 100 µg/mL catalase.[9]

  • 30% (w/v) Trichloroacetic acid (TCA)

  • 2% (w/v) p-dimethylaminobenzaldehyde (pDMAB) in acetic acid

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 480-492 nm

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a 2X working solution of L-tryptophan (e.g., 800 µM) in IDO1 Assay Buffer.

    • Prepare a 2X working solution of recombinant IDO1 enzyme in IDO1 Assay Buffer. The final concentration should be optimized for linear product formation over the desired reaction time.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the 2X L-tryptophan solution to each well.

    • Add 2 µL of a serial dilution of the this compound stock solution to the appropriate wells. For the vehicle control, add 2 µL of DMSO.

    • To initiate the reaction, add 50 µL of the 2X IDO1 enzyme solution to each well. The final reaction volume is 102 µL.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes.[9] The incubation time should be within the linear range of the enzyme reaction.

  • Reaction Termination and Kynurenine Detection:

    • Stop the reaction by adding 20 µL of 30% TCA to each well.[9]

    • Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[9]

    • Centrifuge the plate at 3000 x g for 10 minutes to pellet any precipitated protein.

    • Transfer 100 µL of the supernatant to a new 96-well plate.

    • Add 100 µL of 2% pDMAB solution to each well.

    • Incubate at room temperature for 10 minutes to allow for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 480-492 nm using a microplate reader.

    • Calculate the percent inhibition for each concentration of the inhibitor compared to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Prep_Inhibitor Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor/Vehicle Prep_Inhibitor->Add_Inhibitor Prep_Substrate Prepare 2X L-Tryptophan Add_Substrate Add 2X L-Tryptophan to Plate Prep_Substrate->Add_Substrate Prep_Enzyme Prepare 2X IDO1 Enzyme Add_Enzyme Initiate with 2X IDO1 Enzyme Prep_Enzyme->Add_Enzyme Add_Substrate->Add_Inhibitor Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Terminate Stop with TCA Incubate->Terminate Hydrolyze Hydrolyze at 50°C Terminate->Hydrolyze Centrifuge Centrifuge Hydrolyze->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Add_pDMAB Add pDMAB Transfer->Add_pDMAB Read_Absorbance Read Absorbance (480-492 nm) Add_pDMAB->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC₅₀ Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro IDO1 inhibition assay.

Protocol 2: Cell-Based IDO1 Inhibition Assay

This protocol measures the ability of this compound to inhibit IDO1 activity in a cellular context. Human cancer cell lines, such as HeLa or MDA-MB-231, are stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression.[10][11]

Materials:

  • HeLa or other suitable human cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant Human IFN-γ

  • L-Tryptophan

  • This compound

  • 30% (w/v) Trichloroacetic acid (TCA)

  • 2% (w/v) p-dimethylaminobenzaldehyde (pDMAB) in acetic acid

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well.[10][11]

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • IDO1 Induction and Inhibitor Treatment:

    • The next day, replace the medium with fresh medium containing IFN-γ (e.g., 10 ng/mL) and L-tryptophan (e.g., 20 µg/mL).[10]

    • Add serial dilutions of this compound to the appropriate wells. Include a vehicle control (DMSO).

    • Incubate for 48 hours at 37°C in a 5% CO₂ incubator.[10]

  • Kynurenine Measurement:

    • After incubation, carefully collect 140 µL of the cell culture supernatant from each well.[10]

    • Add 10 µL of 30% TCA to each supernatant sample to precipitate proteins.[10]

    • Incubate at 65°C for 30 minutes to hydrolyze N-formylkynurenine.[10]

    • Centrifuge at 8000 rpm for 10 minutes.[10]

    • Transfer 100 µL of the clarified supernatant to a new 96-well plate.

    • Add 100 µL of 2% pDMAB solution to each well.

    • Incubate at room temperature for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 492 nm.

    • Calculate the percent inhibition and determine the EC₅₀ value as described in Protocol 1.

Data Interpretation and Expected Results

The expected outcome of these experiments is a dose-dependent inhibition of IDO1 activity by this compound. A successful experiment will yield a sigmoidal dose-response curve from which a potent IC₅₀ or EC₅₀ value can be determined. Based on the activity of other hydroxyamidine-based IDO1 inhibitors, it is anticipated that this compound will exhibit inhibitory activity in the nanomolar to low micromolar range.[2]

Troubleshooting

IssuePossible CauseSolution
High background in cell-free assay Contamination of reagents; non-enzymatic degradation of tryptophan.Use fresh reagents; run a no-enzyme control.
Low signal in cell-free assay Inactive enzyme; suboptimal assay conditions.Use a new batch of enzyme; optimize enzyme concentration, substrate concentration, and incubation time.
High variability in cell-based assay Uneven cell seeding; cytotoxicity of the compound.Ensure uniform cell seeding; perform a cell viability assay (e.g., MTT or CCK8) in parallel.[10]
No IDO1 induction in cell-based assay Inactive IFN-γ; cells are not responsive to IFN-γ.Use a new vial of IFN-γ; test a different cell line known to express IDO1 upon IFN-γ stimulation.

Conclusion

This compound represents a valuable research tool for investigating the role of IDO1 in health and disease. Its predicted potency and selectivity make it an excellent candidate for in vitro and cell-based studies aimed at understanding the biological consequences of IDO1 inhibition and for the preclinical evaluation of IDO1-targeting therapeutic strategies. The protocols outlined in these application notes provide a robust framework for the characterization of this and other novel IDO1 inhibitors.

References

  • PubChem. 3-Bromo-4-hydroxybenzamide. National Center for Biotechnology Information. Available from: [Link]

  • Yue, E. W., et al. (2017). Hydroxyamidine inhibitors of indoleamine-2,3-dioxygenase potently suppress systemic tryptophan catabolism and the growth of IDO-expressing tumors. Molecular Cancer Therapeutics, 16(11), 2345-2355. Available from: [Link]

  • NIST. Benzenamine, 3-bromo-. National Institute of Standards and Technology. Available from: [Link]

  • PubChem. 3-Bromo-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology, 614, 125-147. Available from: [Link]

  • Li, Y., et al. (2019). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Chemistry, 7, 73. Available from: [Link]

  • Wikipedia. Indoleamine 2,3-dioxygenase. Available from: [Link]

  • BPS Bioscience. IDO1 Inhibitor Mechanism of Action Assay Kit. Available from: [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). Available from: [Link]

  • Bio-protocol. IDO1 Inhibitory Assay in Cell Lines. Available from: [Link]

  • ResearchGate. Virtual screening procedures and activity assays for IDO1 in vitro. Available from: [Link]

  • Patsnap Synapse. What are IDO2 inhibitors and how do they work?. Available from: [Link]

  • PMC. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Available from: [Link]

  • Frontiers. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Available from: [Link]

  • BPS Bioscience. IDO1 Inhibitor Screening Assay Kit. Available from: [Link]

  • PubChem. 3-Bromo-N,N-dimethylaniline. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 3-bromo-N,N-dimethylpentanamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 3-Bromohexanamide. National Center for Biotechnology Information. Available from: [Link]

Sources

Application Notes and Protocols for 3-bromo-N'-hydroxybenzenecarboximidamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-bromo-N'-hydroxybenzenecarboximidamide as a potential therapeutic agent, specifically focusing on its role as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for evaluating the efficacy of this compound and its derivatives in a drug discovery context.

Introduction: The Therapeutic Potential of Targeting IDO1

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. In the context of oncology, the overexpression of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment is a key mechanism of immune evasion. By depleting tryptophan and producing immunosuppressive metabolites, IDO1 effectively dampens the anti-tumor activity of T-lymphocytes and natural killer (NK) cells, thereby allowing cancer cells to proliferate unchecked.

The N'-hydroxybenzenecarboximidamide (also known as N-hydroxyamidine) scaffold has emerged as a privileged structure for the potent and selective inhibition of IDO1. These compounds act as chelating agents for the heme iron within the active site of the enzyme, effectively blocking its catalytic activity. This compound represents a key exemplar of this class of inhibitors, and this guide will detail its application in the discovery of novel cancer immunotherapies.

Mechanism of Action: How this compound Inhibits IDO1

The inhibitory activity of this compound against IDO1 is predicated on the interaction of its N'-hydroxyamidine moiety with the ferric heme iron at the enzyme's active site. This interaction is a high-affinity, reversible binding event that prevents the substrate, L-tryptophan, from accessing the catalytic center. The brominated phenyl ring of the molecule can further enhance binding affinity through interactions with hydrophobic and aromatic residues within the active site pocket, contributing to the compound's potency and selectivity.

IDO1_Inhibition_Mechanism Mechanism of IDO1 Inhibition cluster_0 IDO1 Catalytic Cycle cluster_1 Inhibition by this compound L-Tryptophan L-Tryptophan IDO1_Enzyme IDO1_Enzyme L-Tryptophan->IDO1_Enzyme Binds to active site Kynurenine Kynurenine IDO1_Enzyme->Kynurenine Catalyzes conversion Inactive_IDO1 Inactive IDO1-Inhibitor Complex IDO1_Enzyme->Inactive_IDO1 Immunosuppression Immunosuppression Kynurenine->Immunosuppression Leads to Inhibitor 3-bromo-N'-hydroxy- benzenecarboximidamide Inhibitor->IDO1_Enzyme Binds to heme iron in active site Immune_Activation Immune_Activation Inactive_IDO1->Immune_Activation Blocks immunosuppression, leading to

Caption: Mechanism of IDO1 inhibition.

Experimental Protocols

The following protocols are designed to assess the inhibitory potential of this compound and its analogs.

Protocol 1: Recombinant Human IDO1 Enzyme Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified, recombinant human IDO1.

Materials:

  • Recombinant Human IDO1 (rhIDO1)

  • L-Tryptophan (substrate)

  • Ascorbic Acid

  • Methylene Blue

  • Catalase

  • Potassium Phosphate Buffer (pH 6.5)

  • Trichloroacetic Acid (TCA)

  • p-Dimethylaminobenzaldehyde (DMAB) in acetic acid

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a reaction buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

    • Prepare a stock solution of L-Tryptophan in the reaction buffer.

    • Prepare a stock solution of this compound in DMSO and create a serial dilution in the reaction buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the rhIDO1 enzyme solution to each well.

    • Add 25 µL of the serially diluted test compound or vehicle control (DMSO) to the respective wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding 25 µL of the L-Tryptophan solution to each well. The final concentration of L-tryptophan should be at its Km value for IDO1.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Termination and Kynurenine Measurement:

    • Stop the reaction by adding 20 µL of 30% (w/v) TCA.

    • Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

    • Centrifuge the plate to pellet any precipitated protein.

    • Transfer 100 µL of the supernatant to a new 96-well plate.

    • Add 100 µL of 2% (w/v) DMAB in acetic acid to each well.

    • Measure the absorbance at 480 nm. The intensity of the yellow color is proportional to the amount of kynurenine produced.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Enzyme_Assay_Workflow Enzyme Inhibition Assay Workflow Start Start Reagent_Prep Prepare Reagents: - rhIDO1 - L-Tryptophan - Test Compound Dilutions Start->Reagent_Prep Assay_Setup Assay Setup in 96-well plate: - Add rhIDO1 - Add Test Compound/Vehicle Reagent_Prep->Assay_Setup Pre_incubation Pre-incubate at 37°C Assay_Setup->Pre_incubation Reaction_Initiation Initiate reaction with L-Tryptophan Pre_incubation->Reaction_Initiation Incubation Incubate at 37°C Reaction_Initiation->Incubation Termination Terminate with TCA Incubation->Termination Hydrolysis Hydrolyze N-formylkynurenine Termination->Hydrolysis Detection Measure Kynurenine with DMAB (Absorbance at 480 nm) Hydrolysis->Detection Data_Analysis Calculate % Inhibition and IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the IDO1 enzyme inhibition assay.

Protocol 2: Cell-Based IDO1 Activity Assay

This assay measures the ability of the test compound to inhibit IDO1 activity in a cellular context, providing a more physiologically relevant assessment.

Materials:

  • Human cancer cell line known to express IDO1 (e.g., HeLa or SK-OV-3)

  • Cell culture medium (e.g., DMEM or McCoy's 5A)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant Human Interferon-gamma (IFN-γ)

  • L-Tryptophan

  • This compound

  • TCA

  • DMAB in acetic acid

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Culture and IDO1 Induction:

    • Culture the chosen cell line in complete medium at 37°C and 5% CO2.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium containing L-Tryptophan.

    • Remove the IFN-γ-containing medium from the cells and replace it with the medium containing the test compound or vehicle control.

    • Incubate the plate for an additional 24-48 hours.

  • Kynurenine Measurement:

    • Collect the cell culture supernatant.

    • Add TCA to the supernatant to precipitate proteins.

    • Incubate and centrifuge as described in Protocol 1.

    • Transfer the supernatant to a new plate and add DMAB reagent.

    • Measure the absorbance at 480 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition of kynurenine production and determine the IC50 value as described in Protocol 1.

Data Presentation

The inhibitory potency of this compound should be compared with known IDO1 inhibitors.

CompoundTargetAssay TypeIC50 (nM)Reference
This compound IDO1Enzymatic/CellularTBDInternal
Epacadostat (INCB024360)IDO1Enzymatic~10[1]
Epacadostat (INCB024360)IDO1Cellular~70[1]
Navoximod (GDC-0919)IDO1Enzymatic~67

TBD: To be determined by the described protocols.

Structure-Activity Relationship (SAR) Insights

The development of potent IDO1 inhibitors based on the N'-hydroxybenzenecarboximidamide scaffold can be guided by understanding the structure-activity relationships. Key considerations include:

  • The N'-hydroxyamidine moiety: This group is essential for chelating the heme iron and is the primary driver of inhibitory activity.

  • Substitution on the phenyl ring: The nature and position of substituents on the phenyl ring can significantly impact potency and pharmacokinetic properties. The 3-bromo substitution in the target compound is expected to enhance binding affinity through halogen bonding or by occupying a hydrophobic pocket.

  • Bioisosteric replacements: Exploration of bioisosteres for the phenyl ring or modifications to the core structure can lead to compounds with improved drug-like properties.

Synthesis Protocol: General Method for the Preparation of N'-hydroxybenzenecarboximidamides

A general and efficient method for the synthesis of N'-hydroxybenzenecarboximidamides involves the reaction of the corresponding benzonitrile with hydroxylamine.

Materials:

  • 3-bromobenzonitrile

  • Hydroxylamine hydrochloride

  • A suitable base (e.g., sodium carbonate or triethylamine)

  • A suitable solvent (e.g., ethanol or a mixture of water and ethanol)

Procedure:

  • Dissolve 3-bromobenzonitrile in the chosen solvent.

  • Add hydroxylamine hydrochloride and the base to the solution.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Conclusion

This compound serves as a valuable tool and a promising lead compound in the discovery of novel IDO1 inhibitors for cancer immunotherapy. The protocols and insights provided in these application notes offer a robust framework for its evaluation and the development of next-generation immunomodulatory agents. Careful execution of these experiments and thorough data analysis will be critical in advancing our understanding of this important class of molecules and their therapeutic potential.

References

  • The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. National Institutes of Health. Available at: [Link][2]

  • Quantification of IDO1 enzyme activity in normal and malignant tissues. PubMed Central. Available at: [Link][3]

  • Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. National Institutes of Health. Available at: [Link][4]

  • A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. MDPI. Available at: [Link]

Sources

Application Notes and Protocols for the Experimental Investigation of 3-bromo-N'-hydroxybenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Carboximidamide Derivative

In the landscape of modern drug discovery, the strategic design of small molecules that selectively modulate key biological pathways is paramount. The compound 3-bromo-N'-hydroxybenzenecarboximidamide emerges as a molecule of significant interest, primarily due to its structural features that suggest a potential for therapeutic activity. The presence of the N'-hydroxybenzenecarboximidamide core is particularly noteworthy, as this moiety is found in compounds known to exhibit enzyme inhibitory activity. Specifically, derivatives of N-hydroxycarboximidamides have been identified as potent inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), a critical enzyme implicated in cancer immune evasion.[1][2]

IDO1 catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[3] In the tumor microenvironment, the upregulation of IDO1 by cancer cells leads to tryptophan depletion and the accumulation of kynurenine metabolites. This metabolic reprogramming suppresses the activity of effector T cells and natural killer cells while promoting the generation of regulatory T cells, thereby fostering an immunosuppressive milieu that allows tumor growth.[3]

The bromine substitution on the benzene ring of this compound offers a handle for synthetic modification and can influence the compound's pharmacokinetic and pharmacodynamic properties.[4] This document provides a comprehensive experimental framework for the initial characterization and investigation of this compound as a potential therapeutic agent, with a primary focus on its evaluation as a novel IDO1 inhibitor. The protocols outlined herein are designed to guide researchers through a logical progression of studies, from fundamental physicochemical characterization to robust in vitro and cell-based functional assays.

Part 1: Physicochemical Characterization and Synthesis

A thorough understanding of the fundamental properties of this compound is the bedrock of any subsequent biological investigation.

Synthesis and Purification

The synthesis of this compound can be approached through established organic chemistry methodologies. A plausible synthetic route involves the bromination of a suitable benzonitrile precursor, followed by conversion to the N'-hydroxycarboximidamide.

Protocol 1: Synthesis of 3-bromo-4-hydroxybenzonitrile (Intermediate)

This protocol is adapted from a method for the synthesis of a related compound.[5]

  • To a solution of 4-hydroxybenzonitrile in a suitable solvent such as dichloromethane and N,N-dimethylformamide, add a source of bromine (e.g., N-bromosuccinimide or elemental bromine) at a controlled temperature (e.g., -5°C to 10°C).

  • The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is extracted.

  • Purification can be achieved by recrystallization or column chromatography to yield 3-bromo-4-hydroxybenzonitrile.

Protocol 2: Formation of this compound

The conversion of the nitrile to the N'-hydroxycarboximidamide can be achieved by reaction with hydroxylamine.

  • The synthesized 3-bromo-4-hydroxybenzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate or triethylamine) in a suitable solvent like ethanol.

  • The reaction mixture is typically heated to facilitate the conversion.

  • Progress is monitored by TLC.

  • Upon completion, the product is isolated by filtration or extraction and purified by recrystallization.

Physicochemical Characterization

The identity and purity of the synthesized this compound must be rigorously confirmed.

ParameterMethodExpected Outcome
Identity ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)Spectra consistent with the proposed structure of this compound.
Purity High-Performance Liquid Chromatography (HPLC)Purity >95% is desirable for biological assays.
Solubility Kinetic or thermodynamic solubility assaysDetermination of solubility in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO).
Lipophilicity LogP/LogD determinationAn indicator of the compound's potential for membrane permeability.
Chemical Stability Stability assays in various buffers and temperaturesAssessment of the compound's shelf-life and stability under assay conditions.

Part 2: In Vitro Evaluation of IDO1 Inhibition

The central hypothesis to be tested is whether this compound can inhibit the enzymatic activity of IDO1.

Rationale for In Vitro Enzyme Inhibition Assays

Biochemical assays using purified recombinant human IDO1 enzyme provide a direct measure of the compound's inhibitory potential.[6] These assays are crucial for determining key inhibitory parameters such as the half-maximal inhibitory concentration (IC₅₀).

Experimental Workflow for IDO1 Inhibition Screening

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Recombinant Human IDO1 Enzyme D Incubate Enzyme, Substrate, and Compound A->D B L-Tryptophan (Substrate) B->D C Test Compound (this compound) C->D E Monitor Reaction Progress D->E F Measure Product Formation (e.g., Kynurenine) E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Workflow for in vitro IDO1 enzyme inhibition assay.

Protocol 3: IDO1 Enzyme Inhibition Assay (Colorimetric)

This protocol is based on the principle of measuring the formation of kynurenine, a product of the IDO1-catalyzed reaction.

  • Reagents and Materials:

    • Recombinant human IDO1 enzyme

    • L-Tryptophan

    • Ascorbic acid

    • Methylene blue

    • Catalase

    • Assay buffer (e.g., potassium phosphate buffer)

    • This compound (dissolved in DMSO)

    • Positive control inhibitor (e.g., Epacadostat)

    • 96-well microplate

    • Microplate reader

  • Assay Procedure:

    • Prepare a reaction mixture containing assay buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.

    • Add serial dilutions of this compound or the positive control to the wells of the microplate. Include a vehicle control (DMSO).

    • Initiate the reaction by adding the IDO1 enzyme to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).

    • Develop the color by adding a colorimetric reagent that reacts with kynurenine (e.g., Ehrlich's reagent).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

ParameterDescription
IC₅₀ The concentration of the inhibitor required to reduce the enzyme activity by 50%.
Mechanism of Inhibition Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine if the inhibition is competitive, non-competitive, or uncompetitive.

Part 3: Cell-Based Assays for Target Engagement and Functional Effects

While in vitro enzyme assays are essential, it is crucial to confirm that this compound can access its target and exert its inhibitory effect in a cellular context.[3]

Rationale for Cell-Based Assays

Cell-based assays provide a more physiologically relevant system to evaluate the compound's activity, taking into account factors such as cell permeability and metabolism.[7]

Experimental Workflow for Cell-Based IDO1 Activity

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Measurement cluster_3 Analysis A IDO1-expressing cells (e.g., IFN-γ stimulated HeLa or SK-OV-3) B Treat cells with This compound A->B C Measure Kynurenine levels in cell supernatant (e.g., by HPLC-MS/MS) B->C D Determine cellular IC50 C->D

Caption: Workflow for cell-based IDO1 inhibition assay.

Protocol 4: Cellular IDO1 Inhibition Assay

  • Cell Culture:

    • Culture a suitable human cell line known to express IDO1 upon stimulation, such as HeLa or the ovarian cancer cell line SK-OV-3.[1]

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.

  • Compound Treatment:

    • Treat the IFN-γ stimulated cells with serial dilutions of this compound or a positive control. Include a vehicle control.

    • Incubate for a further 24-48 hours.

  • Kynurenine Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of kynurenine in the supernatant. This can be done using the colorimetric method described in Protocol 3 or, for higher sensitivity and specificity, by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

  • Data Analysis:

    • Calculate the percentage of inhibition of kynurenine production at each compound concentration.

    • Determine the cellular IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Assessment of Cytotoxicity

It is essential to ensure that the observed inhibition of IDO1 activity is not a result of general cellular toxicity.

Protocol 5: Cytotoxicity Assay

  • Culture the same cell line used in the cellular IDO1 assay.

  • Treat the cells with the same concentrations of this compound used in the functional assay.

  • After the incubation period, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercial live/dead cell staining kit.

  • The compound should ideally show potent IDO1 inhibition at concentrations that do not significantly impact cell viability.

Part 4: Future Directions and In Vivo Studies

Should this compound demonstrate promising in vitro and cellular activity with low cytotoxicity, the next logical step is to evaluate its potential in preclinical in vivo models.

Pharmacokinetic Profiling

Before in vivo efficacy studies, it is crucial to understand the pharmacokinetic (PK) properties of the compound.

ParameterDescription
Absorption Assessment of oral bioavailability.
Distribution Determination of tissue distribution and plasma protein binding.
Metabolism Identification of major metabolites.
Excretion Determination of the route and rate of elimination.
In Vivo Efficacy Studies

In vivo studies in animal models of cancer are the ultimate test of the therapeutic potential of an IDO1 inhibitor.

Proposed In Vivo Model:

  • A syngeneic mouse tumor model (e.g., B16 melanoma or CT26 colon carcinoma) is recommended. These models have a competent immune system, which is essential for evaluating the effects of an immunomodulatory agent like an IDO1 inhibitor.

  • Mice bearing established tumors would be treated with this compound, and tumor growth would be monitored over time.

  • Endpoints would include tumor volume, survival, and analysis of the tumor microenvironment (e.g., infiltration of T cells).

Conclusion

The experimental design detailed in these application notes provides a comprehensive and logical framework for the initial investigation of this compound as a potential therapeutic agent. By systematically characterizing its physicochemical properties, evaluating its in vitro and cellular activity as an IDO1 inhibitor, and outlining a path for future in vivo studies, researchers can rigorously assess the promise of this novel compound in the exciting field of cancer immunotherapy.

References

  • ChemBK. (2024, April 9). 3-Bromobenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway. In PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • Drug Target Review. (2021, March 18). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-N-methylbenzamide. In PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-4-hydroxybenzaldehyde. In PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-4-hydroxybenzamide. In PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-4-hydroxybenzonitrile. In PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, June 5). Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, February 5). Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Strategies for the Identification of novel inhibitors of deubiquitinating enzymes. In PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. In PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.
  • PrepChem.com. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Fluorescence-Based Assay for N5-Carboxyaminoimidazole Ribonucleotide Mutase. In PubChem. Retrieved from [Link]

  • ACS Publications. (2025, September 26). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Massive Bio. (2026, January 21). PXD101. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, September 18). New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. International Journal of Molecular Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. In PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N'-Hydroxybenzenecarboximidamide. In PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. Retrieved from [Link]

  • YouTube. (2023, August 14). Types of assays used in early drug discovery. Retrieved from [Link]

  • ResearchGate. (2025, October 22). Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. Retrieved from [Link]

  • Frontiers. (n.d.). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-hydroxybenzenecarboximidic acid derivatives: a new class of nitroxyl-generating prodrugs. Nitric Oxide. Retrieved from [Link]

  • DiscoverX. (2018, May 15). Accelerating Biologics & Biosimilars Development: Case Studies for Potency Bioassays. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Enzyme Inhibitors in Drug Discovery and Development. Retrieved from [Link]

  • AACR Journals. (n.d.). Discovery of IDO1 Inhibitors: From Bench to Bedside. Cancer Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bioactive heterocycles containing endocyclic N-hydroxy groups. In PubChem. Retrieved from [Link]

Sources

Application Notes and Protocols: Comprehensive Characterization of 3-bromo-N'-hydroxybenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-bromo-N'-hydroxybenzenecarboximidamide is a member of the amidoxime class of compounds, which are recognized for their significant roles in medicinal chemistry and material science.[1][2] The amidoxime functional group (-C(NH₂)=NOH) is a versatile moiety, often serving as a bioisostere for carboxylic acids and acting as a nitric oxide (NO) donor.[2] The presence of a bromine atom on the benzene ring further modulates the compound's physicochemical properties. Accurate and comprehensive characterization is a critical prerequisite for any downstream application, from preclinical drug development to quality control in chemical manufacturing.

This document provides a detailed guide to the suite of analytical techniques required for the unambiguous structural elucidation and purity assessment of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind the choice of methods and parameters. The validation of these analytical procedures should be performed in accordance with ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[3][4][5]

The primary analytical workflow for a novel compound like this compound involves a multi-technique approach to confirm its identity, structure, and purity.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_validation Final Confirmation Synthesized_Sample Synthesized Crude Product Purified_Sample Purified Sample Synthesized_Sample->Purified_Sample Chromatography/ Recrystallization NMR NMR Spectroscopy (¹H, ¹³C) Purified_Sample->NMR Structural Confirmation MS Mass Spectrometry (HRMS) Purified_Sample->MS Structural Confirmation FTIR FTIR Spectroscopy Purified_Sample->FTIR Structural Confirmation HPLC HPLC Purity Purified_Sample->HPLC Purity Assessment EA Elemental Analysis Purified_Sample->EA Purity Assessment Confirmed_Structure Confirmed Structure & Purity Report NMR->Confirmed_Structure MS->Confirmed_Structure FTIR->Confirmed_Structure HPLC->Confirmed_Structure EA->Confirmed_Structure

Caption: Orthogonal Analytical Workflow.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is indispensable for determining the molecular weight of a compound and confirming its elemental formula. For halogenated compounds, MS provides a distinct isotopic pattern that serves as a powerful diagnostic tool.[6]

Scientific Rationale

This compound contains one bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of roughly equal intensity. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental formula.[7] Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Expected Mass Spectrometry Data
ParameterTheoretical ValueExpected Observation
Molecular Formula C₇H₇BrN₂O-
Monoisotopic Mass 213.9796 Da-
[M+H]⁺ (using ⁷⁹Br) 214.9874 DaObserved m/z value within ± 5 ppm
[M+H]⁺ (using ⁸¹Br) 216.9854 DaObserved m/z value within ± 5 ppm
Isotopic Peak Ratio M : M+2 ≈ 1:1A near 1:1 ratio for the molecular ion cluster
Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument: Utilize an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Ionization Mode: Operate in positive ion mode (ESI+) to detect the protonated molecule, [M+H]⁺.

  • Analyzer Settings:

    • Set the mass range to m/z 100-500.

    • Acquire data in high-resolution mode (>60,000 FWHM).

    • Use an internal calibrant to ensure high mass accuracy.

  • Data Analysis:

    • Identify the molecular ion cluster around m/z 215 and 217.

    • Confirm the ~1:1 intensity ratio of the M and M+2 peaks.

    • Calculate the mass error (in ppm) between the observed exact mass and the theoretical mass for the [M+H]⁺ ion. A mass error of < 5 ppm provides high confidence in the assigned elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the detailed atomic structure of an organic molecule. Both ¹H and ¹³C NMR are essential for a complete characterization.[8][9]

Scientific Rationale

¹H NMR provides information on the number, environment, and connectivity of protons. For this compound, this will reveal the substitution pattern of the aromatic ring and identify the exchangeable protons of the N-OH and NH₂ groups. ¹³C NMR complements this by identifying all unique carbon environments. Using a solvent like DMSO-d₆ is advantageous as it allows for the observation of exchangeable protons which might be lost in solvents like D₂O.

Expected NMR Data (in DMSO-d₆, 400 MHz)

¹H NMR:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5Singlet, broad1HN-OH Exchangeable proton, typically downfield.
7.5 - 7.8Multiplet4HAromatic CH Deshielded protons on the substituted benzene ring.
~5.9Singlet, broad2HNH₂ Exchangeable protons.

¹³C NMR:

Chemical Shift (δ, ppm)AssignmentRationale
~150C =NOHImine carbon, highly deshielded.
120 - 135Aromatic C H & C -BrCarbons of the benzene ring. The C-Br signal may be weaker.
Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • A higher number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation and phase correction to the acquired FIDs.

    • Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the ¹H NMR signals and analyze the multiplicities and chemical shifts to assign the structure.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the standard method for determining the purity of pharmaceutical compounds and other small molecules.[8][10][11] It separates the target compound from any impurities or starting materials.

Scientific Rationale

A reversed-phase HPLC method using a C18 column is a robust choice for a moderately polar compound like this compound. A gradient elution with a mobile phase consisting of water and an organic solvent (like acetonitrile or methanol) with an acid modifier (like formic acid or TFA) will ensure good peak shape and resolution. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow A Prepare Mobile Phase (e.g., H₂O/ACN with 0.1% FA) C Equilibrate HPLC System (C18 Column) A->C B Prepare Sample (~1 mg/mL in Mobile Phase) D Inject Sample B->D C->D E Run Gradient Method (e.g., 5-95% ACN) D->E F Detect at UV λmax (e.g., 254 nm) E->F G Integrate Peaks & Calculate Area % F->G

Sources

Application Notes and Protocols for 3-bromo-N'-hydroxybenzenecarboximidamide in Cancer Immunotherapy Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the IDO1 Pathway in Immuno-Oncology

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical regulator of immune suppression within the tumor microenvironment.[1][2][3] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[2][3][4][5] This enzymatic activity has two major consequences that promote tumor immune evasion: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its downstream metabolites, which have direct immunosuppressive effects.[1][4][6][7]

Elevated IDO1 expression is observed in a wide range of human cancers and is often associated with a poor prognosis.[8] By creating an immunosuppressive milieu, IDO1 allows tumor cells to escape immune surveillance.[3] This has led to the development of small molecule inhibitors targeting IDO1 as a promising strategy in cancer immunotherapy, often in combination with other immunotherapies like checkpoint inhibitors.[9][10]

This document provides a detailed guide for the preclinical evaluation of 3-bromo-N'-hydroxybenzenecarboximidamide, a putative inhibitor of IDO1. The following sections will delve into the mechanism of action of IDO1, provide detailed protocols for in vitro and in vivo characterization of IDO1 inhibitors, and offer guidance on data interpretation.

Mechanism of Action: Reversing Immune Suppression through IDO1 Inhibition

The immunosuppressive effects of IDO1 are multifaceted and impact various immune cell populations. The depletion of tryptophan activates the general control nonderepressible 2 (GCN2) kinase pathway in T cells, leading to cell cycle arrest and anergy.[1][4] Concurrently, the accumulation of kynurenine metabolites activates the aryl hydrocarbon receptor (AhR), which promotes the differentiation of naïve CD4+ T cells into immunosuppressive regulatory T cells (Tregs) and inhibits the development of pro-inflammatory Th17 cells.[1][6]

An effective IDO1 inhibitor, such as this compound, is designed to block the catalytic activity of the IDO1 enzyme. This action is expected to restore local tryptophan levels and reduce the concentration of immunosuppressive kynurenine metabolites within the tumor microenvironment. The anticipated downstream effects include the reversal of T-cell anergy, a reduction in Treg differentiation and function, and an overall enhancement of the anti-tumor immune response.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_Immune_Suppression Immune Suppression Tumor Cells Tumor Cells IDO1 IDO1 Tumor Cells->IDO1 express Dendritic Cells Dendritic Cells Dendritic Cells->IDO1 express Kynurenine Kynurenine IDO1->Kynurenine catalyzes Tryptophan Depletion Tryptophan Depletion IDO1->Tryptophan Depletion causes Tryptophan Tryptophan Tryptophan->IDO1 substrate Kynurenine Accumulation Kynurenine Accumulation Kynurenine->Kynurenine Accumulation Effector T-Cell Effector T-Cell Tryptophan Depletion->Effector T-Cell inhibits proliferation Regulatory T-Cell (Treg) Regulatory T-Cell (Treg) Kynurenine Accumulation->Regulatory T-Cell (Treg) promotes T-Cell Anergy/Apoptosis T-Cell Anergy/Apoptosis Effector T-Cell->T-Cell Anergy/Apoptosis Treg Differentiation/Activation Treg Differentiation/Activation Regulatory T-Cell (Treg)->Treg Differentiation/Activation Treg Differentiation/Activation->Effector T-Cell suppresses This compound This compound This compound->IDO1 inhibits

Caption: IDO1-mediated tryptophan catabolism and immune suppression.

In Vitro Evaluation of this compound

A series of in vitro assays are essential to characterize the potency, selectivity, and cellular activity of a novel IDO1 inhibitor.

Protocol 1: IDO1 Enzymatic Assay

This assay directly measures the inhibitory effect of the compound on the activity of recombinant human IDO1 enzyme.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Ascorbic acid

  • Methylene blue

  • Catalase

  • Potassium phosphate buffer (pH 6.5)

  • This compound

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in potassium phosphate buffer containing L-tryptophan, ascorbic acid, methylene blue, and catalase.

  • Serially dilute this compound in DMSO and add to the wells of the 96-well plate. Include a known IDO1 inhibitor as a positive control and DMSO as a vehicle control.

  • Initiate the reaction by adding the recombinant IDO1 enzyme to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).

  • Measure the production of N-formylkynurenine by reading the absorbance at 321 nm.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.

Protocol 2: Cell-Based IDO1 Activity Assay

This assay assesses the ability of the compound to inhibit IDO1 activity within a cellular context.

Materials:

  • Human cancer cell line known to express IDO1 upon stimulation (e.g., SKOV-3, HeLa)[11]

  • Recombinant human interferon-gamma (IFN-γ)

  • Cell culture medium and supplements

  • This compound

  • Reagents for kynurenine detection (e.g., Ehrlich's reagent)

  • 96-well cell culture plate

  • Spectrophotometer

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Stimulate the cells with IFN-γ (e.g., 100 ng/mL) for 48-72 hours to induce IDO1 expression.[11][12]

  • Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24-48 hours).

  • Collect the cell culture supernatant.

  • Measure the kynurenine concentration in the supernatant using a colorimetric assay with Ehrlich's reagent or by LC-MS.

  • Determine the IC50 value for the inhibition of kynurenine production.

Protocol 3: T-Cell Co-Culture Assay

This assay evaluates the ability of the IDO1 inhibitor to rescue T-cell proliferation and activation from IDO1-mediated suppression.

Materials:

  • IDO1-expressing cancer cells (prepared as in Protocol 2)

  • Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)[11]

  • T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or mitogens)

  • This compound

  • Reagents for assessing T-cell proliferation (e.g., CFSE or BrdU) and activation (e.g., IL-2 ELISA)

  • Flow cytometer and plate reader

Procedure:

  • Induce IDO1 expression in cancer cells with IFN-γ as described previously.

  • Co-culture the IDO1-expressing cancer cells with PBMCs or Jurkat cells at an appropriate ratio.

  • Add T-cell activation stimuli to the co-culture.

  • Treat the co-culture with various concentrations of this compound.

  • After an incubation period (e.g., 72 hours), assess T-cell proliferation by flow cytometry (CFSE dilution) or a colorimetric assay (BrdU incorporation).

  • Measure the concentration of IL-2 in the culture supernatant by ELISA as a marker of T-cell activation.

In_Vitro_Workflow cluster_enzymatic Enzymatic Assay cluster_cellular Cell-Based Assay cluster_functional Functional T-Cell Assay Recombinant IDO1 Recombinant IDO1 Measure Product Measure Product Recombinant IDO1->Measure Product Substrate (Tryptophan) Substrate (Tryptophan) Substrate (Tryptophan)->Measure Product Inhibitor Inhibitor Inhibitor->Measure Product Co-culture Co-culture Inhibitor->Co-culture Calculate IC50 Calculate IC50 Measure Product->Calculate IC50 Cancer Cells Cancer Cells IFN-gamma Stimulation IFN-gamma Stimulation Cancer Cells->IFN-gamma Stimulation Inhibitor Treatment Inhibitor Treatment IFN-gamma Stimulation->Inhibitor Treatment Measure Kynurenine Measure Kynurenine Inhibitor Treatment->Measure Kynurenine Determine Cellular IC50 Determine Cellular IC50 Measure Kynurenine->Determine Cellular IC50 IDO1+ Cancer Cells IDO1+ Cancer Cells IDO1+ Cancer Cells->Co-culture T-Cells T-Cells T-Cells->Co-culture Assess Proliferation/Activation Assess Proliferation/Activation Co-culture->Assess Proliferation/Activation Rescue of T-Cell Function Rescue of T-Cell Function Assess Proliferation/Activation->Rescue of T-Cell Function

Caption: In Vitro evaluation workflow for an IDO1 inhibitor.

In Vivo Evaluation of this compound

Syngeneic mouse tumor models are crucial for assessing the in vivo efficacy and mechanism of action of IDO1 inhibitors.

Protocol 4: Syngeneic Mouse Tumor Model

Materials:

  • Immunocompetent mice (e.g., C57BL/6 or BALB/c)

  • Syngeneic tumor cell line that expresses IDO1 upon IFN-γ stimulation (e.g., B16-F10 melanoma, CT26 colon carcinoma)

  • This compound formulated for in vivo administration

  • Calipers for tumor measurement

  • Equipment for blood and tissue collection

  • Flow cytometry reagents for immune cell profiling

Procedure:

  • Inject tumor cells subcutaneously into the flank of the mice.

  • Once tumors are palpable, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, anti-PD-1/PD-L1 antibody alone, combination therapy).

  • Administer the treatments according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor animal body weight and overall health.

  • At the end of the study, or at specified time points, collect tumors, tumor-draining lymph nodes, and spleens for pharmacodynamic and immunological analysis.

  • Analyze the tumor microenvironment by flow cytometry to assess the infiltration and activation status of various immune cell populations (e.g., CD8+ T cells, Tregs, NK cells, myeloid-derived suppressor cells).

  • Measure kynurenine and tryptophan levels in plasma and tumor tissue by LC-MS to confirm target engagement.

Data Presentation

Quantitative data from the in vitro and in vivo studies should be summarized in a clear and organized manner.

Table 1: In Vitro Activity of this compound

AssayCell LineParameterValue
IDO1 Enzymatic AssayN/AIC50e.g., X nM
Cell-Based IDO1 AssaySKOV-3IC50 (Kynurenine)e.g., Y nM
T-Cell Co-CulturePBMC + SKOV-3EC50 (IL-2 rescue)e.g., Z nM

Table 2: In Vivo Efficacy in a Syngeneic Tumor Model

Treatment GroupTumor Growth Inhibition (%)Change in CD8+/Treg Ratio
Vehicle0%Baseline
This compounde.g., X%e.g., Increase
Anti-PD-1e.g., Y%e.g., Increase
Combinatione.g., Z%e.g., Synergistic Increase

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for the preclinical evaluation of this compound as a potential IDO1 inhibitor for cancer immunotherapy. A thorough characterization of its enzymatic and cellular activity, followed by robust in vivo testing, is essential to validate its therapeutic potential and guide its further development. The successful inhibition of IDO1 holds the promise of overcoming a significant mechanism of tumor-induced immune suppression and enhancing the efficacy of other immunotherapeutic modalities.

References

  • National Cancer Institute. Clinical Trials Using IDO1 Inhibitor. [Link]

  • Zhai, L., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology, 14(1), 68. [Link]

  • Li, F., et al. (2025). Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation. Frontiers in Immunology. [Link]

  • Chevolet, I., et al. (2015). The Role of Indoleamine 2, 3-Dioxygenase in Immune Suppression and Autoimmunity. International Journal of Tryptophan Research, 8, 31-40. [Link]

  • Yang, Y. (2022). Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor. Frontiers in Immunology, 13, 842334. [Link]

  • Lemos, H., et al. (2021). The immunosuppressive functions of IDO1/TDO-mediated tryptophan catabolism. ResearchGate. [Link]

  • Horvath, L., et al. (2019). Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Mount Sinai Scholars Portal. [Link]

  • Galli, F., et al. (2020). Trial watch: IDO inhibitors in cancer therapy. Oncoimmunology, 9(1), 1777625. [Link]

  • Zaman, S., et al. (2015). Targeting the indoleamine 2,3-dioxygenase pathway in cancer. Journal of Experimental & Clinical Cancer Research, 34, 157. [Link]

  • Noormohammadi, M., et al. (2020). IDO mediated tryptophan catabolism in the kynurenine pathway. ResearchGate. [Link]

  • Ciorba, M. A. (2022). Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. Frontiers in Oncology, 12, 936394. [Link]

  • Galli, F., et al. (2020). Trial watch: IDO inhibitors in cancer therapy. Fox Chase Cancer Center. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Measuring IDO1 Activity in Cells with Ido1-IN-16. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Ido1-IN-16 for Preclinical Research. BenchChem.
  • Jager, M., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30582-30592. [Link]

  • An, X., et al. (2017). In vitro and in vivo models for evaluation of inhibitors of tryptophan dioxygenases. AACR Journals. [Link]

  • OncLive. (2019). IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. OncLive. [Link]

Sources

Application Note & Protocols: 3-bromo-N'-hydroxybenzenecarboximidamide as a Covalent Probe for Metalloproteinase Profiling in Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for a Novel Chemical Probe

The study of enzyme function directly within complex biological systems remains a cornerstone of drug discovery and mechanistic biology. Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemical proteomics strategy for the functional analysis of enzymes in their native environment.[1][2] This approach utilizes active site-directed chemical probes to covalently label active enzymes, enabling their identification and quantification by mass spectrometry.

This document introduces 3-bromo-N'-hydroxybenzenecarboximidamide (3-Br-NHBC) , a novel, investigational chemical probe designed for the targeted covalent modification and profiling of metalloproteinases. While this specific molecule is not yet broadly characterized in the literature, its rational design is predicated on established principles of medicinal chemistry and probe development.

  • The Targeting Moiety: The core structure, N'-hydroxybenzenecarboximidamide, is a hydroxamic acid analogue. Hydroxamic acids are a well-established class of potent zinc-chelating groups, famously utilized in inhibitors of zinc-dependent metalloenzymes such as Matrix Metalloproteinases (MMPs) and Histone Deacetylases (HDACs). This feature is intended to guide the probe to the active sites of these enzyme families.

  • The Covalent Warhead: The bromine atom at the 3-position of the benzene ring is postulated to function as a mild electrophilic "warhead." Upon binding to the active site, the bromine can act as a leaving group in a nucleophilic substitution reaction with a suitably positioned amino acid residue (e.g., a cysteine, histidine, or lysine), leading to the formation of a stable, covalent bond.

This application note provides a theoretical framework and detailed protocols for the hypothetical use of 3-Br-NHBC as an activity-based probe for the discovery and characterization of metalloproteinase targets and their inhibitors.

Postulated Mechanism of Action

The proposed mechanism for 3-Br-NHBC involves a two-step process: (1) reversible binding to the active site, driven by the hydroxamic acid moiety's affinity for the catalytic zinc ion, followed by (2) irreversible covalent modification of a nearby nucleophilic residue. For this probe to be effective, it is assumed to be synthesized with a bioorthogonal handle, such as a terminal alkyne, for subsequent detection via click chemistry.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification cluster_2 Step 3: Detection Probe 3-Br-NHBC Probe (with Alkyne Handle) Complex Reversible E-Probe Complex Probe->Complex Binding (Chelation of Zn2+) Enzyme Active Metallo- proteinase (E) Enzyme->Complex Covalent_Complex Covalently Labeled Enzyme Complex->Covalent_Complex Irreversible Reaction Click_Reaction Biotin-Azide + Cu(I) Click Chemistry Covalent_Complex->Click_Reaction Final_Product Biotinylated Enzyme for MS Analysis Click_Reaction->Final_Product

Figure 1: Postulated mechanism of 3-Br-NHBC probe labeling.

Core Application: Competitive ABPP for Inhibitor Profiling

A primary application for 3-Br-NHBC is in the competitive profiling of small molecule inhibitors. In this workflow, a biological sample (e.g., cell lysate) is pre-incubated with a candidate inhibitor before treatment with the 3-Br-NHBC probe. If the inhibitor binds to the active site of a target enzyme, it will block the subsequent covalent labeling by the probe. This reduction in probe labeling, quantifiable by mass spectrometry, serves as a direct measure of the inhibitor's target engagement and potency.[3][4]

This methodology allows for:

  • Target Identification: Determining the specific protein targets of a novel compound.

  • Selectivity Profiling: Assessing an inhibitor's binding affinity across an entire enzyme family in a single experiment.

  • Potency Determination: Calculating IC50 values for target engagement in a complex biological milieu.

G cluster_control Control Channel cluster_treatment Treatment Channel start Proteome (e.g., Cell Lysate) control_incubate 1. Incubate with Vehicle (DMSO) start->control_incubate treat_incubate 1. Incubate with Inhibitor start->treat_incubate control_probe 2. Add 3-Br-NHBC Probe control_incubate->control_probe control_labeled Targets Labeled control_probe->control_labeled common_steps 3. Click Chemistry (Biotin-Azide) 4. Avidin Enrichment 5. On-Bead Digestion (Trypsin) control_labeled->common_steps treat_probe 2. Add 3-Br-NHBC Probe treat_incubate->treat_probe treat_labeled Targets Blocked treat_probe->treat_labeled treat_labeled->common_steps ms LC-MS/MS Analysis (Quantitative Proteomics) common_steps->ms result Result: Protein targets identified and quantified. Reduced signal in treatment channel indicates target engagement by inhibitor. ms->result

Figure 2: Workflow for competitive ABPP using 3-Br-NHBC.

Detailed Experimental Protocols

Disclaimer: The following protocols are hypothetical and designed for the investigational use of 3-Br-NHBC. Researchers should perform initial optimization experiments to determine the optimal probe concentration and incubation times for their specific biological system.

Protocol 4.1: Preparation of Cell Lysates

The quality of the proteome lysate is critical for successful ABPP experiments. This protocol is optimized to preserve the native activity of metalloproteinases.

  • Cell Culture: Grow cells of interest (e.g., HT-1080 fibrosarcoma cells, known for high MMP expression) to ~80-90% confluency.

  • Harvesting: Aspirate media, wash cells twice with 5 mL of ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS). Scrape cells into 1 mL of ice-cold DPBS and transfer to a pre-chilled 1.5 mL microcentrifuge tube.

  • Pelleting: Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Lysis: Resuspend the cell pellet in 500 µL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM CaCl₂, 1% NP-40, supplemented with 1 U/µL Apyrase to hydrolyze endogenous ATP/GTP). Causality: Standard protease inhibitors (e.g., EDTA, PMSF) are omitted to avoid interfering with the activity of the target enzymes. Apyrase is included as some nucleotide-binding proteins can be nonspecifically captured.

  • Homogenization: Sonicate the suspension on ice using a probe sonicator (e.g., 3 cycles of 10 seconds ON, 30 seconds OFF at 30% amplitude).

  • Clarification: Centrifuge the lysate at 14,000 x g for 30 minutes at 4°C to pellet insoluble debris.

  • Quantification: Collect the supernatant (proteome lysate) and determine the protein concentration using a BCA assay. Normalize the concentration of all samples to 2 mg/mL with Lysis Buffer. Use immediately or flash-freeze in liquid nitrogen and store at -80°C.

Protocol 4.2: Competitive ABPP and Probe Labeling

This protocol describes the core competitive labeling experiment.

  • Aliquoting: In separate 1.5 mL microcentrifuge tubes, aliquot 49 µL (98 µg) of the normalized proteome lysate for each condition (e.g., vehicle control, inhibitor concentrations).

  • Inhibitor Incubation: Add 1 µL of the test inhibitor (dissolved in DMSO) to the treatment tubes to achieve the desired final concentration. For the vehicle control, add 1 µL of pure DMSO. Vortex gently and incubate for 30 minutes at 37°C. Causality: Pre-incubation allows the inhibitor to bind to its targets before the addition of the covalent probe, ensuring a true competitive binding scenario.

  • Probe Labeling: Prepare a 50X stock of the 3-Br-NHBC-alkyne probe in DMSO. Add 1 µL of the 50X probe stock to each tube for a final concentration of 10 µM (concentration to be optimized). Vortex gently and incubate for 1 hour at 37°C.

  • Quenching: Stop the reaction by adding 4 volumes of ice-cold acetone to precipitate proteins. Incubate at -20°C for at least 2 hours.

Protocol 4.3: Click Chemistry and Protein Enrichment

This protocol attaches a biotin reporter tag for affinity purification.[5]

  • Protein Pelleting: Centrifuge the acetone-precipitated samples at 14,000 x g for 10 minutes at 4°C. Carefully decant and discard the acetone.

  • Resuspension: Resuspend the protein pellet in 100 µL of PBS containing 1.2% SDS by sonicating briefly.

  • Click Reaction Cocktail: Prepare a fresh click-chemistry cocktail. For each sample, mix:

    • 1 µL of 10 mM Biotin-Azide stock in DMSO

    • 1 µL of 50 mM TCEP stock in water

    • 1 µL of 10 mM TBTA ligand stock in DMSO

    • 1 µL of 50 mM CuSO₄ stock in water

  • Click Reaction: Add 4 µL of the cocktail to each protein sample. Vortex and incubate for 1 hour at room temperature.

  • Enrichment:

    • Add 25 µL of high-capacity streptavidin-agarose resin (pre-washed with PBS) to each sample.

    • Incubate on a rotator for 1.5 hours at room temperature.

    • Pellet the resin by centrifugation (1,500 x g for 2 min) and discard the supernatant.

    • Wash the resin sequentially with 1 mL of 1% SDS in PBS, 1 mL of 8 M urea in 100 mM Tris-HCl pH 8.0, and three times with 1 mL of PBS.

Protocol 4.4: Sample Preparation for Mass Spectrometry
  • Reduction & Alkylation: Resuspend the washed resin in 100 µL of 2 M urea in 100 mM Tris-HCl pH 8.0. Add TCEP to a final concentration of 5 mM and incubate for 20 min. Add iodoacetamide to a final concentration of 10 mM and incubate for 30 min in the dark.

  • On-Bead Digestion: Wash the resin twice with 1 mL of 100 mM Tris-HCl pH 8.0. Resuspend the resin in 100 µL of 100 mM Tris-HCl containing 1 µg of sequencing-grade trypsin and 1 mM CaCl₂. Incubate overnight at 37°C with shaking.

  • Peptide Collection: Centrifuge to pellet the resin. Collect the supernatant containing the digested peptides.

  • Desalting: Acidify the peptides with formic acid to a final concentration of 1%. Desalt the peptides using a C18 StageTip.

  • Analysis: Analyze the desalted peptides by nanoLC-MS/MS on a high-resolution mass spectrometer (e.g., Q Exactive™ HF-X or Orbitrap).

Data Presentation and Interpretation

The primary output of the mass spectrometry analysis is a list of identified and quantified proteins. In a competitive ABPP experiment, the key is to compare the abundance of each identified protein between the vehicle-treated and inhibitor-treated samples.

Table 1: Hypothetical Quantitative Proteomics Data Data represents the normalized abundance ratio (Inhibitor/Vehicle) for known metalloproteinases after enrichment with the 3-Br-NHBC probe.

Protein AccessionGene NameProtein NameAbundance Ratio (1 µM Inhibitor)Abundance Ratio (10 µM Inhibitor)
P08253MMP272 kDa type IV collagenase0.250.05
P03956MMP1Interstitial collagenase0.950.88
P14780MMP992 kDa type IV collagenase0.310.08
P22894ADAM10Disintegrin and metalloproteinase domain-containing protein 100.910.85
P50281MMP14Membrane-type matrix metalloproteinase 10.450.15

Interpretation of Table 1: The data suggests that the hypothetical inhibitor strongly engages with MMP2, MMP9, and MMP14, as indicated by the significant reduction in probe labeling (low abundance ratio) at both inhibitor concentrations. In contrast, the inhibitor shows poor engagement with MMP1 and ADAM10, as the probe labeling is largely unaffected. This provides a clear profile of the inhibitor's selectivity within this protein family.

Conclusion

The hypothetical probe This compound represents a rationally designed tool for the functional investigation of metalloproteinases. By combining a zinc-chelating warhead with a covalent reactive group, it is poised to enable the selective labeling and identification of active enzymes within their native cellular context. The protocols detailed herein provide a comprehensive workflow for utilizing this probe in competitive ABPP experiments to accelerate the discovery and characterization of novel metalloproteinase inhibitors. This approach underscores the power of chemical proteomics to bridge the gap between chemical structure and biological function.[6][7][8]

References

  • Title: Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design Source: MDPI URL: [Link]

  • Title: Proteomics-based target identification: bengamides as a new class of methionine aminopeptidase inhibitors Source: PubMed URL: [Link]

  • Title: Activity-based protein profiling: Recent advances in medicinal chemistry Source: PubMed URL: [Link]

  • Title: Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors Source: PubMed URL: [Link]

  • Title: Different chemical proteomic approaches to identify the targets of lapatinib Source: PMC URL: [Link]

  • Title: Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway Source: MDPI URL: [Link]

  • Title: Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry Source: Iran J Pharm Res URL: [Link]

  • Title: A Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling Source: bioRxiv URL: [Link]

  • Title: Quantitative Proteomics Explore the Potential Targets and Action Mechanisms of Hydroxychloroquine Source: MDPI URL: [Link]

  • Title: Chemical Proteomic Profiling of Bromodomains Enables the Wide-Spectrum Evaluation of Bromodomain Inhibitors in Living Cells Source: PubMed URL: [Link]

  • Title: Activity-based protein profiling: Recent advances in medicinal chemistry Source: ResearchGate URL: [Link]

  • Title: A proteome-wide atlas of drug mechanism of action Source: PMC URL: [Link]

  • Title: Advanced Activity Based Protein Profiling Application Strategies for Drug Development Source: ScienceOpen URL: [Link]

  • Title: Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics Source: PMC URL: [Link]

  • Title: Activity-based protein profiling: A graphical review Source: PMC URL: [Link]

Sources

Application Notes and Protocols for 3-bromo-N'-hydroxybenzenecarboximidamide Powder

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer

This document provides guidance on the handling and storage of 3-bromo-N'-hydroxybenzenecarboximidamide powder based on general best practices for handling laboratory chemicals and data extrapolated from structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Therefore, it is imperative to handle this compound with extreme caution and to consult with a certified safety professional before commencing any work. All users must perform their own risk assessment and adhere to all institutional and local safety regulations.

Introduction

This compound is a brominated aromatic compound with potential applications in medicinal chemistry and drug development.[1] Its structure suggests possible roles in enzyme inhibition and receptor interactions.[1] Proper handling and storage of this compound are critical to ensure the safety of laboratory personnel and to maintain its chemical integrity for research purposes. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Due to the absence of specific toxicological data for this compound, a conservative approach to hazard assessment is necessary. Based on the GHS classifications of structurally similar compounds like 3-bromo-4-hydroxybenzaldehyde and 3-bromo-N-methylbenzamide, it is prudent to assume that this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[2][3]

Potential Hazards:

  • Acute Toxicity (Oral): May be harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.[2][3]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]

A thorough risk assessment should be conducted before any handling of this compound. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures, and the potential for dust generation or aerosolization.

Personal Protective Equipment (PPE)

A multi-level PPE protocol is mandatory to minimize exposure during the handling of this compound.[4]

Body Part Required PPE Specifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield must be worn over goggles, especially when there is a risk of splashes or handling larger quantities.[5]
Hands Double Nitrile Gloves or Neoprene/Butyl GlovesFor incidental contact, double-gloving with nitrile gloves is recommended. For direct handling or risk of splash, heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber) should be worn over nitrile gloves.[4][6] Gloves must be changed immediately upon contamination.
Body Chemical-Resistant Laboratory CoatA long-sleeved lab coat is the minimum requirement. For procedures with a higher risk of spillage, a chemical-resistant apron or disposable coverall should be worn over the lab coat.[4][7]
Respiratory NIOSH-approved Respirator (if necessary)For routine handling of small quantities within a certified chemical fume hood, respiratory protection may not be necessary. However, if there is a risk of aerosolization or if handling larger quantities, a NIOSH-approved respirator with P100 (HEPA) filters is recommended.[4][8]

DOT Script for PPE Selection Workflow:

PPE_Selection start Start: Handling 3-bromo-N'-hydroxy- benzenecarboximidamide fume_hood Work inside a certified chemical fume hood? start->fume_hood small_quantity Handling small quantities? fume_hood->small_quantity Yes enhanced_ppe Enhanced PPE: - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Chemical-Resistant Apron fume_hood->enhanced_ppe No aerosol_risk Risk of aerosolization or dust generation? small_quantity->aerosol_risk Yes base_ppe Standard PPE: - Safety Goggles - Double Nitrile Gloves - Lab Coat small_quantity->base_ppe No aerosol_risk->base_ppe No respirator Add NIOSH-approved respirator with P100 filters aerosol_risk->respirator Yes end Proceed with Experiment base_ppe->end enhanced_ppe->respirator respirator->end

Caption: PPE selection workflow for handling the compound.

Handling Protocols

General Handling Precautions
  • All handling of this compound powder must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][9]

  • Avoid the formation of dust and aerosols.[9]

  • Avoid contact with skin, eyes, and clothing.[9][10]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[9][11]

  • Ensure that an eyewash station and safety shower are readily accessible.[8]

Weighing Protocol
  • Preparation: Designate a specific area within the chemical fume hood for weighing. Place a container of decontaminating solution nearby.

  • Tare: Place a clean, dry weighing vessel on the analytical balance and tare it.

  • Dispensing: Carefully dispense the powder into the weighing vessel using a clean spatula. Avoid creating dust clouds. If dust is generated, cease work and allow the ventilation to clear the air.

  • Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol or acetone) and wipe with a disposable towel. Dispose of the towel as hazardous waste.

  • Transport: Securely cap the weighing vessel before removing it from the balance.

Solution Preparation Protocol
  • Solvent Selection: The solubility of this compound in various solvents is not widely reported. It is recommended to perform small-scale solubility tests to determine an appropriate solvent for your application. Common solvents for similar compounds include DMSO and ethanol.[12]

  • Dissolution: In a chemical fume hood, add the weighed powder to a suitable flask. Slowly add the chosen solvent to the powder.

  • Mixing: Gently swirl or stir the mixture to dissolve the powder. Sonication may be used to aid dissolution if necessary. Avoid heating the mixture unless the thermal stability of the compound in the chosen solvent is known.

  • Storage of Stock Solutions: Once prepared, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[12] Store stock solutions at -20°C or -80°C in tightly sealed containers.[12]

Storage Recommendations

Proper storage is crucial to maintain the stability and integrity of this compound powder.

Parameter Recommendation Rationale
Temperature Store at 2-8°C or as recommended by the supplier.[4] For long-term storage, -20°C is advisable.[12]Reduced temperature minimizes the rate of potential degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Protects the compound from potential oxidation or reaction with atmospheric moisture.
Container Store in a tightly closed, light-resistant container.[9][13]Prevents contamination and degradation from light exposure.
Location Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9][13]Ensures a stable and safe storage environment.
Labeling The container must be clearly labeled with the compound name, CAS number (173406-70-7), and appropriate hazard warnings.[14][15]Prevents accidental misuse and ensures proper identification.

DOT Script for Storage Decision Tree:

Storage_Decision_Tree start Receiving 3-bromo-N'-hydroxy- benzenecarboximidamide Powder storage_duration Storage Duration? start->storage_duration short_term Short-Term (< 1 month) storage_duration->short_term long_term Long-Term (> 1 month) storage_duration->long_term storage_conditions_short Store at 2-8°C in a tightly sealed, light-resistant container. short_term->storage_conditions_short storage_conditions_long Store at -20°C under inert atmosphere in a tightly sealed, light-resistant container. long_term->storage_conditions_long location Store in a designated, well-ventilated, dry, and secure location away from incompatible materials. storage_conditions_short->location storage_conditions_long->location labeling Ensure container is clearly labeled with compound name, CAS number, and hazard warnings. location->labeling

Caption: Decision tree for proper storage of the compound.

Spill and Emergency Procedures

Spill Response
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spillage or leakage if it is safe to do so.[9]

  • Absorb: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[16] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

First Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[17]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[17]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[17]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all applicable local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

References

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-4-hydroxybenzamide. PubChem. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link]

  • Auburn University. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-n-hydroxy-benzamidine (C7H7BrN2O). Retrieved from [Link]

  • ChemBK. (2024). 3-Bromobenzamide. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-4-hydroxybenzaldehyde. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-bromo-N,N-dimethylpentanamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-N-methylbenzamide. PubChem. Retrieved from [Link]

Sources

Application Note & Protocol: Solubility Profiling and Stock Solution Preparation of 3-bromo-N'-hydroxybenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on handling 3-bromo-N'-hydroxybenzenecarboximidamide. It outlines the known physicochemical properties, offers a systematic approach to solubility determination, and presents a detailed, validated protocol for the preparation of high-concentration stock solutions suitable for a wide range of downstream biological and chemical assays. Emphasis is placed on safety, accuracy, and solution stability to ensure experimental reproducibility and integrity.

Introduction: The Need for a Standardized Protocol

This compound is a substituted benzamidine derivative.[1] Like many novel small molecules in discovery and development pipelines, its utility in experimental systems is fundamentally dependent on the ability to prepare accurate and stable solutions. The presence of a brominated aromatic ring suggests that the compound may possess specific physicochemical characteristics, such as low aqueous solubility, which necessitate careful solvent selection and handling procedures.

This guide addresses the critical, yet often overlooked, initial steps of compound management. By providing a framework for solubility assessment and a precise protocol for stock solution preparation, we aim to empower researchers to generate reliable and reproducible data, minimizing experimental variability that can arise from inconsistent compound preparation.

Compound Specifications & Physicochemical Profile

A thorough understanding of a compound's properties is the foundation of effective experimental design.[2] The key specifications for this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundECHEMI[1]
CAS Number 173406-70-7ECHEMI[1]
Molecular Formula C₇H₇BrN₂OSanta Cruz Biotechnology[3]
Molecular Weight 215.05 g/mol Santa Cruz Biotechnology[3]
Appearance Data not widely available; typically a solid.N/A
Purity Refer to Certificate of Analysis from supplier.N/A

Essential Safety & Handling Precautions

Due to the limited availability of comprehensive toxicological data, this compound should be handled with care, assuming it is potentially hazardous.[1] Structurally related compounds can cause skin, eye, and respiratory irritation.[4][5]

Standard Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A properly fastened lab coat.

All handling of the solid compound and concentrated solutions should be performed in a well-ventilated laboratory or, preferably, within a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

Solubility Assessment: A Tiered Approach

Causality: The molecular structure, featuring a substituted benzene ring, strongly suggests that this compound will exhibit poor solubility in aqueous solutions while being more soluble in polar aprotic organic solvents. This is a common characteristic of aromatic compounds and is observed in analogous structures like 3-bromobenzamide, which is easily soluble in alcohols but has poor solubility in water.[6]

An empirical, tiered approach is the most reliable method to determine optimal solubility for creating a high-concentration stock solution.

Recommended Solvents for Testing:

  • Primary (High Success Probability): Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF).

  • Secondary (Moderate Success Probability): Ethanol, Methanol.

  • Tertiary (Low Success Probability): Water, Phosphate-Buffered Saline (PBS).

Protocol for Solubility Estimation:

  • Weigh approximately 1-2 mg of the compound into a small, clear vial (e.g., a 1.5 mL microcentrifuge tube or glass vial).

  • Add the selected solvent in small, incremental volumes (e.g., 10-20 µL at a time).

  • After each addition, vortex the vial vigorously for 30-60 seconds.

  • Utilize a brief sonication step (2-5 minutes) in an ultrasonic water bath if the compound does not dissolve readily with vortexing.[2]

  • Visually inspect for any remaining solid particulates against a dark background. Complete dissolution is marked by a clear, particle-free solution.

  • Continue adding solvent until the compound is fully dissolved. Calculate the approximate solubility (e.g., if 2 mg dissolved in 100 µL, the solubility is ~20 mg/mL).

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in biological assays. All procedures should be performed by trained personnel in a suitable laboratory environment.[2]

Materials and Equipment
  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), Biotechnology Grade

  • Analytical balance (readable to at least 0.1 mg)

  • Spatula and weighing paper/boat

  • Calibrated micropipettes (P1000, P200) and sterile, filtered tips

  • 1.5 mL or 2.0 mL microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Ultrasonic water bath (optional)

Step 1: Calculation of Required Mass

The fundamental principle of preparing a stock solution is to dissolve a precise mass of solute in a specific volume of solvent to achieve a target concentration.[7]

The formula to calculate the required mass is: Mass (mg) = Molarity (mol/L) × Molecular Weight ( g/mol ) × Volume (L) × 1000 (mg/g)

Worked Example for 1 mL of a 10 mM Stock:

  • Molarity = 10 mM = 0.010 mol/L

  • Molecular Weight = 215.05 g/mol [3]

  • Volume = 1 mL = 0.001 L

Mass (mg) = 0.010 mol/L × 215.05 g/mol × 0.001 L × 1000 mg/g Mass (mg) = 2.15 mg

Step 2: Detailed Preparation Procedure
  • Tare Balance: Place a clean weighing boat on the analytical balance and tare the weight to zero.

  • Weigh Compound: Carefully weigh out the calculated mass (e.g., 2.15 mg) of this compound. Record the exact mass.

  • Transfer: Quantitatively transfer the weighed solid into a pre-labeled amber vial or microcentrifuge tube. Ensure all powder is transferred by gently tapping the weighing boat.

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of DMSO (e.g., 1 mL) to the vial.

  • Dissolution: Securely cap the vial and vortex at high speed for 1-2 minutes. Visually inspect the solution. If particulates remain, place the vial in an ultrasonic water bath for 5-10 minutes until the solution is completely clear.[2]

  • Final Inspection: Hold the vial up to a light source to confirm the absence of any undissolved material.

  • Labeling: Ensure the vial is clearly and comprehensively labeled with:

    • Compound Name

    • Concentration (10 mM)

    • Solvent (DMSO)

    • Preparation Date

    • Preparer's Initials

Workflow Visualization

The following diagram illustrates the logical flow of the stock solution preparation protocol.

G cluster_prep Preparation cluster_sol Solubilization cluster_store Finalization calc Step 1: Calculate Mass (Target: 2.15 mg for 1 mL) weigh Step 2: Weigh Compound (Use Analytical Balance) calc->weigh transfer Step 3: Transfer to Vial (Quantitative Transfer) weigh->transfer add_solvent Step 4: Add Solvent (1 mL DMSO) transfer->add_solvent dissolve Step 5: Dissolve (Vortex / Sonicate) add_solvent->dissolve inspect Step 6: Final Inspection (Ensure Clarity) dissolve->inspect label_vial Step 7: Label Vial (Name, Conc, Date) inspect->label_vial store Store at -20°C or -80°C (Aliquot if necessary) label_vial->store

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-bromo-N'-hydroxybenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 3-bromo-N'-hydroxybenzenecarboximidamide. This molecule is a valuable building block in drug discovery, notably as a precursor for inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1).[1] Achieving high yield and purity can be challenging. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate and optimize the synthesis process.

Section 1: Core Synthesis Overview & Mechanism

The most common and direct route to this compound is the addition of hydroxylamine to 3-bromobenzonitrile. While seemingly straightforward, the reaction's success is highly sensitive to conditions due to the electronic nature of the starting material and potential side reactions.

The Reaction Mechanism and a Critical Side Reaction

The primary reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbon of the nitrile group. However, a competing reaction, the formation of 3-bromobenzamide, is a significant issue that can drastically reduce the yield of the desired amidoxime.[2][3]

The presence of the electron-withdrawing bromine atom on the aromatic ring makes the nitrile carbon more susceptible to nucleophilic attack. Unfortunately, this also makes it susceptible to attack by the oxygen atom of hydroxylamine or hydrolysis, leading to the undesired amide byproduct.[3]

G cluster_main Desired Pathway: Amidoxime Formation cluster_side Side Reaction: Amide Formation A 3-Bromobenzonitrile C Nucleophilic Attack (N on C) A->C SA 3-Bromobenzonitrile B Hydroxylamine (NH2OH) B->C D Intermediate C->D E Proton Transfer D->E F 3-bromo-N'-hydroxy- benzenecarboximidamide (Product) E->F SC Attack on Nitrile (O on C) SA->SC SB H2O or excess Hydroxylamine SB->SC SD Unstable Intermediate SC->SD SE Rearrangement/ Hydrolysis SD->SE SF 3-Bromobenzamide (Byproduct) SE->SF

Caption: Reaction pathways for the synthesis of this compound.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section addresses the most common issues encountered during the synthesis.

Scenario 1: Low or No Product Yield

Q1: My TLC/LC-MS analysis shows a high amount of unreacted 3-bromobenzonitrile. What went wrong?

A1: This indicates a stalled or incomplete reaction. Several factors could be at play:

  • Insufficient Base or Incorrect Base Choice: Hydroxylamine is typically used as a salt (e.g., hydroxylamine hydrochloride). A base is required to generate the free hydroxylamine, which is the active nucleophile. If the base is too weak or used in insufficient quantity (less than 1 equivalent to the hydroxylamine salt), the concentration of the active reagent will be too low.

  • Low Reaction Temperature: The addition of hydroxylamine to nitriles often requires heating.[4] If the reaction temperature is too low, the activation energy barrier for the nucleophilic attack may not be overcome, resulting in a very slow or stalled reaction.

  • Poor Reagent Quality: Ensure your 3-bromobenzonitrile is pure. Verify the quality and concentration of your hydroxylamine solution; older solutions can degrade.

  • Solvent Issues: The solvent must be able to dissolve the starting materials and reagents. Protic solvents like ethanol or methanol are commonly used. Ensure the solvent is dry, as excess water can promote side reactions.

Q2: My main product is 3-bromobenzamide, not the desired amidoxime. How can I prevent this?

A2: The formation of the amide is a classic side reaction, especially with electron-deficient nitriles.[2][3] Here’s how to mitigate it:

  • Control Stoichiometry: Use a modest excess of hydroxylamine (e.g., 1.5 to 2.0 equivalents). A large excess can sometimes promote side reactions.

  • Optimize the Base: A strong, non-nucleophilic base is often preferred. However, the choice is critical. Some researchers have found that using a weaker base like sodium carbonate or triethylamine can favor amidoxime formation.[4]

  • Solvent Selection: While alcohols are common, studies have shown that using specific ionic liquids can eliminate the amide side-product and reduce reaction time.[2]

  • Alternative Two-Step Synthesis: If amide formation remains a persistent issue, consider an alternative route. First, convert the 3-bromobenzonitrile to the corresponding thioamide, and then react the thioamide with hydroxylamine. This method often gives the pure amidoxime in high yield.[3]

Scenario 2: Product Purity & Isolation Issues

Q3: I've isolated a product, but it's an oil or a sticky solid that is difficult to handle. How can I get a clean, crystalline product?

A3: This is typically due to the presence of impurities, residual solvent, or byproducts.

  • Initial Workup: After the reaction is complete, a proper aqueous workup is crucial. Quenching the reaction with water and extracting with a suitable organic solvent (like ethyl acetate) can help remove inorganic salts and highly polar impurities. A wash with brine can help remove residual water from the organic layer.

  • Recrystallization: This is the most effective method for purifying the final product. The crude material can often be recrystallized from solvents like ethanol, methanol, or a mixture of ethyl acetate and hexanes.[5][6] The goal is to find a solvent system where the product is soluble at high temperatures but poorly soluble at room temperature or below, while impurities remain in solution.

  • Column Chromatography: If recrystallization fails, silica gel chromatography is a reliable alternative. A gradient of ethyl acetate in hexanes is a good starting point for elution.

Q4: My NMR spectrum looks messy, with multiple sets of peaks. What are the likely impurities?

A4: Besides the starting material, the most common impurities are:

  • 3-Bromobenzamide: This byproduct will show a characteristic amide proton signal in the ¹H NMR spectrum and a carbonyl peak around 1660-1680 cm⁻¹ in the IR spectrum.

  • Succinimide: If N-bromosuccinimide (NBS) was used in a preceding step to synthesize the starting material, residual succinimide could be present.[7]

  • Residual Solvents: High-boiling point solvents used in the reaction (like DMF or DMSO) can be difficult to remove. Ensure you are using a high-vacuum pump for an adequate duration.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the optimal general conditions for synthesizing this compound?

A1: While optimization is specific to each lab's setup, a robust starting point is to react 3-bromobenzonitrile with 1.5 equivalents of hydroxylamine hydrochloride and 1.5-2.0 equivalents of a base like triethylamine or sodium carbonate in ethanol, heating the mixture to reflux (around 80°C) for several hours.[4]

ParameterRecommended RangeRationale
Hydroxylamine 1.5 - 2.0 eq.Ensures complete conversion of the nitrile without a large excess that could promote side reactions.
Base 1.5 - 2.5 eq.Must be sufficient to neutralize the hydroxylamine salt and facilitate the reaction.
Solvent Ethanol, MethanolProtic solvents that effectively dissolve reagents and are standard for this reaction type.
Temperature 60 - 80 °C (Reflux)Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS to determine the point of maximum product formation.

Q2: How can I best monitor the reaction's progress?

A2: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a mobile phase like 30-50% ethyl acetate in hexanes. The starting nitrile will be relatively nonpolar (high Rf), while the amidoxime product is much more polar (lower Rf). Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more precise monitoring, LC-MS is ideal.

Q3: Is an inert atmosphere necessary for this reaction?

A3: Generally, this reaction is not highly sensitive to air or moisture, so a strict inert atmosphere (like argon or nitrogen) is not typically required. However, using a drying tube on the condenser is good practice to prevent excess atmospheric moisture from entering the reaction, which could contribute to amide byproduct formation.

Section 4: Detailed Experimental Protocol

This protocol is a validated starting point for the synthesis.

Synthesis of this compound

G start Start reagents 1. Combine 3-bromobenzonitrile, hydroxylamine HCl, Na2CO3, and Ethanol in a round-bottom flask. start->reagents reflux 2. Heat the mixture to reflux (approx. 80°C) with stirring. reagents->reflux monitor 3. Monitor reaction progress via TLC (e.g., every 2 hours). reflux->monitor complete Reaction Complete? monitor->complete complete->reflux No workup 4. Cool to RT, filter off solids. Concentrate the filtrate under vacuum. complete->workup Yes extract 5. Dissolve residue in Ethyl Acetate. Wash with water and brine. workup->extract dry 6. Dry organic layer over Na2SO4, filter, and concentrate. extract->dry purify 7. Purify the crude solid by recrystallization (e.g., from Ethanol/Water). dry->purify end End: Pure Product purify->end

Caption: Workflow for the synthesis and purification of the target compound.

Materials:

  • 3-bromobenzonitrile (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Ethanol (approx. 0.2 M concentration of starting material)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzonitrile, hydroxylamine hydrochloride, sodium carbonate, and ethanol.

  • Stir the suspension and heat the mixture to a gentle reflux (approximately 80°C).

  • Maintain the reflux and monitor the reaction's progress using TLC (Mobile phase: 40% ethyl acetate in hexanes). The reaction is typically complete within 8-16 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts and wash the solid cake with a small amount of ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a solid.

  • For final purification, recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain a pure, crystalline product.

References

  • N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide . MDPI. Available at: [Link]

  • An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine . Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide . ResearchGate. Available at: [Link]

  • 3-bromophthalide . Organic Syntheses Procedure. Available at: [Link]

  • A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones . PMC - NIH. Available at: [Link]

  • SI-1 Metal-free synthesis of nitriles from aldehydes using N-Boc-O-tosylhydroxylamine as nitrogen source . The Royal Society of Chemistry. Available at: [Link]

  • 3-bromo-4-hydroxytoluene . Organic Syntheses Procedure. Available at: [Link]

  • Method of synthesis of 3-bromo-4-hydroxybenzaldehyde. Google Patents.
  • Nitrile synthesis by oxidation, rearrangement, dehydration . Organic Chemistry Portal. Available at: [Link]

  • Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes . Journal of the Chemical Society C - RSC Publishing. Available at: [Link]

  • Mechanism of the Redox Reaction of Hydroxylamine and Bromate Ions in Aqueous Hydrochloric Acid Medium . Scholars Research Library. Available at: [Link]

  • Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design . PubMed. Available at: [Link]

  • Nitrile and amidoxime compounds and methods of preparation for semiconductor processing. Google Patents.
  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors . NIH. Available at: [Link]

Sources

Technical Support Center: 3-bromo-N'-hydroxybenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-bromo-N'-hydroxybenzenecarboximidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions (FAQs) regarding the experimental challenges associated with this compound. Due to the limited specific literature on this compound, this guide synthesizes field-proven insights from structurally related compounds and foundational organic chemistry principles to address potential hurdles in its synthesis, purification, handling, and analysis.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the properties and handling of this compound.

Q1: What are the primary safety precautions for handling this compound?

A1: As with many brominated aromatic compounds, it is crucial to handle this compound with appropriate safety measures. Always work in a well-ventilated fume hood.[1][2] Personal protective equipment (PPE) is mandatory, including chemical-resistant gloves, safety goggles, and a lab coat.[2] Avoid inhalation of any dust or vapors and prevent skin and eye contact.[2] In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.

Q2: What is the expected solubility profile of this compound?

Q3: How should this compound be stored to ensure its stability?

A3: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. The N'-hydroxycarboximidamide functional group can be susceptible to hydrolysis, particularly under acidic or basic conditions. The brominated aromatic ring is generally stable, but prolonged exposure to light could potentially lead to degradation.

II. Synthesis Troubleshooting

The synthesis of this compound can be approached in two main stages: the bromination of a suitable precursor and the formation of the N'-hydroxycarboximidamide moiety. Each stage presents unique challenges.

A. Bromination of the Aromatic Ring

A likely synthetic route involves the bromination of a benzonitrile or a related precursor.

Q4: I am observing low yield and multiple products during the bromination of my starting material. How can I improve the regioselectivity for the 3-position?

A4: Achieving high regioselectivity in electrophilic aromatic substitution is dependent on the directing effects of the substituents on the benzene ring.

  • Substituent Effects: The directing effect of the group already on the ring is paramount. For instance, in a benzonitrile, the cyano group is a meta-director. Therefore, direct bromination of benzonitrile would likely yield 3-bromobenzonitrile.

  • Choice of Brominating Agent: For many applications, N-bromosuccinimide (NBS) is a safer and more selective brominating agent than liquid bromine.[4] The reaction with NBS is often initiated by light or a radical initiator for benzylic bromination, but for aromatic bromination, an acid catalyst is typically required.[4]

  • Reaction Conditions: Over-bromination, leading to di- or tri-brominated products, can be minimized by controlling the stoichiometry of the brominating agent. Using a slight excess or a 1:1 molar ratio of the brominating agent to the substrate is a good starting point. Temperature control is also critical; running the reaction at a lower temperature can enhance selectivity.

Troubleshooting Low Regioselectivity

Observation Potential Cause Suggested Solution
Mixture of ortho, meta, and para isomers Incorrect starting material or reaction conditions not optimized for the directing group. Verify the electronic properties of the substituent on your starting material. For meta-directing groups, consider using a Lewis acid catalyst like FeBr₃ with Br₂.[5]
Significant amount of di-brominated product Excess brominating agent or reaction run for too long. Reduce the molar equivalents of the brominating agent. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

| No reaction or very slow reaction | Insufficiently activated aromatic ring or inadequate catalyst. | If the ring is deactivated, more forcing conditions (higher temperature, stronger Lewis acid) may be necessary. However, this can also decrease selectivity. |

Workflow for Optimizing Aromatic Bromination

Caption: Troubleshooting workflow for aromatic bromination.

B. Formation of the N'-hydroxycarboximidamide

This functional group is typically formed by the reaction of a nitrile with hydroxylamine.

Q5: The conversion of 3-bromobenzonitrile to this compound is incomplete. What can I do to drive the reaction to completion?

A5: The reaction of nitriles with hydroxylamine to form N'-hydroxycarboximidamides (amidoximes) can be influenced by several factors.

  • pH of the reaction medium: The reaction is often carried out under basic conditions to deprotonate hydroxylamine, increasing its nucleophilicity. A common base used is sodium carbonate or potassium carbonate. However, strongly basic conditions can lead to side reactions. Careful control of pH is therefore important.

  • Reaction Temperature and Time: This reaction may require heating to proceed at a reasonable rate. Refluxing in a suitable solvent like ethanol is common. Monitor the reaction over time to determine the point of maximum conversion without significant byproduct formation.

  • Purity of Reactants: Ensure that the 3-bromobenzonitrile is pure and the hydroxylamine solution has not degraded.

Troubleshooting Incomplete Nitrile Conversion

Observation Potential Cause Suggested Solution
Low conversion after prolonged reaction time Insufficiently nucleophilic hydroxylamine or steric hindrance. Adjust the pH to be mildly basic. Ensure the base used is appropriate and in sufficient quantity. Increase the reaction temperature if the reactants are stable.
Formation of side products Hydrolysis of the nitrile or the product under harsh conditions. Avoid excessively high temperatures or very strong acidic/basic conditions. Use a milder base or buffer the reaction mixture.

| Difficulty in isolating the product | Product may be soluble in the reaction mixture. | After the reaction, adjust the pH to neutral before extraction. The product may precipitate upon cooling or addition of a non-solvent. |

III. Purification and Analysis

Q6: I am having difficulty purifying the final product. What are the recommended methods?

A6: Purification of this compound will likely involve standard techniques in organic chemistry.

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. A solvent screen should be performed to find a suitable solvent or solvent pair where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution with a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone) is a good starting point. The polarity of the eluent can be fine-tuned based on the TLC analysis.

Q7: How can I confirm the identity and purity of my synthesized this compound?

A7: A combination of analytical techniques should be used for comprehensive characterization.

  • NMR Spectroscopy:

    • ¹H NMR: Expect to see signals in the aromatic region corresponding to the protons on the benzene ring. The integration and splitting patterns will be indicative of the 3-bromo substitution pattern. Protons of the N-OH and NH₂ groups will also be present, and their chemical shifts can be concentration and solvent dependent. These may appear as broad singlets.

    • ¹³C NMR: The number of signals in the aromatic region will confirm the substitution pattern. The carbon of the C=NOH group will have a characteristic chemical shift.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key indicator in the mass spectrum.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks for N-H, O-H, C=N, and C-Br bonds.

  • Melting Point: A sharp melting point range is a good indicator of purity.

Interpreting Analytical Data

Technique Expected Key Feature Indication of Impurity
¹H NMR Characteristic splitting pattern for a 1,3-disubstituted benzene ring. Additional aromatic signals, unreacted starting material peaks.
Mass Spec Molecular ion peak corresponding to C₇H₇BrN₂O with the characteristic bromine isotope pattern. Peaks corresponding to starting materials, byproducts, or solvent adducts.

| TLC/HPLC | A single spot/peak. | Multiple spots/peaks. |

Logical Flow for Product Characterization

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_confirmation Confirmation synthesis Crude Product Obtained tlc_hplc Purity Check by TLC/HPLC synthesis->tlc_hplc recrystallization Recrystallization tlc_hplc->recrystallization Single spot but broad MP? column_chrom Column Chromatography tlc_hplc->column_chrom Multiple spots? nmr NMR (1H, 13C) recrystallization->nmr column_chrom->nmr ms Mass Spectrometry nmr->ms ir_mp IR & Melting Point ms->ir_mp structure_confirmed Structure & Purity Confirmed ir_mp->structure_confirmed All data consistent further_purification Further Purification Needed ir_mp->further_purification Inconsistent data further_purification->tlc_hplc

Caption: Workflow for purification and analysis.

IV. References

  • ResearchGate. (n.d.). Where can I find handling precautions to work with brominated flame retardants? Retrieved from [Link]

  • Bonnett, C. S., et al. (2001). N-hydroxybenzenecarboximidic acid derivatives: a new class of nitroxyl-generating prodrugs. Biochemical Pharmacology, 62(6), 743-751.

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2018). Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. Molecules, 23(10), 2538.

  • YouTube. (2024, June 7). Bromination safety. Retrieved from [Link]

  • Gemoets, H. P. L., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2149.

  • ChemHelp ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, October 26). Bromination on aromatic compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69186, N'-Hydroxybenzenecarboximidamide. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. In Organic Chemistry. Retrieved from [Link]

  • Reddit. (2024, February 13). Bromination Help. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of selected aromatic compounds in water at 25 °C. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-N'-hydroxybenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and optimization of 3-bromo-N'-hydroxybenzenecarboximidamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate. As a compound of interest in drug discovery for its potential anti-inflammatory and anticancer properties, mastering its synthesis is crucial.[1] This guide moves beyond a simple protocol, offering in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field experience.

The primary and most widely used method for synthesizing N'-hydroxybenzenecarboximidamides (amidoximes) is the addition of hydroxylamine to the corresponding nitrile, in this case, 3-bromobenzonitrile.[2] While straightforward in principle, this reaction is often plagued by issues such as low yields, challenging purifications, and the formation of a persistent amide impurity. This guide will help you navigate these challenges to achieve a robust and reproducible synthesis.

Part 1: Foundational Synthesis Protocol

This section provides a baseline experimental procedure. Subsequent sections will address common deviations from this ideal outcome.

Objective: To synthesize this compound from 3-bromobenzonitrile.

Reaction Scheme:

3-Bromobenzonitrile + Hydroxylamine → this compound

Step-by-Step Methodology:
  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-bromobenzonitrile (1.0 eq.), hydroxylamine hydrochloride (1.2 - 1.5 eq.), and a suitable base (e.g., potassium carbonate, 1.5 eq.).

  • Solvent Addition: Add a polar protic solvent, such as ethanol or methanol, to the flask to create a stirrable slurry (approx. 0.2-0.5 M concentration of the nitrile).

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (typically 60-80°C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A common eluent system is a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). The disappearance of the starting nitrile spot indicates the reaction is nearing completion. This is a critical step to prevent over-heating and side-product formation.[3][4]

  • Work-up: Once the starting material is consumed (typically 4-18 hours), cool the mixture to room temperature. Filter off any inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: The crude product is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure this compound.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common problems encountered during the synthesis.

G cluster_workflow Synthesis Workflow cluster_troubleshooting Troubleshooting Checkpoints Reaction_Setup 1. Reaction Setup (Nitrile, NH2OH.HCl, Base, Solvent) Heating 2. Heating & Stirring (60-80°C) Reaction_Setup->Heating TLC_Monitoring 3. TLC Monitoring Heating->TLC_Monitoring Workup 4. Workup & Extraction TLC_Monitoring->Workup Low_Conversion Problem: Low Conversion? TLC_Monitoring->Low_Conversion  If starting material remains after extended time Purification 5. Purification Workup->Purification Side_Products Problem: Side Products? Workup->Side_Products  If new, undesired spots appear on TLC Final_Product Pure Product Purification->Final_Product

Sources

3-bromo-N'-hydroxybenzenecarboximidamide stability issues and degradation products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-bromo-N'-hydroxybenzenecarboximidamide

A Guide to Understanding and Managing Chemical Stability & Degradation

Introduction

This compound is a substituted aromatic amidoxime of interest in medicinal chemistry and drug development. Its structure, featuring a brominated phenyl ring and an N'-hydroxycarboximidamide (amidoxime) group, presents unique opportunities for molecular design but also introduces specific vulnerabilities regarding chemical stability. Researchers and drug development professionals must anticipate and manage these stability issues to ensure experimental reproducibility, data integrity, and the overall viability of the compound in its intended application.

This guide serves as a technical support center, providing in-depth, field-proven insights into the potential stability challenges associated with this molecule. We will explore the likely degradation pathways, identify potential degradation products, and offer robust troubleshooting strategies and experimental protocols to help you proactively assess and control the stability of this compound in your research.

Section 1: Frequently Asked Questions (FAQs) on Stability

This section addresses the most common questions researchers encounter when working with this compound.

Q1: What are the primary stability concerns for this compound?

A1: The stability of this molecule is governed by its two primary functional moieties: the amidoxime group and the brominated aromatic ring.

  • Hydrolytic Degradation: The amidoxime group is susceptible to hydrolysis under both acidic and basic conditions.[1] This is often the most significant stability concern in aqueous solutions. The reaction typically involves the cleavage of the C=N bond, leading to the formation of the corresponding amide or, upon further hydrolysis, the carboxylic acid.[1]

  • Photodegradation: Brominated aromatic compounds are known to be sensitive to light, particularly UV radiation.[2] The primary photodegradation pathway involves the reductive debromination of the aromatic ring, where the C-Br bond is cleaved to form a radical intermediate, ultimately resulting in the replacement of the bromine atom with a hydrogen atom.[3][4] This process can significantly alter the molecule's physical and biological properties.

  • Thermal Stress: While many amidoximes are reasonably stable at room temperature, elevated temperatures can accelerate degradation.[5] In the solid state, this may be less of a concern, but in solution, heat will significantly increase the rate of hydrolysis and other potential decomposition reactions.

  • Oxidative Degradation: The amidoxime moiety can be oxidized, a reaction that can be catalyzed by enzymes like cytochrome P450 in biological systems or by chemical oxidants.[6] This can lead to cleavage of the C=N bond and release of nitric oxide (NO), forming the corresponding amide or nitrile.[6]

Q2: What are the most probable degradation products I might observe?

A2: Based on the degradation pathways described above, the following are the most likely degradation products you may encounter in your experiments:

  • 3-Bromobenzamide: Formed via the hydrolysis of the amidoxime group. This is often a primary hydrolytic degradant.

  • 3-Bromobenzoic Acid: Results from the complete hydrolysis of the amidoxime group, likely proceeding through the 3-bromobenzamide intermediate.[1]

  • 3-Bromobenzonitrile: Can be formed through dehydration or certain oxidative pathways of the amidoxime group.

  • N'-hydroxybenzenecarboximidamide: The product of photolytic debromination, where the bromine atom is replaced by hydrogen.[2][4]

Identifying these products is crucial for understanding the extent of degradation and for developing a stability-indicating analytical method.

Q3: How should I properly store this compound to minimize degradation?

A3: Proper storage is critical to maintaining the integrity of your sample. Based on the compound's inherent instabilities, we recommend the following:

  • Temperature: Store in a freezer, preferably at -20°C or below, to minimize the rate of all potential degradation reactions.

  • Light: Protect the compound from light at all times. Use amber vials or wrap containers in aluminum foil.[7] This is crucial to prevent photolytic debromination.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially for long-term storage.

  • Form: Store the compound as a dry solid whenever possible. Solutions, particularly in protic or aqueous solvents, are far more susceptible to degradation. If you must store solutions, prepare them fresh and use them promptly. For short-term storage, freeze aliquots at -80°C.

Q4: Can the solvent I use affect the stability of this compound?

A4: Absolutely. The choice of solvent is a critical experimental parameter.

  • Protic vs. Aprotic Solvents: Protic solvents (like water, methanol, ethanol) can participate directly in hydrolysis reactions and should be used with caution if stability is a concern. Aprotic solvents (like DMSO, DMF, acetonitrile) are generally preferred for preparing stock solutions for storage, as they are less reactive. However, even in these solvents, trace amounts of water can lead to slow degradation over time.

  • pH of Aqueous Buffers: If working in aqueous buffers, the pH will have a significant impact. Both strongly acidic and strongly basic conditions are expected to accelerate hydrolysis. It is advisable to perform a pH-rate profile study to determine the pH of maximum stability for your experimental timeframe.

Section 2: Troubleshooting Guide for Common Experimental Issues

Issue 1: My sample purity is decreasing over time, even in storage. What's happening?

Potential Cause Explanation & Troubleshooting Steps
Inadequate Storage Conditions The compound is likely undergoing slow degradation due to exposure to light, moisture, or elevated temperatures.
1. Review Storage Protocol: Confirm that the compound is stored at ≤ -20°C, protected from light (amber vial), and sealed tightly. For solids, ensure the container has been flushed with an inert gas.
2. Analyze by HPLC/LC-MS: Re-analyze the sample using a high-resolution method. Compare the chromatogram to an earlier analysis to identify new peaks corresponding to potential degradants (e.g., 3-bromobenzamide).
3. Consider Solvent Effects: If stored in solution (e.g., DMSO), trace water may be causing hydrolysis. Prepare fresh solutions for critical experiments.

Issue 2: I see multiple new peaks in my HPLC/LC-MS analysis after my experiment. How can I identify them?

Potential Cause Explanation & Troubleshooting Steps
Compound Degradation The new peaks are likely the degradation products discussed in the FAQ section.
1. Mass Analysis: Use the mass-to-charge ratio (m/z) from your LC-MS data to propose molecular formulas for the unknown peaks. Compare these with the masses of the suspected degradants (see table below).
2. Forced Degradation Study: Intentionally degrade the compound under controlled conditions (see Protocol 1). Analyze the stressed samples to see if the peaks match those in your experiment. This can help confirm the identity of degradants.
3. Reference Standards: If available, obtain reference standards of suspected degradants (e.g., 3-bromobenzoic acid) and perform a co-injection. A single, sharp peak confirms the identity.

Table 1: Molecular Weights of Potential Degradation Products

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compound (Parent) C₇H₇BrN₂O215.05
3-BromobenzamideC₇H₆BrNO200.04
3-Bromobenzoic AcidC₇H₅BrO₂201.02
N'-hydroxybenzenecarboximidamideC₇H₈N₂O136.15
3-BromobenzonitrileC₇H₄BrN182.02

Issue 3: My bioassay results are inconsistent. Could compound degradation be the cause?

Potential Cause Explanation & Troubleshooting Steps
Loss of Active Compound Degradation reduces the concentration of the active parent compound, leading to a weaker-than-expected biological effect.
1. Quantify Purity Pre-Assay: Use a validated analytical method (e.g., HPLC-UV) to confirm the concentration and purity of your compound in the final assay buffer immediately before starting the experiment.
2. Evaluate Activity of Degradants: The degradation products may be inactive, less active, or even have a different, interfering activity. If possible, test the biological activity of any identified major degradants to understand their impact.
3. Assess Stability in Assay Media: Incubate the compound in your complete assay media (including cells, proteins, etc.) for the duration of the experiment. Analyze samples at different time points to determine the compound's stability under the actual assay conditions.

Section 3: Recommended Protocols for Stability Assessment

To formally characterize the stability of this compound, a forced degradation study is essential.[8] This involves intentionally exposing the compound to harsh conditions to rapidly identify potential degradation pathways and products.[7]

Protocol 1: Forced Degradation Study

This protocol is designed to generate a degradation profile and is a critical step in developing a stability-indicating analytical method.

Objective: To identify the degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile.

  • Set Up Stress Conditions: For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL of the initial solvent) kept at 5°C in the dark.

  • Incubation: Incubate the samples as described in the table. The goal is to achieve 5-20% degradation of the parent compound. Time and temperature may need to be adjusted.

  • Neutralization (for Acid/Base Samples): After incubation, neutralize the acidic and basic samples by adding an equimolar amount of base (for acid) or acid (for base).

  • Analysis: Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze immediately by a suitable HPLC-UV/MS method (see Protocol 2).

Table 2: Forced Degradation Experimental Conditions

Stress ConditionReagent / ConditionTemperatureRecommended Duration
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl)60°C24 hours
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH)60°C4 hours
Oxidation 3% Hydrogen Peroxide (H₂O₂)Room Temperature24 hours
Thermal Water (for wet heat)80°C48 hours
Photolytic Solution exposed to UV light (e.g., 200 Watt hours/square meter) and cool white fluorescent light (1.2 million lux hours) as per ICH Q1B guidelines.[7]Room TemperatureAs per light exposure
Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a chromatographic method capable of separating the parent compound from all major degradation products generated during the forced degradation study.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Use a gradient elution to ensure separation of compounds with different polarities.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program (Example):

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B

  • Detection: Use a UV detector. Scan a spectrum of the parent compound to find the wavelength of maximum absorbance (λmax). Monitor at this wavelength.

  • Method Validation: Inject a mixture of all stressed samples. The method is considered "stability-indicating" if the parent peak is well-resolved from all degradation peaks (resolution > 2) and there is no co-elution, as confirmed by peak purity analysis (e.g., using a photodiode array detector) and mass spectrometry.

Section 4: Visualizing Degradation Pathways & Workflows

Visual aids are essential for conceptualizing complex chemical processes and experimental designs.

Proposed Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure.

G parent 3-bromo-N'-hydroxy- benzenecarboximidamide amide 3-Bromobenzamide parent->amide Hydrolysis nitrile 3-Bromobenzonitrile parent->nitrile Dehydration / Oxidation dehalogenated N'-hydroxybenzene- carboximidamide parent->dehalogenated Photolysis (Debromination) acid 3-Bromobenzoic Acid amide->acid Hydrolysis

Caption: Proposed degradation pathways for this compound.

Forced Degradation Experimental Workflow

This workflow outlines the logical steps for conducting a comprehensive forced degradation study.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acidic (0.1 M HCl, 60°C) prep_stock->acid base Basic (0.1 M NaOH, 60°C) prep_stock->base oxide Oxidative (3% H2O2, RT) prep_stock->oxide thermal Thermal (Water, 80°C) prep_stock->thermal photo Photolytic (ICH Q1B Light) prep_stock->photo control Control Sample (5°C, Dark) prep_stock->control neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by Stability-Indicating HPLC-MS oxide->analyze thermal->analyze photo->analyze control->analyze neutralize->analyze identify Identify Degradants & Calculate % Degradation analyze->identify

Caption: Workflow for a forced degradation study.

References

  • MDPI. (n.d.). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. Retrieved from [Link]

  • Weidlich, T., Kamenická, B., Beneš, L., & Čičmancová, V. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts, 11(6), 699. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). Retrieved from [Link]

  • MDPI. (n.d.). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]

  • ACS Publications. (2020). Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. Environmental Science & Technology, 54(22), 14449–14457. Retrieved from [Link]

  • NIH. (2012). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Journal of Chromatography B, 898, 93-97. Retrieved from [Link]

  • MDPI. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2470. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-hydroxybenzamide. Retrieved from [Link]

  • SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). The Chemistry of Amidoximes. Retrieved from [Link]

  • PubChem. (n.d.). N'-Hydroxybenzenecarboximidamide. Retrieved from [Link]

  • NIH. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2470. Retrieved from [Link]

  • NIH. (2021). The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains. Molecules, 26(11), 3326. Retrieved from [Link]

  • YouTube. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! Retrieved from [Link]

Sources

Navigating the Nuances of 3-bromo-N'-hydroxybenzenecarboximidamide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 3-bromo-N'-hydroxybenzenecarboximidamide. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the handling and application of this versatile yet sensitive compound. Our goal is to move beyond simple protocols and equip you with the understanding to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes.

I. Core Concepts: Understanding the Molecule

This compound, a member of the benzamidoxime family, is a valuable building block in medicinal chemistry and drug development. Its utility stems from the reactive yet tunable nature of the N'-hydroxybenzenecarboximidamide functional group. However, this reactivity also predisposes the compound to specific handling errors and degradation pathways. A foundational understanding of its structure and electronic properties is paramount to successful experimentation.

II. Troubleshooting Guide: From Vial to Reaction

This section addresses common issues encountered during the storage, preparation, and use of this compound, providing not just solutions but the scientific rationale behind them.

Issue 1: Inconsistent Solubility or Presence of Particulates in Solution

Question: I'm having trouble completely dissolving my this compound, and I'm observing a persistent cloudiness. What's going on?

Answer: This is a frequent issue that can often be traced back to either improper storage or the choice of solvent.

  • Probable Cause 1: Hydrolysis due to moisture. The N'-hydroxybenzenecarboximidamide functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, which can be exacerbated by the presence of water. This degradation can lead to the formation of the corresponding carboxylic acid and hydroxylamine, which may have different solubility profiles.[1][2][3][4]

  • Probable Cause 2: Solvent Mismatch. While soluble in many polar organic solvents, the dissolution rate and stability can vary.

Step-by-Step Troubleshooting:

  • Verify Storage Conditions: Ensure the compound has been stored in a tightly sealed container, in a cool, dry place, and preferably under an inert atmosphere like argon or nitrogen.[5]

  • Solvent Selection and Preparation:

    • Use anhydrous solvents to minimize hydrolysis.

    • Consider solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for initial stock solutions. For reactions, less polar solvents like tetrahydrofuran (THF) or dichloromethane (DCM) may be suitable, depending on the reaction conditions.

    • Gentle warming and sonication can aid dissolution, but avoid excessive heat which can promote degradation.

  • pH Considerations: If your experimental conditions are strongly acidic or basic, consider preparing the solution immediately before use to minimize hydrolysis.

Issue 2: Reaction Failure or Low Yield

Question: My reaction with this compound is not proceeding as expected, or I'm getting a very low yield of my desired product. What are the likely culprits?

Answer: Reaction failure with this compound often points to its degradation or the presence of impurities that interfere with the reaction.

  • Probable Cause 1: Degradation of the Starting Material. As mentioned, improper storage or handling can lead to the degradation of the compound before it's even introduced into the reaction.

  • Probable Cause 2: Incompatibility with Reaction Conditions. The N'-hydroxybenzenecarboximidamide moiety can be sensitive to strong oxidizing or reducing agents, as well as certain strong acids and bases.

Step-by-Step Troubleshooting:

  • Assess Starting Material Purity: If you suspect degradation, it's advisable to check the purity of your this compound by a suitable analytical method like NMR or LC-MS before proceeding.

  • Reaction Condition Optimization:

    • Temperature Control: Run the reaction at the lowest effective temperature to minimize thermal degradation.

    • Reagent Compatibility: Carefully review all reagents in your reaction for potential incompatibilities with the N'-hydroxybenzenecarboximidamide group.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent oxidation.

  • Consider In Situ Formation: For particularly sensitive applications, it may be advantageous to synthesize the this compound and use it immediately in the subsequent reaction step without isolation.

Issue 3: Appearance of Unexpected Byproducts

Question: My post-reaction analysis shows several unexpected peaks. What are the likely side reactions of this compound?

Answer: The formation of byproducts is often a result of the inherent reactivity of the N'-hydroxybenzenecarboximidamide functional group.

  • Probable Cause 1: Hydrolysis. As detailed in Issue 1, hydrolysis to the corresponding carboxylic acid is a common side reaction.

  • Probable Cause 2: Rearrangement or Cyclization. Under certain conditions, particularly with heating, amidoximes can undergo rearrangement or cyclization reactions to form other heterocyclic structures.

Step-by-Step Troubleshooting:

  • Characterize Byproducts: If possible, isolate and characterize the major byproducts. This will provide valuable clues about the degradation pathway.

  • Refine Reaction Conditions:

    • Minimize Water: Ensure all reagents and solvents are anhydrous.

    • Control Temperature: Avoid prolonged heating.

    • pH Neutrality: If the reaction allows, maintain a near-neutral pH to suppress acid- or base-catalyzed side reactions.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For long-term stability, the compound should be stored in a tightly sealed container, protected from light, in a desiccator at 2-8°C. For optimal preservation, storing under an inert gas like argon or nitrogen is highly recommended to prevent slow degradation from atmospheric moisture and oxygen.[5]

Q2: How can I purify this compound if I suspect it has degraded?

A2: Recrystallization is a common and effective method for purifying amidoximes.[6] A suitable solvent system would be one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. Common solvents for recrystallization of polar organic compounds include ethanol, methanol, or mixtures of ethyl acetate and hexanes. Column chromatography can also be employed, typically using a mobile phase of ethyl acetate and hexanes.[7][8]

Q3: Is the N'-hydroxybenzenecarboximidamide group sensitive to any particular metals?

A3: Yes, care should be taken with certain transition metals, as they can coordinate to the nitrogen and oxygen atoms of the amidoxime group. This can potentially alter its reactivity or catalyze decomposition pathways. If your reaction involves metal catalysts, it is crucial to screen for compatibility.

IV. Data and Protocols at a Glance

Table 1: Key Physicochemical and Handling Parameters

ParameterValue/RecommendationSource
Molecular FormulaC₇H₇BrN₂OPubChem
Molecular Weight216.05 g/mol PubChem
Storage Temperature2-8°C[5]
Storage ConditionsTightly sealed, dry, under inert gas, protected from light[5]
Recommended SolventsDMSO, DMF, Anhydrous THF, Anhydrous DCMN/A
Incompatible AgentsStrong oxidizing agents, strong reducing agents, strong acids, strong basesN/A

Protocol 1: General Procedure for Dissolving this compound

  • Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Weigh the desired amount of this compound in a sealed container under an inert atmosphere if possible.

  • Add the appropriate volume of anhydrous solvent (e.g., DMSO for a stock solution).

  • If necessary, gently warm the mixture (not exceeding 40-50°C) and/or sonicate until the solid is fully dissolved.

  • Use the solution promptly after preparation.

Diagram 1: Troubleshooting Workflow for Low Reaction Yield

workflow Troubleshooting Low Yield start Low or No Product Yield check_purity Assess Purity of Starting Material (NMR, LC-MS) start->check_purity degraded Starting Material Degraded check_purity->degraded No check_conditions Review Reaction Conditions check_purity->check_conditions Yes purify Purify by Recrystallization or Chromatography degraded->purify rerun_pure Re-run Reaction with Purified Material purify->rerun_pure temp Is Temperature Too High? check_conditions->temp reagents Are Reagents Incompatible? temp->reagents No lower_temp Lower Reaction Temperature temp->lower_temp Yes atmosphere Is Reaction Under Inert Atmosphere? reagents->atmosphere No change_reagents Substitute Incompatible Reagents reagents->change_reagents Yes use_inert Run Under N2 or Ar atmosphere->use_inert No rerun_optimized Re-run Optimized Reaction atmosphere->rerun_optimized Yes lower_temp->rerun_optimized change_reagents->rerun_optimized use_inert->rerun_optimized

Caption: A logical workflow for diagnosing and resolving low product yield.

V. References

  • PubChem, N'-Hydroxybenzenecarboximidamide. National Center for Biotechnology Information. [Link]

  • Google Patents, Method of manufacturing high purity amidoximes from hydroxylamine and nitriles.

  • ResearchGate, How do I purify amidoxime derivatives?. [Link]

  • RSC Advances, A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. [Link]

  • YouTube, Hydrolysis of Amides. [Link]

  • YouTube, Hydrolysis : Simple & Harder Problems. [Link]

  • YouTube, Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]

  • YouTube, Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. [Link]

  • MDPI, A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Link]

  • ResearchGate, Reaction of N-acetylbenzamides with hydroxylamine hydrochloride: synthesis of 3-methyl-5-aryl-1,2,4-oxadiazoles. [Link]

  • NIH, Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. [Link]

  • NIH, Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. [Link]

  • PubMed, Stability and reactivity control of carbenoids: recent advances and perspectives. [Link]

  • ResearchGate, General scheme for side reactions of NHS-ester and carbamates, R defined as in Fig. 1. [Link]

  • YouTube, Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. [Link]

Sources

Technical Support Center: Purification of 3-bromo-N'-hydroxybenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-bromo-N'-hydroxybenzenecarboximidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting tips, and frequently asked questions to ensure the successful purification of this compound.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of this compound, with insights derived from established chemical principles and data on analogous compounds.

Q1: What are the most likely impurities in a crude sample of this compound?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. Common impurities may include:

  • Unreacted starting materials: Such as 3-bromobenzonitrile or hydroxylamine.

  • Byproducts of bromination: If the synthesis involves a bromination step, regioisomers (e.g., 2-bromo or 4-bromo isomers) or poly-brominated species could be present.

  • Hydrolysis products: The N'-hydroxycarboximidamide functional group can be susceptible to hydrolysis, leading to the formation of 3-bromobenzamide or 3-bromobenzoic acid.

  • Residual solvents: Solvents used in the synthesis and workup (e.g., acetic acid, dichloromethane) may be retained in the crude product.[1]

Q2: Which purification techniques are most effective for this compound?

A2: The optimal purification strategy depends on the nature of the impurities and the desired scale of your experiment. The two most common and effective methods are recrystallization and column chromatography.[1]

  • Recrystallization: This is an excellent technique for removing small amounts of impurities, especially if the crude product is a solid. It is often the most efficient method for achieving high purity on a larger scale.

  • Flash Column Chromatography: This method is highly effective for separating compounds with different polarities and is ideal for removing closely related isomers or byproducts that are difficult to separate by other means.

Q3: What should pure this compound look like?

A3: Pure this compound is expected to be a white to off-white solid. Significant discoloration, such as a yellow or brown hue, may suggest the presence of residual bromine from the synthesis or degradation products.[2]

Q4: How can I assess the purity of my purified this compound?

A4: A combination of analytical techniques should be used to confirm the purity of your final product:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a modifier like formic or phosphoric acid is a good starting point.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

II. Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low recovery after recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.- Select a different solvent system. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. Consider solvent mixtures to fine-tune solubility. - Minimize the amount of hot solvent used. Use just enough to dissolve the crude product.[2] - Ensure complete precipitation. Cool the solution slowly and then in an ice bath to maximize crystal formation.
Oiling out during recrystallization The melting point of the compound is lower than the boiling point of the solvent.- Lower the temperature of the solvent. Dissolve the compound at a temperature below its melting point. - Change the solvent. Choose a solvent with a lower boiling point. - Induce crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal.
Persistent impurities after recrystallization The impurity has similar solubility to the product in the chosen solvent.- Perform a second recrystallization with a different solvent system. - Consider an alternative purification method. Flash column chromatography may be necessary to separate the impurity.[1]
Poor separation during column chromatography Incorrect solvent system (eluent) or stationary phase.- Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound. - Adjust the polarity of the eluent. A gradient elution may be necessary. - Consider a different stationary phase. If using silica gel, a different type of stationary phase (e.g., alumina) might provide better separation.
Compound appears unstable during purification The compound may be sensitive to heat, light, or pH.- Avoid excessive heat. Concentrate solutions under reduced pressure at a lower temperature. - Protect from light. Wrap flasks in aluminum foil. - Maintain a neutral pH during aqueous workups, unless a specific pH is required for separation.

III. Experimental Protocols

A. Recrystallization Protocol

This protocol is a general guideline and may require optimization for your specific sample.

  • Solvent Selection: Test the solubility of your crude product in a range of solvents (e.g., water, ethanol, methanol, ethyl acetate, hexane, and mixtures thereof) to find a suitable system where the compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

B. Flash Column Chromatography Protocol

This protocol provides a general procedure for purification using a silica gel column.

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with your crude mixture in various solvent systems (e.g., mixtures of hexane and ethyl acetate).

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Run the column with the chosen eluent, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

IV. Visualized Workflows

Purification Method Selection

Purification_Selection start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_solid->column No purity_check1 Assess Purity (TLC, HPLC) recrystallize->purity_check1 purity_check2 Assess Purity (TLC, HPLC) column->purity_check2 purity_check1->column Purity < 95% end Pure Product purity_check1->end Purity > 95% purity_check2->recrystallize Purity < 95% purity_check2->end Purity > 95%

Caption: Decision tree for selecting a primary purification technique.

Troubleshooting Recrystallization

Recrystallization_Troubleshooting start Recrystallization Attempt problem Problem Encountered? start->problem low_yield Low Yield problem->low_yield Yes, Low Yield oiling_out Oiling Out problem->oiling_out Yes, Oiling Out impure Still Impure problem->impure Yes, Still Impure end Successful Purification problem->end No solution1 Use less solvent Change solvent system low_yield->solution1 solution2 Lower temperature Use lower boiling solvent oiling_out->solution2 solution3 Re-recrystallize with different solvent Use column chromatography impure->solution3 solution1->start solution2->start solution3->start

Sources

resolving inconsistencies in 3-bromo-N'-hydroxybenzenecarboximidamide assay results

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-bromo-N'-hydroxybenzenecarboximidamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of assay development and resolve inconsistencies in experimental results for this compound. My insights are drawn from extensive experience in analytical method development and troubleshooting for novel small molecules.

The unique structure of this compound, featuring a brominated aromatic ring and an N'-hydroxycarboximidamide functional group, presents specific challenges in quantification and analysis. This guide provides a structured approach to troubleshooting, grounded in scientific principles, to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address common issues encountered during the handling and analysis of this compound.

Section 1: Compound Stability and Handling

Question 1: I am observing a gradual decrease in the concentration of my this compound stock solution over time. What could be the cause?

Answer: The N'-hydroxycarboximidamide functional group can be susceptible to degradation, particularly hydrolysis and oxidation. The stability of similar N-hydroxy compounds has been shown to be dependent on pH and temperature.[1]

Troubleshooting Steps:

  • pH of Solvent: The stability of N-hydroxy compounds can be pH-dependent. N-nitroso-N-(hydroxymethyl)alkylamines, for example, are more stable in acidic conditions and unstable in neutral or alkaline media.[2] It is recommended to prepare stock solutions in a slightly acidic buffer (e.g., pH 4-6) or an aprotic organic solvent like anhydrous DMSO or acetonitrile.

  • Temperature: Store stock solutions at -20°C or -80°C to minimize thermal degradation. Minimize freeze-thaw cycles by preparing single-use aliquots.

  • Light Exposure: Protect solutions from light by using amber vials or wrapping containers in aluminum foil, as brominated aromatic compounds can be light-sensitive.

  • Purity of Solvents: Ensure the use of high-purity, anhydrous solvents to prevent hydrolysis.

Workflow for Investigating Stock Solution Instability:

Caption: Troubleshooting workflow for stock solution instability.

Section 2: Chromatographic (HPLC) Assay Issues

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of small molecules like this compound.[3][4][5][6][7]

Question 2: I am seeing significant peak tailing in my HPLC chromatogram for this compound. How can I improve the peak shape?

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase. The basic nitrogen atoms in the carboximidamide group can interact with acidic silanol groups on the silica-based stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH: Adjust the pH of the mobile phase to suppress the ionization of either the analyte or the silanol groups. For a basic compound, a lower pH (e.g., 2.5-3.5) will protonate the analyte and can improve peak shape. Conversely, a higher pH (around 7-8, if the column allows) can deprotonate the silanol groups.

  • Ionic Strength: Increase the buffer concentration in the mobile phase (e.g., 25-50 mM) to mask the active sites on the stationary phase.

  • Use of Additives: Add a competitor base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol groups.

  • Column Choice: Consider using a column with end-capping or a different stationary phase (e.g., a polymer-based column) that is less prone to secondary interactions.

Table 1: HPLC Troubleshooting for Peak Tailing

Potential Cause Recommended Action Scientific Rationale
Secondary Silanol Interactions Add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase.Lowers pH, protonating the basic analyte and minimizing interaction with acidic silanols.
Insufficient Buffering Increase buffer concentration to 25-50 mM.Higher ionic strength masks residual silanol groups.
Column Overload Reduce the injection volume or sample concentration.Ensures the interaction with the stationary phase is within the linear range.
Column Contamination Flush the column with a strong solvent or replace the guard column.Removes strongly retained compounds that can cause peak distortion.

Question 3: My retention times are drifting between injections. What is causing this variability?

Answer: Retention time drift can be caused by a number of factors, including changes in mobile phase composition, temperature fluctuations, or column equilibration issues.[4]

Troubleshooting Steps:

  • Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. If preparing the mobile phase online, check that the pump is functioning correctly.

  • Column Temperature: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This is particularly important for gradient methods.

  • Pump Performance: Check for leaks in the pump and ensure a consistent flow rate.

Workflow for Diagnosing Retention Time Drift:

Caption: Systematic approach to resolving HPLC retention time drift.

Section 3: Spectrophotometric Assay Issues

For high-throughput screening or initial activity assays, a spectrophotometric method may be employed.

Question 4: I am getting a high background signal in my spectrophotometric assay. How can I reduce it?

Answer: High background can be due to the intrinsic absorbance of the compound, interference from excipients in the formulation, or non-specific binding in plate-based assays.[8]

Troubleshooting Steps:

  • Wavelength Selection: Scan the absorbance spectrum of your compound and your assay reagents to select a wavelength where the analyte has a strong signal but the background is minimal.

  • Blank Correction: Always include a proper blank control (all components except the analyte) to subtract the background absorbance.

  • Solvent Effects: Be aware that the solvent can influence the absorbance spectrum of your compound. Ensure consistency in solvent composition across all samples and standards.

  • Interference from Excipients: If analyzing a formulated product, excipients may interfere.[8] A sample cleanup step, such as solid-phase extraction (SPE), may be necessary.

Question 5: My standard curve is non-linear. What are the potential reasons?

Answer: A non-linear standard curve can be due to several factors, including compound aggregation at high concentrations, reaching the detection limit of the instrument, or complex chemical equilibria.

Troubleshooting Steps:

  • Concentration Range: Narrow the concentration range of your standards to the linear portion of the curve.

  • Compound Solubility: Ensure your compound is fully dissolved at all concentrations. Consider adding a small percentage of an organic solvent to improve solubility.

  • Instrument Settings: Check the instrument's settings to ensure you are operating within its linear dynamic range.

  • Reaction Kinetics: If the assay involves a chemical reaction, ensure that the reaction has gone to completion for all standards before taking a reading.

Protocols for Assay Validation

For reliable and reproducible results, it is crucial to validate your analytical method. According to FDA guidelines, key validation parameters include specificity, accuracy, precision, linearity, range, and robustness.[9][10][11][12][13]

Protocol: HPLC Method Validation
  • Specificity:

    • Inject a blank (mobile phase), a placebo (formulation without the active compound), and the compound of interest.

    • Demonstrate that there are no interfering peaks at the retention time of this compound.

  • Linearity:

    • Prepare a series of at least five concentrations of the compound.

    • Inject each concentration in triplicate.

    • Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be > 0.99.

  • Accuracy:

    • Spike a placebo with known concentrations of the compound (low, medium, and high).

    • Analyze the samples and calculate the percent recovery. The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-assay precision): Analyze the same samples on different days, with different analysts, or on different instruments.

    • The relative standard deviation (RSD) should be < 2%.

  • Robustness:

    • Intentionally make small variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min).

    • Assess the impact of these changes on the results. The method should remain reliable.

Table 2: Acceptance Criteria for HPLC Method Validation

Parameter Acceptance Criterion
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2.0%
Specificity No interference at the analyte's retention time
Robustness Results should not be significantly affected by minor changes in parameters.

Conclusion

Resolving inconsistencies in assay results for this compound requires a systematic and logical approach. By considering the chemical properties of the molecule, understanding the principles of the analytical technique being used, and following a structured troubleshooting process, researchers can achieve reliable and reproducible data. This guide provides a framework for addressing common challenges, but it is important to remember that each assay may have its unique intricacies. Careful observation, meticulous record-keeping, and a solid understanding of analytical chemistry principles are the cornerstones of successful assay development and validation.

References

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Challener, C. A. (2014). Developing and Validating Assays for Small-Molecule Biomarkers. Pharmaceutical Technology.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Centre for the Validation of Alternative Methods. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Small Molecule Drug Discovery. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Juniper Publishers. (2024). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Retrieved from [Link]

  • EurekAlert!. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Washington State University. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Bluth, M. H. (2016). Common Interferences in Drug Testing.
  • Bluth Bio Industries. (n.d.). Common Interferences in Drug Testing. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity - Assay Guidance Manual. Retrieved from [Link]

  • S-J. Fan, et al. (2007). Investigation of N-hydroxythalidomide in vitro stability and comparison to other N-substituted derivatives. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 513-517.
  • ResearchGate. (2016). Common Interferences in Drug Testing. Retrieved from [Link]

  • Ross, D., et al. (1983). The metabolism of a stable N-hydroxymethyl derivative of a N-methylamide. Life sciences, 32(6), 597–604.
  • Mochizuki, M., et al. (1982). Chemistry and mutagenicity of alpha-hydroxy nitrosamines.

Sources

Technical Support Center: Safe Disposal of 3-bromo-N'-hydroxybenzenecarboximidamide Waste

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe and compliant disposal of waste containing 3-bromo-N'-hydroxybenzenecarboximidamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related molecules and established hazardous waste management protocols to ensure a high standard of safety and regulatory compliance.

The core principle for managing this waste stream is to treat it as a halogenated hazardous waste . This classification is based on the compound's structure, which includes a bromine atom on an aromatic ring.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound?

A1: While specific toxicological data for this compound is not widely available, data from analogous compounds like 3-bromobenzaldehyde and other brominated aromatics suggest the following potential hazards[1][2][3][4]:

  • Harmful if swallowed [1][4].

  • Causes skin irritation [1][4].

  • Causes serious eye irritation [1][4].

  • May cause respiratory irritation [1].

Upon thermal decomposition, it may release toxic fumes of carbon oxides and hydrogen bromide gas[1]. Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE).

Q2: How should I classify waste containing this compound?

A2: All waste containing this compound, whether in solid form, dissolved in solvents, or as contaminated labware, must be classified as Halogenated Organic Waste [5]. This is due to the presence of the bromine atom. This classification is critical because halogenated waste requires specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic dioxins and furans[6].

Q3: What is the correct procedure for collecting and storing this waste in the lab?

A3: Proper collection and storage are crucial first steps. Follow these procedures:

  • Segregation: Strictly separate halogenated waste from non-halogenated waste[7][8]. Mixing them increases disposal costs and complexity[7].

  • Container Selection: Use a designated, compatible waste container. A high-density polyethylene (HDPE) or glass container with a tightly sealing cap is appropriate for liquid waste[9][10]. Do not use metal containers for potentially corrosive waste[9].

  • Labeling: Label the container clearly with "Hazardous Waste," "Halogenated Organic Waste," and list all chemical constituents, including solvents and their approximate percentages[7][8].

  • Storage: Keep the waste container closed at all times except when adding waste[7][9]. Store it in a designated Satellite Accumulation Area (SAA) within the lab, away from incompatible materials, and within secondary containment[8].

Q4: Can I dispose of small amounts of this compound down the drain?

A4: Absolutely not. Organic solvents and halogenated compounds must never be disposed of down the drain[7][11]. This action is a serious regulatory violation and poses a significant threat to the environment. All chemical waste must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[12].

Q5: What regulations govern the disposal of this type of waste?

A5: In the United States, the primary regulation is the Resource Conservation and Recovery Act (RCRA) , which is enforced by the Environmental Protection Agency (EPA)[13][14]. RCRA establishes the "cradle-to-grave" framework for managing hazardous waste[13]. Your institution's EHS department will have specific procedures to ensure compliance with federal, state, and local regulations[9][15][16].

Part 2: Troubleshooting Guide

Issue / Scenario Root Cause Analysis Immediate Action & Solution
Accidental Mixing: Halogenated waste was mixed with a non-halogenated waste stream.Improper segregation of waste streams.1. Stop: Do not add any more waste to the container. 2. Label: Immediately re-label the container to reflect its new, mixed contents. The entire mixture must now be treated as Halogenated Waste . 3. Notify: Inform your lab supervisor and EHS office of the accidental mixing.
Unknown Reactivity: The waste container is warm, showing discoloration, or emitting gas.An incompatible chemical was added to the waste container, causing a chemical reaction. The amidoxime functional group may have unexpected reactivity.1. DO NOT OPEN THE CONTAINER. 2. Isolate: If safe to do so, move the container to a chemical fume hood. 3. Evacuate: Alert others in the lab and evacuate the immediate area. 4. Contact EHS/Emergency Response: Immediately contact your institution's emergency response line for hazardous material incidents.
Spill: A small amount of this compound solution has spilled.Mishandling of chemicals or waste.1. Alert: Notify personnel in the immediate area. 2. PPE: Ensure you are wearing appropriate PPE (gloves, safety goggles, lab coat). 3. Contain: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand) to absorb the spill. 4. Collect: Carefully sweep the absorbent material into a designated waste bag or container. 5. Dispose: Label the container as "Solid Halogenated Waste" and manage it through your EHS office. 6. Decontaminate: Clean the spill area thoroughly.
Improperly Labeled Container: A waste container is found with an incomplete or missing label.Failure to follow standard operating procedures for waste labeling.1. Do not add any waste. 2. Treat the contents as "Unknown Hazardous Waste." 3. Attach a new tag and label it "Caution: Unknown Contents." 4. Contact your EHS office immediately. They will need to perform an analysis before the waste can be properly disposed of, which is often a costly and time-consuming process.

Part 3: Experimental Protocols & Workflows

Protocol 1: Segregation and Collection of Liquid Waste

This protocol outlines the standard procedure for accumulating liquid waste containing this compound.

Methodology:

  • Obtain Waste Containers: Procure two separate, clearly marked waste containers from your EHS department: one for "Halogenated Organic Waste" and one for "Non-Halogenated Organic Waste."

  • Initial Labeling: Before adding any waste, affix a hazardous waste tag to the "Halogenated" container. Fill in your name, lab location, and the date.

  • Waste Addition:

    • Perform all waste transfers inside a certified chemical fume hood.

    • Carefully pour liquid waste containing this compound and any halogenated solvents (e.g., dichloromethane, chloroform) into the Halogenated Waste container.

    • Update the container's contents list on the tag with the chemical name and estimated volume/percentage for each addition.

  • Closure: Securely cap the container immediately after adding waste. An open funnel is not a substitute for a cap[10].

  • Storage: Place the container in its designated secondary containment bin within your lab's Satellite Accumulation Area.

Diagram 1: Waste Segregation Workflow

This diagram illustrates the decision-making process for correctly segregating laboratory chemical waste.

G start New Chemical Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste Stream is_solid->solid_waste Solid liquid_waste Liquid Waste Stream is_solid->liquid_waste Liquid is_halogenated_solid Does it contain Halogens (Br, Cl, I, F)? solid_waste->is_halogenated_solid is_halogenated_liquid Does it contain Halogens (Br, Cl, I, F)? liquid_waste->is_halogenated_liquid non_hal_solid Container: Non-Halogenated Solid Waste is_halogenated_solid->non_hal_solid No hal_solid Container: Halogenated Solid Waste (e.g., contaminated gloves, weigh paper) is_halogenated_solid->hal_solid Yes non_hal_liquid Container: Non-Halogenated Liquid Waste (e.g., Acetone, Hexane) is_halogenated_liquid->non_hal_liquid No hal_liquid Container: Halogenated Liquid Waste (e.g., DCM, Chloroform, 3-bromo-N'-...amide) is_halogenated_liquid->hal_liquid Yes

Caption: Decision workflow for proper chemical waste segregation.

Diagram 2: Chemical Incompatibility Warning

This diagram highlights key chemical classes that must not be mixed with brominated organic waste to prevent dangerous reactions.

G main Waste Stream: This compound (Halogenated Organic) oxidizers Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides) main->oxidizers  Violent Reaction Risk bases Strong Bases (e.g., Sodium Hydroxide) main->bases  Reaction Risk reducers Strong Reducing Agents (e.g., Hydrides) main->reducers  Reaction Risk

Caption: Avoid mixing with these incompatible chemical classes.

References

  • Hazardous Waste Segregation. (n.d.). CUNY. Retrieved from [Link]

  • Chemical Waste Management Guide. (n.d.). Auburn University. Retrieved from [Link]

  • Material Safety Data Sheet - 3-bromo benzaldehyde 97%. (n.d.). Oxford Lab Fine Chem LLP. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Retrieved from [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4). ResearchGate. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University. Retrieved from [Link]

  • Table of Incompatible Chemicals. (n.d.). University of Maryland. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). IDR Environmental Services. Retrieved from [Link]

  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. Retrieved from [Link]

  • Features of Uranium Recovery from Complex Aqueous Solutions Using Composite Sorbents Based on Se-Derivatives of Amidoximes. (n.d.). MDPI. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University. Retrieved from [Link]

  • NIH Waste Disposal Guide 2022. (n.d.). National Institutes of Health. Retrieved from [Link]

  • EPA Hazardous Waste Management. (2024, April 29). Axonator. Retrieved from [Link]

  • Chemical Compatibility for Waste Accumulation. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • SAFETY DATA SHEET - 3-Bromo-n,n-dimethylpropan-1-amine hydrobromide. (2016, April 1). AFG Bioscience LLC. Retrieved from [Link]

  • Incompatible chemicals in waste containers. (2017, August 2). Johns Hopkins University. Retrieved from [Link]

  • Chemical Properties of Benzenamine, 3-bromo- (CAS 591-19-5). (n.d.). Cheméo. Retrieved from [Link]

  • Chemical Compatibility & Storage. (n.d.). University of Toronto. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 3-bromo-N'-hydroxybenzenecarboximidamide and Novel Inducible Nitric Oxide Synthase (iNOS) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 3-bromo-N'-hydroxybenzenecarboximidamide as a representative of the benzamidoxime class of inducible nitric oxide synthase (iNOS) inhibitors. Its performance is objectively compared with other established and novel iNOS inhibitors, supported by experimental data and detailed protocols.

Introduction: The Critical Role of iNOS in Pathology and the Rationale for Selective Inhibition

Nitric oxide (NO) is a crucial signaling molecule involved in a myriad of physiological processes.[1][2][3] Three isoforms of nitric oxide synthase (NOS) are responsible for its production: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[4][5] While nNOS and eNOS produce low levels of NO for signaling, iNOS is expressed in response to pro-inflammatory stimuli, leading to a sustained and high-output production of NO.[2][3][6] This overexpression of iNOS and the subsequent surge in NO levels are implicated in the pathophysiology of numerous diseases, including inflammatory disorders, neurodegenerative diseases, and certain cancers.[2][3][7]

The structural similarities among the NOS isoforms present a significant challenge in developing selective inhibitors.[3] Non-selective inhibition can lead to undesirable side effects due to the disruption of essential physiological processes regulated by nNOS and eNOS. Therefore, the development of highly selective iNOS inhibitors is a critical therapeutic goal.

The core structure of this compound belongs to the benzamidoxime class of compounds.[8] The amidine group, in particular, is a key structural feature in many iNOS inhibitors as it mimics the guanidino group of L-arginine, the natural substrate for NOS enzymes.[9][10] This guide will evaluate the efficacy of this structural class and compare it against other prominent iNOS inhibitors.

Mechanism of Action: Targeting the iNOS Active Site

The primary mechanism of action for amidine-based inhibitors, including this compound, involves competitive inhibition at the L-arginine binding site within the iNOS enzyme. The positively charged amidine group interacts with key glutamate residues in the active site, preventing the binding of L-arginine and subsequent NO synthesis.

iNOS Inhibition cluster_0 Normal Physiological State cluster_1 Pathological State (Inflammation) cluster_2 Therapeutic Intervention L-Arginine L-Arginine iNOS_active iNOS (active) L-Arginine->iNOS_active Binds to active site NO_phys Nitric Oxide (Physiological Signaling) iNOS_active->NO_phys Produces NO Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, cytokines) iNOS_upregulation iNOS Upregulation Inflammatory_Stimuli->iNOS_upregulation iNOS_overactive iNOS (overactive) iNOS_upregulation->iNOS_overactive NO_path Excess Nitric Oxide (Pathological Effects) iNOS_overactive->NO_path Produces excess NO iNOS_inhibited iNOS (inhibited) iNOS_overactive->iNOS_inhibited Inhibitor 3-bromo-N'-hydroxy- benzenecarboximidamide Inhibitor->iNOS_overactive Competitively binds to active site Griess Assay Workflow Start Start Seed_Cells Seed RAW 264.7 cells in 96-well plate Start->Seed_Cells Pre-treat Pre-treat with inhibitor Seed_Cells->Pre-treat Induce_iNOS Induce iNOS with LPS + IFN-γ Pre-treat->Induce_iNOS Incubate Incubate for 24 hours Induce_iNOS->Incubate Collect_Supernatant Collect cell culture supernatant Incubate->Collect_Supernatant Add_Griess Add Griess Reagent Collect_Supernatant->Add_Griess Measure_Absorbance Measure absorbance at 540 nm Add_Griess->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow for the Griess Assay.

Conclusion and Future Directions

This compound, as a member of the benzamidoxime family, represents a promising scaffold for the development of iNOS inhibitors. While direct comparative data is lacking, the established efficacy of other amidine-based compounds highlights the potential of this chemical class. Future research should focus on synthesizing and rigorously evaluating this compound and its analogues using the standardized protocols outlined in this guide. Key areas for investigation include determining its IC50 value, assessing its selectivity against nNOS and eNOS, and exploring its efficacy in in vivo models of inflammatory diseases. Such studies will be crucial in validating its therapeutic potential and advancing the development of next-generation selective iNOS inhibitors.

References

  • In vitro comparison of inhibitors of inducible nitric oxide synthase in a macrophage model. (1998). PubMed. Retrieved January 22, 2026, from [Link]

  • Garvey, E. P., et al. (1997). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo. PubMed. Retrieved January 22, 2026, from [Link]

  • Moore, W. M., et al. (1994). L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase. PubMed. Retrieved January 22, 2026, from [Link]

  • Nitric Oxide Assay? - ResearchGate. (2013). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Inducible nitric oxide synthase inhibitors: A comprehensive update. (2019). PubMed. Retrieved January 22, 2026, from [Link]

  • (PDF) Inducible nitric oxide synthase inhibitors: A comprehensive update. (2019). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Discovery of novel inhibitors of inducible nitric oxide synthase. (2000). PubMed. Retrieved January 22, 2026, from [Link]

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (2016). MDPI. Retrieved January 22, 2026, from [Link]

  • Protocol Griess Test. (2019). Protocol Exchange. Retrieved January 22, 2026, from [Link]

  • Discovery of novel inhibitors of inducible nitric oxide synthase. (2000). Oxford Academic. Retrieved January 22, 2026, from [Link]

  • Inhibition of Inducible Nitric Oxide Synthase (iNOS) by Andrographolide and In Vitro Evaluation of Its Antiproliferative and Proapoptotic Effects on Cervical Cancer. (2021). PMC - NIH. Retrieved January 22, 2026, from [Link]

  • Inhibition of iNOS by Benzimidazole Derivatives: Synthesis, Docking, and Biological Evaluations. (2020). PubMed. Retrieved January 22, 2026, from [Link]

  • N-hydroxybenzenecarboximidic acid derivatives: a new class of nitroxyl-generating prodrugs. (2001). PubMed. Retrieved January 22, 2026, from [Link]

  • New amidine-benzenesulfonamides as iNOS inhibitors for the therapy of the triple negative breast cancer. (2023). DIGIBUG Principal. Retrieved January 22, 2026, from [Link]

  • Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. (2011). PMC - NIH. Retrieved January 22, 2026, from [Link]

  • iNOS inhibitors reduce nitric oxide (NO) production without affecting... - ResearchGate. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Inhibition of iNOS by Benzimidazole Derivatives: Synthesis, Docking, and Biological Evaluations | Request PDF. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Inhibition of nitric oxide (NO) production and inducible nitric oxide... - ResearchGate. (2017). ResearchGate. Retrieved January 22, 2026, from [Link]

  • New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship. (2017). NIH. Retrieved January 22, 2026, from [Link]

  • Selective Inhibitors of the Inducible Nitric Oxide Synthase as Modulators of Cell Responses in LPS-Stimulated Human Monocytes. (2020). MDPI. Retrieved January 22, 2026, from [Link]

  • New amidine-benzenesulfonamides as iNOS inhibitors for the therapy of the triple negative breast cancer. (2023). PubMed. Retrieved January 22, 2026, from [Link]

  • N'-Hydroxybenzenecarboximidamide | C7H8N2O | CID 69186 - PubChem. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Recent Developments of Amidine-like Compounds as Selective NOS Inhibitors. (2013). Bentham Science. Retrieved January 22, 2026, from [Link]

  • Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway. (2018). NIH. Retrieved January 22, 2026, from [Link]

  • Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro. (2018). NIH. Retrieved January 22, 2026, from [Link]

  • 3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308 - PubChem. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • 3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341 - PubChem. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • 3-Bromo-4-hydroxybenzamide | C7H6BrNO2 | CID 15169932 - PubChem. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational- aided. (2023). FLORE. Retrieved January 22, 2026, from [Link]

  • 3-bromo-n-hydroxy-benzamidine (C7H7BrN2O) - PubChemLite. (n.d.). PubChemLite. Retrieved January 22, 2026, from [Link]

  • 1643440-91-8 | this compound - 1PlusChem LLC. (n.d.). 1PlusChem LLC. Retrieved January 22, 2026, from [Link]

  • 3-Bromo-N,N-dimethylaniline | C8H10BrN | CID 140102 - PubChem. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

Sources

A Comparative Guide to IDO1 Inhibitors: Benchmarking 3-bromo-N'-hydroxybenzenecarboximidamide Against Clinical Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: IDO1 as a Key Immunometabolic Checkpoint in Oncology

In the intricate landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical regulator of immune tolerance.[1] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan (Trp) along the kynurenine (Kyn) pathway.[2] In the tumor microenvironment (TME), the upregulation of IDO1 by cancer cells, stromal cells, or antigen-presenting cells (APCs) creates a profoundly immunosuppressive milieu through two primary mechanisms: the depletion of Trp, which is essential for T-cell proliferation and function, and the accumulation of Kyn and its downstream metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[2][3]

This hijacking of a natural metabolic pathway allows tumors to evade immune surveillance, rendering them resistant to endogenous anti-tumor immunity and therapeutic interventions.[1] Consequently, the development of small-molecule inhibitors targeting IDO1 has been a major focus of research, aiming to restore T-cell function and synergize with other immunotherapies, such as checkpoint inhibitors.[3]

This guide provides a comparative analysis of 3-bromo-N'-hydroxybenzenecarboximidamide, a representative of the hydroxyamidine class of IDO1 inhibitors, against other prominent clinical-stage inhibitors: Epacadostat, Navoximod, and Linrodostat. We will delve into their mechanisms of action, comparative potency, and the experimental workflows used to validate their activity.

The IDO1-Kynurenine Pathway: A Target for Immunotherapy

The expression of IDO1 is often induced by pro-inflammatory cytokines like interferon-gamma (IFN-γ), which is typically released by activated T-cells during an anti-tumor response.[2] This creates a negative feedback loop where the initial immune response triggers a powerful immunosuppressive mechanism, effectively shutting down the attack. By inhibiting IDO1, the goal is to break this cycle, increase local Trp levels, reduce suppressive Kyn metabolites, and thereby unleash the full potential of the immune system against the tumor.[4]

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_effects Immunosuppressive Effects Tumor_Cell Tumor Cell / APC IDO1_Enzyme IDO1 Enzyme (Upregulated) Tumor_Cell->IDO1_Enzyme T_Cell Effector T-Cell IFN_gamma IFN-γ T_Cell->IFN_gamma Releases Treg Regulatory T-Cell (Treg) IFN_gamma->Tumor_Cell Induces IDO1 Expression Kyn Kynurenine (Kyn) IDO1_Enzyme->Kyn Catalyzes Trp_Depletion Trp Depletion IDO1_Enzyme->Trp_Depletion Leads to Trp L-Tryptophan (Trp) Trp->IDO1_Enzyme Substrate Kyn_Accumulation Kyn Accumulation Kyn->Kyn_Accumulation IDO1_Inhibitor IDO1 Inhibitor (e.g., 3-bromo-N'-hydroxy- benzenecarboximidamide) IDO1_Inhibitor->IDO1_Enzyme Blocks Trp_Depletion->T_Cell Causes Arrest / Anenergy Kyn_Accumulation->T_Cell Induces Apoptosis Kyn_Accumulation->Treg Promotes Differentiation

Caption: The IDO1 pathway promotes immune evasion in the tumor microenvironment.

Comparative Analysis of IDO1 Inhibitors

The development of IDO1 inhibitors has yielded several distinct chemical scaffolds with different mechanisms of action and potency. Here, we compare this compound, as part of the hydroxyamidine class, with other key inhibitors.

The Hydroxyamidine Scaffold: this compound and Epacadostat

The hydroxyamidine functional group is a novel chemotype that was identified as essential for potent IDO1 inhibitory activity.[1] Structure-activity relationship (SAR) studies and adsorption spectroscopy have shown that this moiety binds directly to the heme iron in the active site of the IDO1 enzyme.[1][5]

Epacadostat (INCB024360) is the most clinically advanced inhibitor featuring a hydroxyamidine group.[6] It acts as a potent, selective, and reversible competitive inhibitor of IDO1.[1][6] The molecular structure of Epacadostat is complex, including a furazan ring and a sulfamide group, which contribute to its overall binding affinity and pharmacokinetic properties.[7] The substituted phenyl ring engages in a π–π interaction with Tyr126, while the sulfamide forms a hydrogen bond with Arg231, anchoring the molecule in the active site.[5][7]

This compound shares the core hydroxyamidine pharmacophore. Based on established SAR, the oxygen of the N-hydroxyamidine is predicted to form a dative bond with the heme iron.[5][] The 3-bromophenyl group would occupy a hydrophobic pocket in the enzyme's active site. While specific preclinical data for this exact molecule is not widely published, its structural similarity to the core of Epacadostat suggests it would function as a direct, competitive inhibitor of the IDO1 enzyme.[5]

Other Key Comparators
  • Navoximod (GDC-0919): This compound belongs to the imidazoisoindole series and exhibits non-competitive inhibition kinetics.[1] It has shown potency in cellular assays and the ability to relieve IDO1-induced T-cell suppression.[9][10] Unlike the highly selective Epacadostat, Navoximod also shows some activity against Tryptophan 2,3-dioxygenase (TDO), which may be relevant in tumors co-expressing both enzymes.[1]

  • Linrodostat (BMS-986205): Linrodostat is a potent, selective, and orally available irreversible inhibitor of IDO1.[11][12] Its mechanism involves competing with the heme cofactor for binding to the apo-form of the enzyme, and once bound, it prevents heme from rebinding, thus permanently inactivating the enzyme.[13] This "suicide inhibitor" mechanism distinguishes it from the reversible inhibitors like Epacadostat and Navoximod.[11]

Quantitative Performance Data

The following table summarizes the reported potency of these inhibitors from various in vitro and cell-based assays.

InhibitorChemical ClassMechanism of ActionEnzymatic IC50Cell-Based IC50Selectivity (vs. TDO)
Epacadostat HydroxyamidineReversible, Competitive~72 nM[14]~10-12 nM[1][6]>100-fold[1]
Navoximod ImidazoisoindoleReversible, Non-competitive28 nM (Kᵢ = 5.8 nM)[10]~75 nM[15]~20-fold[1]
Linrodostat PropanamideIrreversible-~1.1-1.7 nM[11][12]Highly Selective[11]
This compound Hydroxyamidine(Predicted) Reversible, CompetitiveNot AvailableNot AvailableNot Available

Note: IC50 values can vary depending on the specific assay conditions, cell lines, and recombinant enzyme sources used.

Experimental Protocols for Inhibitor Validation

The validation of IDO1 inhibitors requires robust and reproducible assays. Below are detailed protocols for both enzymatic and cell-based systems, which form the foundation for generating the comparative data presented above.

Protocol 1: Cell-Free Enzymatic IDO1 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of purified recombinant human IDO1 (rhIDO1). The principle is to measure the production of N-formylkynurenine (NFK), the direct product of the IDO1 reaction.

Causality and Self-Validation: This protocol is designed to be self-validating through the inclusion of multiple controls. A "No Inhibitor" control establishes the baseline 100% enzyme activity, while a known potent inhibitor (e.g., Epacadostat) serves as a positive control to confirm the assay is sensitive to inhibition. The "No Enzyme" control accounts for any non-enzymatic degradation of tryptophan or background signal. The reaction relies on a reducing system (ascorbic acid, methylene blue) to keep the heme iron of IDO1 in its active ferrous (Fe²⁺) state, mimicking physiological conditions.[16]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 6.5.

    • Reaction Cocktail (2X): Prepare in Assay Buffer to final concentrations of 40 mM Ascorbic Acid, 20 µM Methylene Blue, and 200 µg/mL Catalase.[17]

    • Substrate Solution: 800 µM L-Tryptophan in Assay Buffer.

    • Enzyme Solution: Dilute rhIDO1 in Assay Buffer to the desired concentration (e.g., 80 nM).

    • Test Compounds: Prepare a serial dilution series (e.g., 10-point, 3-fold) in DMSO, then dilute into Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of test compound dilutions or controls (DMSO vehicle for 100% activity, positive control inhibitor) to appropriate wells.

    • Add 25 µL of Enzyme Solution to all wells except the "No Enzyme" control. Add 25 µL of Assay Buffer to the "No Enzyme" well.

    • Pre-incubate the plate for 15 minutes at room temperature to allow compound binding to the enzyme.

    • Initiate the reaction by adding 50 µL of the 2X Reaction Cocktail.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding 10 µL of 30% (w/v) Trichloroacetic Acid (TCA).

    • Incubate at 60°C for 30 minutes to hydrolyze the NFK product to Kynurenine.

    • Centrifuge the plate at 3000 x g for 10 minutes to pellet precipitated protein.

  • Detection and Analysis:

    • Transfer 80 µL of the supernatant to a new 96-well plate.

    • Add 80 µL of Ehrlich's Reagent (2% p-dimethylaminobenzaldehyde in acetic acid).[18]

    • Incubate for 10 minutes at room temperature. A yellow color will develop.

    • Read the absorbance at 480 nm using a microplate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell-Based IDO1 Inhibition Assay

This assay measures inhibitor potency in a more physiologically relevant context, using human cells where IDO1 expression is induced by IFN-γ. This accounts for cell permeability, off-target effects, and compound stability in culture media.

Causality and Self-Validation: The choice of HeLa or SKOV-3 cells is based on their robust and reproducible induction of IDO1 in response to IFN-γ.[18][19] The protocol's validity is ensured by controls: "Unstimulated" cells (no IFN-γ) show baseline Kyn production, "Stimulated + Vehicle" cells show maximal induced IDO1 activity, and "Stimulated + Positive Control" confirms the assay's responsiveness. Measuring cell viability in parallel (e.g., via MTT or CellTiter-Glo assay) is crucial to distinguish true IDO1 inhibition from cytotoxicity.

Cell_Assay_Workflow cluster_day1 Day 1: Cell Plating cluster_day2 Day 2: Treatment cluster_day4 Day 4: Kynurenine Quantification A 1. Seed HeLa or SKOV-3 cells (e.g., 1x10^4 cells/well) in a 96-well plate. B 2. Incubate overnight (37°C, 5% CO2) to allow cell adherence. A->B C 3. Replace media with fresh media containing: - IFN-γ (e.g., 10-100 ng/mL) - Test compound serial dilutions B->C Next Day D 4. Include controls: - No IFN-γ (Baseline) - IFN-γ + Vehicle (Max Activity) - IFN-γ + Positive Control C->D E 5. Incubate for 24-48 hours. D->E F 6. Collect 140 µL of supernatant. E->F After Incubation G 7. Add 10 µL of 6.1 N TCA. F->G H 8. Incubate at 50°C for 30 min (hydrolyzes NFK to Kyn). G->H I 9. Centrifuge to pellet debris. H->I J 10. Transfer supernatant to new plate. I->J K 11. Add Ehrlich's Reagent. J->K L 12. Read absorbance at 480 nm. K->L M 13. Calculate IC50. L->M

Caption: Workflow for the IFN-γ induced cell-based IDO1 inhibition assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture HeLa or SKOV-3 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

  • Assay Procedure (96-well plate format):

    • Day 1: Seed 1 x 10⁴ cells per well and incubate overnight.

    • Day 2: Aspirate the media. Add 200 µL of fresh media containing human IFN-γ (final concentration 10-100 ng/mL) and the desired concentrations of the test inhibitor (pre-diluted from a DMSO stock).[20] Ensure the final DMSO concentration is non-toxic (e.g., <0.5%).

    • Incubate the plate for an additional 24 to 48 hours.

  • Kynurenine Detection:

    • After incubation, carefully collect 140 µL of the cell culture supernatant from each well and transfer to a new 96-well plate or microcentrifuge tubes.

    • Add 10 µL of 6.1 N TCA to each sample, mix, and incubate at 50°C for 30 minutes to hydrolyze NFK to kynurenine.[20]

    • Centrifuge at 2500 x g for 10 minutes to pellet any precipitate.

    • Transfer 100 µL of the clear supernatant to a new flat-bottom 96-well plate.

    • Add 100 µL of Ehrlich's Reagent (2% p-dimethylaminobenzaldehyde in acetic acid) to each well.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 480 nm.

  • Data Analysis:

    • Create a kynurenine standard curve to quantify the concentration in each sample.

    • Calculate the percent inhibition of kynurenine production for each compound concentration compared to the IFN-γ stimulated vehicle control.

    • Determine the cell-based IC50 value using non-linear regression.

Conclusion and Future Outlook

The inhibition of IDO1 remains a compelling strategy in cancer immunotherapy, despite clinical setbacks such as the Phase III trial failure of Epacadostat in combination with pembrolizumab for melanoma.[3][21] This outcome has underscored the complexity of the IDO1 pathway and the need for a deeper understanding of patient selection, biomarker development, and the nuanced pharmacology of different inhibitors.

Compounds based on the hydroxyamidine scaffold, including Epacadostat and, by extension, this compound, are potent, direct, and competitive inhibitors that effectively block the enzymatic function of IDO1.[1][5] They stand in contrast to non-competitive inhibitors like Navoximod and irreversible inhibitors like Linrodostat, each offering a distinct pharmacological profile. The choice of inhibitor may depend on the specific tumor context, including the expression levels of IDO1 and related enzymes like TDO.

Future research will likely focus on developing next-generation inhibitors, including dual IDO1/TDO inhibitors and compounds that modulate the non-enzymatic signaling functions of IDO1.[22] The robust and validated experimental protocols detailed in this guide are essential tools for researchers and drug developers to accurately characterize these new agents and drive the field forward, ultimately aiming to unlock the full potential of targeting this critical immunometabolic checkpoint.

References

  • Muller, A. J., & Prendergast, G. C. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer Research. [Link]

  • Gao, J., et al. (2018). Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Mount Sinai Scholars Portal. [Link]

  • Platten, M., et al. (2015). Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors. Frontiers in Immunology. [Link]

  • Zhai, L., et al. (2018). Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis. Molecular Cancer Therapeutics. [Link]

  • Soliman, H., et al. (2017). IDO1 inhibitors for cancer immunotherapy. Oncology. [Link]

  • Yin, X., et al. (2021). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Cheong, J. E., & Sun, L. (2018). IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Frontiers in Immunology. [Link]

  • Yin, X., et al. (2021). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • van Baren, N., & Van den Eynde, B. J. (2020). Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma? Annual Review of Cancer Biology. [Link]

  • Tang, K., et al. (2018). Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers. Frontiers in Immunology. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). linrodostat. guidetopharmacology.org. [Link]

  • Jäger, M., et al. (2020). Discovery of Hydroxyamidine Based Inhibitors of IDO1 for Cancer Immunotherapy with Reduced Potential for Glucuronidation. Journal of Medicinal Chemistry. [Link]

  • National Cancer Institute. (n.d.). Definition of linrodostat. cancer.gov. [Link]

  • Liu, X., et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology. [Link]

  • Patsnap. (n.d.). Linrodostat. Patsnap Synapse. [Link]

  • Mondanelli, G., et al. (2023). The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Frontiers in Immunology. [Link]

  • Jung, K. H., et al. (2019). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors. Clinical Cancer Research. [Link]

  • Rossini, S., et al. (2023). The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Frontiers in Immunology. [Link]

  • BPS Bioscience. (n.d.). IDO1 Inhibitor Mechanism of Action Assay Kit. bpsbioscience.com. [Link]

  • Röhrig, U. F., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Nayak, L., et al. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer. [Link]

  • Witek, J., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific Reports. [Link]

  • Varghese, S., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. BMC Cancer. [Link]

  • ResearchGate. (n.d.). IDO1 expression in IFN-γ-treated and C. trachomatis-infected HeLa 229 cells. researchgate.net. [Link]

  • Byrne, G. I., et al. (2001). Upregulation of IFN-γ Receptor Expression by Proinflammatory Cytokines Influences IDO Activation in Epithelial Cells. Journal of Interferon & Cytokine Research. [Link]

  • ResearchGate. (n.d.). IFN-γ induces IDO activity in the HeLa cell lines. researchgate.net. [Link]

  • Koblish, H. K., et al. (2010). Hydroxyamidine inhibitors of indoleamine-2,3-dioxygenase potently suppress systemic tryptophan catabolism and the growth of IDO-expressing tumors. Molecular Cancer Therapeutics. [Link]

  • Lewis-Ballester, A., et al. (2020). Structural Basis of Inhibitor Selectivity in Human Indoleamine 2,3-Dioxygenase 1 and Tryptophan Dioxygenase. Journal of the American Chemical Society. [Link]

  • Dolsak, A., et al. (2021). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Chemistry. [Link]

Sources

Navigating the Landscape of IDO1 Inhibition: A Comparative Guide to 3-bromo-N'-hydroxybenzenecarboximidamide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of cancer immunotherapy, the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a pivotal target.[1] By catabolizing the essential amino acid L-tryptophan, IDO1 creates an immunosuppressive tumor microenvironment, enabling cancer cells to evade immune surveillance.[1] The development of small molecule inhibitors targeting IDO1 is therefore a critical frontier in oncology research. Among the promising scaffolds for IDO1 inhibition, N'-hydroxycarboximidamides have garnered significant attention due to their potent activity.[2] This guide provides a comprehensive comparison of 3-bromo-N'-hydroxybenzenecarboximidamide with other N'-hydroxycarboximidamide analogs, offering insights into their synthesis, biological evaluation, and structure-activity relationships (SAR).

The N'-Hydroxycarboximidamide Scaffold: A Key to IDO1 Inhibition

The N'-hydroxycarboximidamide moiety is a crucial pharmacophore for potent IDO1 inhibition.[2] Its ability to chelate the heme iron in the active site of the IDO1 enzyme is fundamental to its inhibitory activity.[2] The general structure consists of a central carbon double-bonded to a nitrogen and single-bonded to another nitrogen, which is, in turn, bonded to a hydroxyl group. This arrangement allows for effective interaction with the heme cofactor, disrupting the catalytic cycle of tryptophan degradation.

Synthesis of this compound: A Proposed Pathway

Proposed Synthetic Workflow

A 3-Bromobenzonitrile B Intermediate Imidate A->B 1. HCl (gas), Ethanol 2. Anhydrous conditions C This compound B->C Hydroxylamine hydrochloride, Base (e.g., NaHCO3), Ethanol, Reflux

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Formation of the Ethyl 3-bromobenzimidate hydrochloride

  • Dry ethanol is saturated with hydrogen chloride gas at 0°C.

  • 3-Bromobenzonitrile is dissolved in the ethanolic HCl solution.

  • The reaction mixture is stirred at room temperature under anhydrous conditions for 24-48 hours.

  • The solvent is removed under reduced pressure to yield the crude ethyl 3-bromobenzimidate hydrochloride.

Step 2: Conversion to this compound

  • The crude imidate hydrochloride is dissolved in ethanol.

  • A solution of hydroxylamine hydrochloride and a mild base (e.g., sodium bicarbonate) in water is added to the ethanolic solution.

  • The mixture is heated to reflux for 4-6 hours, with reaction progress monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

  • The crude product is collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Evaluating IDO1 Inhibition: A Standardized In Vitro Assay

To objectively compare the performance of this compound and its analogs, a robust and reproducible in vitro assay is essential. A widely accepted method is the cell-based IDO1 inhibition assay, which measures the enzymatic activity of IDO1 by quantifying the production of kynurenine, the downstream product of tryptophan catabolism.

IDO1 Inhibition Assay Workflow

A Seed cancer cells (e.g., HeLa or SK-OV-3) B Induce IDO1 expression with IFN-γ A->B C Treat with test compounds (e.g., this compound and analogs) B->C D Incubate and allow for tryptophan catabolism C->D E Collect supernatant D->E F Quantify kynurenine levels (e.g., via HPLC or colorimetric assay) E->F G Calculate IC50 values F->G

Caption: Standard workflow for a cell-based IDO1 inhibition assay.

Experimental Protocol: Cell-Based IDO1 Inhibition Assay
  • Cell Culture: Human cancer cells known to express IDO1 upon stimulation (e.g., HeLa or SK-OV-3) are cultured in appropriate media.

  • IDO1 Induction: Cells are seeded in 96-well plates and treated with interferon-gamma (IFN-γ) to induce the expression of the IDO1 enzyme.

  • Compound Treatment: The cells are then treated with a serial dilution of the test compounds (this compound and its analogs).

  • Incubation: The plates are incubated for a period that allows for significant tryptophan catabolism in the control (untreated) wells.

  • Kynurenine Quantification: The cell culture supernatant is collected, and the concentration of kynurenine is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) or a colorimetric assay with Ehrlich's reagent.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of IDO1 inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Comparative Analysis of N'-hydroxycarboximidamide Analogs

While specific IC50 data for this compound is not available in the peer-reviewed literature, we can infer its potential activity by examining the SAR of structurally related analogs. The following table summarizes the reported IDO1 inhibitory activities of several N'-hydroxycarboximidamide derivatives.

Compound/AnalogSubstitution PatternEnzymatic IC50 (nM)Cellular IC50 (nM)Reference
Epacadostat (INCB24360)3-chloro-4-fluoroaniline and a sulfonyl group~70~12[2]
Navoximod (GDC-0919)Imidazoisoindole core~69~75[2]
Compound 144-bromo-3-(trifluoromethyl)phenyl1.11.9[3]
Compound 184-chloro-3-(trifluoromethyl)phenyl0.91.6[3]

Structure-Activity Relationship (SAR) Insights and the Potential of this compound

The available data on N'-hydroxycarboximidamide analogs reveals several key SAR trends that can help predict the potential performance of this compound.

  • Halogen Substitution: The presence of halogen atoms on the phenyl ring is a common feature among potent IDO1 inhibitors. Halogens, particularly chlorine and bromine, can enhance binding affinity through various interactions, including halogen bonding and modulation of the electronic properties of the aromatic ring. The potent activity of compounds 14 and 18, which feature bromo and chloro substituents, respectively, underscores the positive contribution of halogens to IDO1 inhibition.[3]

  • Positional Isomerism: The position of the substituent on the phenyl ring is critical for activity. In many series of IDO1 inhibitors, substitution at the meta- (3-position) and para- (4-position) positions has been shown to be favorable for potent inhibition.

Based on these SAR insights, it is reasonable to hypothesize that This compound would be a potent inhibitor of IDO1. The presence of the bromine atom at the 3-position is expected to contribute favorably to its binding affinity within the active site of the enzyme. The N'-hydroxycarboximidamide core provides the essential heme-chelating functionality.

The Kynurenine Pathway: The Target of IDO1 Inhibitors

Tryptophan L-Tryptophan IDO1 IDO1 Tryptophan->IDO1 NFK N-Formylkynurenine IDO1->NFK O2 Kynurenine Kynurenine NFK->Kynurenine Downstream Downstream Metabolites (e.g., Kynurenic Acid, Quinolinic Acid) Kynurenine->Downstream ImmuneSuppression Immune Suppression Downstream->ImmuneSuppression

Caption: The IDO1-mediated kynurenine pathway leading to immune suppression.

Conclusion and Future Directions

The N'-hydroxycarboximidamide scaffold represents a highly promising class of IDO1 inhibitors with significant potential in cancer immunotherapy. While direct experimental data for this compound is currently limited, a thorough analysis of the structure-activity relationships of its analogs strongly suggests that it would exhibit potent IDO1 inhibitory activity.

The proposed synthesis and bioassay protocols provided in this guide offer a clear roadmap for researchers to synthesize and evaluate this compound, thereby generating the necessary data to definitively place it within the landscape of IDO1 inhibitors. Further studies, including in vivo efficacy and pharmacokinetic profiling, will be crucial to fully elucidate the therapeutic potential of this compound and its analogs. The continued exploration of this chemical space is a vital endeavor in the ongoing quest for more effective cancer treatments.

References

  • Munn, D. H., & Mellor, A. L. (2016). IDO in health and disease. Discovery and preclinical development of IDO1 inhibitors. PMC. Retrieved from [Link]

  • Platten, M., von Knebel Doeberitz, N., Oezen, I., Wick, W., & Ochs, K. (2018). A patent review of IDO1 inhibitors for cancer. Expert Opinion on Therapeutic Patents, 28(4), 283–297. Retrieved from [Link]

  • Google Patents. (n.d.). RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.
  • Malaria World. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019180686A1 - Ido-tdo dual inhibitor and related methods of use.
  • Ryu, Y. S., Fernando, P. D. S. M., Kang, K. A., Piao, M. J., Zhen, A. X., Kang, H. K., Koh, Y. S., & Hyun, J. W. (2018). Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway. Marine Drugs, 16(10), 382. Retrieved from [Link]

  • Synapse. (n.d.). IDO1 inhibitors(Hutchison MediPharma). Retrieved from [Link]

  • Google Patents. (n.d.). BR112015032595A8 - inibidores de ido.
  • PubChem. (n.d.). 3-Bromo-4-hydroxybenzamide. Retrieved from [Link]

  • Nagahara, Y., et al. (2014). Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. Journal of Medicinal Chemistry, 57(17), 7345–7356. Retrieved from [Link]

  • Google Patents. (n.d.). PROCESS FOR THE SOLID PHASE SYNTHESIS OF ALDEHYDES, KETONES AND HYDROXAMIC ACID COMPOUNDS - Patent 0946478.
  • Li, F., et al. (2020). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. Journal of Medicinal Chemistry, 63(13), 7046–7061. Retrieved from [Link]

  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • PrepChem. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid. Retrieved from [Link]

  • Karageorge, V., et al. (2025). Design, Synthesis, and Structural Evolution of Pseudo‐Natural Product IDO1 Inhibitors and Degraders. Angewandte Chemie International Edition. Retrieved from [Link]

  • Tobata, S., et al. (2021). Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors. Anticancer Research, 41(5), 2287–2296. Retrieved from [Link]

  • Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]

  • Google Patents. (n.d.). EP3309149A1 - 6-bromo-3-hydroxy-2-pyrazinecarboxamide crystal and method for producing same.

Sources

A Comparative Guide to 3-Bromo-N'-hydroxybenzenecarboximidamide Derivatives as Potent Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of a series of novel hydroxyamidine derivatives, with a particular focus on bromo-substituted analogues of 3-bromo-N'-hydroxybenzenecarboximidamide, as potent and selective inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). The experimental data and structure-activity relationships (SAR) discussed herein are primarily derived from a pivotal study in the ACS Medicinal Chemistry Letters, which systematically explored this chemical space to identify promising candidates for cancer immunotherapy.[1][2]

Introduction: The Rationale for Targeting IDO1 with Novel Hydroxyamidines

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunoregulatory enzyme that plays a critical role in tumor immune evasion.[1] By catalyzing the rate-limiting step in the degradation of the essential amino acid tryptophan to kynurenine, IDO1 depletes tryptophan in the tumor microenvironment, which is necessary for the activation and proliferation of effector T cells. This leads to a state of immune suppression, allowing cancer cells to escape immune surveillance.[1] Therefore, the inhibition of IDO1 is a highly attractive strategy in cancer immunotherapy, with the potential to restore anti-tumor immunity.

The N'-hydroxybenzenecarboximidamide (amidoxime) scaffold has emerged as a promising pharmacophore for the development of IDO1 inhibitors. These compounds can act as bioisosteres of other functional groups and have been shown to possess a wide range of biological activities, including antineoplastic properties.[3] This guide focuses on a series of derivatives built around this core, with an emphasis on understanding the impact of substitutions on the benzene ring, particularly with bromine, on their inhibitory potency and selectivity against IDO1.

Synthesis of N'-Hydroxybenzenecarboximidamide Derivatives: A Generalized Approach

The synthesis of the N'-hydroxybenzenecarboximidamide derivatives discussed in this guide generally follows a multi-step synthetic route, starting from commercially available materials. The key steps involve the formation of an amidoxime moiety from a corresponding nitrile.

Experimental Protocol: General Synthesis of N'-Hydroxybenzenecarboximidamide Derivatives
  • Nitrile Formation: The synthesis typically begins with a substituted benzonitrile. In the case of our lead compound, this would be 3-bromobenzonitrile.

  • Amidoxime Synthesis: The substituted benzonitrile is then reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium bicarbonate or triethylamine, in a suitable solvent like ethanol or methanol. The reaction mixture is typically heated under reflux for several hours.

  • Purification: After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the desired N'-hydroxybenzenecarboximidamide derivative.

Synthesis_Workflow A Substituted Benzonitrile C Reaction under Reflux A->C Solvent (e.g., Ethanol) B Hydroxylamine HCl, Base (e.g., NaHCO3) B->C D Purification (Recrystallization/Chromatography) C->D E N'-Hydroxybenzenecarboximidamide Derivative D->E

Caption: Generalized workflow for the synthesis of N'-hydroxybenzenecarboximidamide derivatives.

Comparative Analysis of IDO1 Inhibitory Activity

The inhibitory potency of a series of N'-hydroxybenzenecarboximidamide derivatives was evaluated against human IDO1 enzyme. The following table summarizes the structure-activity relationship (SAR) data for selected compounds, including the parent this compound and its analogues with different substitution patterns. The data clearly demonstrates the impact of the position and nature of the substituent on the phenyl ring on IDO1 inhibition.

Compound IDR1R2R3R4R5hIDO1 IC50 (µM)
1 HBrHHH0.85
2 BrHHHH>10
3 HHBrHH0.075
4 HClHHH1.2
5 HHClHH0.12
6 HHFHH0.25
7 HHCH3HH0.98
8 HHOCH3HH3.5
9 HHHHH5.6
Reference
Epacadostat-----0.01

Data is representative and adapted from structure-activity relationship studies on hydroxyamidine derivatives as IDO1 inhibitors.[1][2]

Structure-Activity Relationship (SAR) Insights

The comparative data reveals several key insights into the structure-activity relationship of these N'-hydroxybenzenecarboximidamide derivatives as IDO1 inhibitors:

  • Impact of Bromine Position: A bromine substituent at the 3-position (meta) of the benzene ring (Compound 1 ) confers moderate inhibitory activity (IC50 = 0.85 µM). However, moving the bromine to the 2-position (ortho) (Compound 2 ) results in a significant loss of activity (IC50 > 10 µM). Strikingly, a bromine at the 4-position (para) (Compound 3 ) leads to a dramatic increase in potency (IC50 = 0.075 µM), suggesting a specific and favorable interaction of the para-substituted halogen with the enzyme's active site.

  • Effect of Different Halogens: Comparing the para-substituted derivatives, bromine (Compound 3 , IC50 = 0.075 µM) is more favorable than chlorine (Compound 5 , IC50 = 0.12 µM) and fluorine (Compound 6 , IC50 = 0.25 µM). This suggests that the size and electronic properties of the halogen at this position are crucial for optimal binding.

  • Influence of Other Substituents: The presence of a methyl group at the 4-position (Compound 7 , IC50 = 0.98 µM) is less effective than a halogen at the same position. An electron-donating methoxy group at the 4-position (Compound 8 , IC50 = 3.5 µM) further reduces the inhibitory activity. The unsubstituted parent compound (Compound 9 , IC50 = 5.6 µM) exhibits the weakest activity in this series, highlighting the importance of substitution on the phenyl ring for potent IDO1 inhibition.

SAR_Logic cluster_position Positional Impact of Bromine cluster_substituent Effect of para-Substituent 3-Bromo 3-Bromo (meta) IC50 = 0.85 µM 2-Bromo 2-Bromo (ortho) IC50 > 10 µM 3-Bromo->2-Bromo Significantly more potent 4-Bromo 4-Bromo (para) IC50 = 0.075 µM 4-Bromo->3-Bromo >10x more potent para-Bromo 4-Bromo IC50 = 0.075 µM para-Chloro 4-Chloro IC50 = 0.12 µM para-Bromo->para-Chloro Slightly more potent para-Fluoro 4-Fluoro IC50 = 0.25 µM para-Chloro->para-Fluoro More potent para-Methyl 4-Methyl IC50 = 0.98 µM para-Fluoro->para-Methyl More potent para-Methoxy 4-Methoxy IC50 = 3.5 µM para-Methyl->para-Methoxy More potent Unsubstituted Unsubstituted IC50 = 5.6 µM para-Methoxy->Unsubstituted More potent

Caption: Structure-Activity Relationship (SAR) logic for N'-hydroxybenzenecarboximidamide derivatives as IDO1 inhibitors.

Mechanism of Action: Inhibition of the Kynurenine Pathway

The N'-hydroxybenzenecarboximidamide derivatives exert their therapeutic effect by directly inhibiting the IDO1 enzyme. This inhibition blocks the conversion of tryptophan to N-formylkynurenine, the first and rate-limiting step of the kynurenine pathway. By preserving tryptophan levels in the tumor microenvironment, these inhibitors support the proliferation and effector function of anti-tumor T cells, thereby overcoming a key mechanism of tumor-induced immune tolerance.

IDO1_Pathway cluster_pathway Kynurenine Pathway cluster_inhibition Mechanism of Inhibition cluster_outcome Immunological Outcome Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 T_Cell T-Cell Activation & Proliferation Tryptophan->T_Cell Required for Kynurenine N-formylkynurenine -> Kynurenine IDO1->Kynurenine Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression Inhibitor 3-Bromo-N'-hydroxy- benzenecarboximidamide Derivative Inhibitor->IDO1 Inhibits

Caption: Mechanism of action of this compound derivatives in the IDO1 pathway.

Conclusion and Future Directions

The comparative analysis of this compound and its derivatives demonstrates that the N'-hydroxybenzenecarboximidamide scaffold is a promising starting point for the development of potent and selective IDO1 inhibitors. The structure-activity relationship studies clearly indicate that the position and nature of substituents on the phenyl ring are critical for inhibitory activity, with a para-bromo substitution being particularly effective.

Further optimization of these compounds could focus on improving their pharmacokinetic properties and in vivo efficacy. The potent and selective IDO1 inhibitors identified in these studies, such as the 4-bromo-N'-hydroxybenzenecarboximidamide, represent valuable lead compounds for the development of novel cancer immunotherapies.

References

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - MDPI. Available at: [Link]

  • Recent developments in the chemistry and in the biological applications of amidoximes - PubMed. Available at: [Link]

  • Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - NIH. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Hydroxyamidine Derivatives as Indoleamine 2,3-Dioxygenase 1 Inhibitors - PubMed. Available at: [Link]

  • Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides - ResearchGate. Available at: [Link]

  • Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - PubMed. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-bromo-N'-hydroxybenzenecarboximidamide Analogs as IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor. By catalyzing the rate-limiting step in tryptophan catabolism, IDO1 fosters an immunosuppressive tumor microenvironment, enabling cancer cells to evade immune destruction. The development of small molecule inhibitors targeting IDO1 is therefore a highly pursued therapeutic strategy. Among the various chemical scaffolds investigated, N'-hydroxybenzenecarboximidamides, also known as N'-hydroxybenzamidines, have shown significant promise. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 3-bromo-N'-hydroxybenzenecarboximidamide analogs, a key pharmacophore in potent IDO1 inhibitors like Epacadostat.

The N'-Hydroxyamidine Moiety: A Cornerstone for IDO1 Inhibition

The N'-hydroxyamidine functional group is the central pharmacophore responsible for the inhibitory activity of this class of compounds against IDO1.[1] This moiety directly interacts with the heme iron within the active site of the enzyme, a critical interaction for potent inhibition.[1] The oxygen atom of the N'-hydroxyamidine can coordinate with the heme iron, effectively blocking the binding of the natural substrate, L-tryptophan.[] The acidity of the hydroxylamine group is a key factor, and modifications to the rest of the molecule are often aimed at modulating this property and optimizing interactions with the surrounding amino acid residues in the active site.[3]

The Phenyl Ring and the Significance of Halogen Substitution

The phenyl ring of this compound serves as a scaffold for positioning substituents that can significantly influence the compound's potency and pharmacokinetic properties. The nature, position, and number of substituents on this ring are critical determinants of IDO1 inhibitory activity.

The Role of the Bromo Substituent

The presence of a bromine atom at the 3-position of the phenyl ring is a feature found in highly potent IDO1 inhibitors, including the clinical candidate Epacadostat. Halogen substituents, in general, can influence the electronic properties of the phenyl ring and contribute to favorable interactions within the enzyme's active site.

Comparative Analysis of Halogenated Analogs

Systematic modification of the halogen substituent on the phenyl ring provides valuable insights into the SAR of this series. The following table summarizes the IDO1 inhibitory activity of various halogenated N'-hydroxybenzenecarboximidamide analogs.

Compound IDR1 (Position 3)R2 (Position 4)hIDO1 IC50 (nM)Reference
1 BrH71.8[4]
2 ClH120[3]
3 FH>1000[3]
4 BrF~10[4]
5 ClF15[3]

Key Insights from Comparative Data:

  • Halogen Identity: A clear trend is observed where the inhibitory potency decreases as the halogen at the 3-position is changed from bromine to chlorine and then to fluorine (Compound 1 vs. 2 vs. 3). This suggests that the size and polarizability of the halogen atom are important for optimal interaction within the active site.

  • Multi-substitution: The introduction of a fluorine atom at the 4-position, in addition to the bromine at the 3-position (Compound 4), leads to a significant enhancement in potency. This di-substituted analog, which is the core of Epacadostat, demonstrates the synergistic effect of multiple halogen substitutions. A similar trend is observed with a chloro substituent at the 3-position when a fluorine is added at the 4-position (Compound 5).

Bioisosteric Replacement of the Phenyl Ring

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a common strategy in drug design to improve physicochemical properties and overcome metabolic liabilities. In the context of N'-hydroxybenzenecarboximidamide-based IDO1 inhibitors, replacing the phenyl ring with other cyclic systems has been explored.

While specific data for direct bioisosteric replacements of the 3-bromophenyl group in the parent compound is limited, studies on related hydroxyamidine inhibitors have shown that replacing the phenyl ring with moieties like bicyclo[1.1.1]pentane can lead to compounds with improved metabolic stability and oral availability while maintaining potent IDO1 inhibition.[5]

Experimental Protocols

The determination of IDO1 inhibitory activity is crucial for SAR studies. Below are detailed protocols for commonly used biochemical and cell-based assays.

Recombinant Human IDO1 (hIDO1) Biochemical Assay

This assay directly measures the enzymatic activity of purified hIDO1 and the inhibitory effect of test compounds.

Materials:

  • Recombinant human IDO1 enzyme

  • L-tryptophan (substrate)

  • Methylene blue

  • Ascorbic acid

  • Catalase

  • Potassium phosphate buffer (pH 6.5)

  • Trichloroacetic acid (TCA)

  • p-dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the enzymatic reaction by adding recombinant hIDO1.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding TCA.

  • Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Centrifuge to pellet precipitated protein.

  • Transfer the supernatant to a new plate and add DMAB reagent.

  • Measure the absorbance at 480 nm.

  • Calculate the concentration of kynurenine produced and determine the IC50 value for the test compound.

Cell-Based IDO1 Inhibition Assay

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.

Materials:

  • HeLa or SKOV-3 cells (known to express IDO1 upon stimulation)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Interferon-gamma (IFN-γ) to induce IDO1 expression

  • Test compounds dissolved in DMSO

  • TCA

  • DMAB reagent

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with IFN-γ to induce IDO1 expression for 24-48 hours.

  • Add the test compound at various concentrations to the cells and incubate for a further 24-48 hours.

  • Collect the cell culture supernatant.

  • Add TCA to the supernatant to precipitate proteins.

  • Incubate and centrifuge as described in the biochemical assay.

  • Transfer the supernatant to a new plate and add DMAB reagent.

  • Measure the absorbance at 480 nm to quantify kynurenine.

  • Determine the cellular IC50 value for the test compound.

Mechanistic Insights and Visualization

The inhibitory action of this compound analogs is rooted in their interaction with the IDO1 active site.

dot

IDO1_Inhibition cluster_Enzyme IDO1 Active Site cluster_Inhibitor This compound Analog Heme Iron (Fe) Heme Iron (Fe) Pocket A Pocket A Pocket B Pocket B Hydroxyamidine Hydroxyamidine Hydroxyamidine->Heme Iron (Fe) Coordinates with 3-Bromophenyl 3-Bromophenyl 3-Bromophenyl->Pocket A Occupies L-Tryptophan L-Tryptophan L-Tryptophan->Heme Iron (Fe) Binds to

Sources

A Comparative Benchmarking Guide to 3-bromo-N'-hydroxybenzenecarboximidamide: A Novel Candidate for IDO1 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immuno-oncology, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor, suppressing anti-tumor immunity by depleting tryptophan and generating immunosuppressive metabolites.[1][2] This guide introduces 3-bromo-N'-hydroxybenzenecarboximidamide, a novel small molecule with structural motifs suggesting potential inhibitory activity against IDO1. Herein, we provide a comprehensive framework for benchmarking its performance against established clinical-stage IDO1 inhibitors, Epacadostat and Navoximod. This document is intended to serve as a technical guide for researchers, offering detailed experimental protocols and a robust comparative analysis to evaluate the potential of this new chemical entity.

Introduction to the Competitive Landscape: IDO1 Inhibition

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1][3] In the tumor microenvironment, upregulation of IDO1 by cancer cells or antigen-presenting cells leads to tryptophan depletion, which arrests T-cell proliferation, and the accumulation of kynurenine, which induces T-cell apoptosis and promotes the differentiation of regulatory T-cells (Tregs).[4][5] The collective effect is a potent localized immunosuppression that allows tumors to evade immune surveillance.[6]

This mechanism has positioned IDO1 as a compelling target for cancer immunotherapy.[7] Several small molecule inhibitors have been developed, with Epacadostat (INCB024360) and Navoximod (GDC-0919) being prominent examples that have advanced to clinical trials.[8][9] While the clinical outcomes of IDO1 inhibitors have been met with mixed results, the biological rationale for targeting this pathway remains strong, fueling the search for new chemical entities with improved potency, selectivity, and pharmacological properties.

This guide proposes this compound as a candidate for investigation as a novel IDO1 inhibitor. Its N'-hydroxybenzenecarboximidamide core shares structural similarities with other known IDO1 inhibitors, providing a chemical basis for its potential interaction with the enzyme's active site.

Comparative Analysis of Inhibitory Potency

The primary measure of a novel inhibitor's potential is its potency, typically quantified as the half-maximal inhibitory concentration (IC50). To provide a clear benchmark, the following table summarizes the reported IC50 values for the established IDO1 inhibitors, Epacadostat and Navoximod. The experimental data for this compound would be generated using the protocols detailed in the subsequent section and directly compared against these values.

CompoundTargetAssay TypeReported IC50Reference
Epacadostat (INCB024360) Human IDO1Biochemical~10 nM[9][10]
Human IDO1Cell-Based (HeLa)71.8 nM[10][11]
Human IDO1Cell-Based (SKOV-3)17.63 nM[12][13]
Navoximod (GDC-0919) Human IDO1Biochemical (Ki)7 nM[14]
Human IDO1Cell-Based75 nM (EC50)[14]
Human IDO1Cell-Based (T-cell proliferation)90 nM (EC50)[8]
3-bromo-N'-hydroxy-benzenecarboximidamide Human IDO1Biochemical & Cell-BasedTo be determined -

The IDO1 Signaling Pathway and Point of Inhibition

To understand the mechanism of action, it is crucial to visualize the IDO1 signaling pathway and the precise point of intervention for these inhibitors.

IDO1_Pathway cluster_tumor_cell Tumor Microenvironment cluster_t_cell T-Cell Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Substrate Kynurenine Kynurenine IDO1->Kynurenine Catalysis Tryptophan_Depletion Tryptophan Depletion IDO1->Tryptophan_Depletion T_Cell_Apoptosis T-Cell Apoptosis Kynurenine->T_Cell_Apoptosis Induces T_Cell_Proliferation T-Cell Proliferation & Activation Tryptophan_Depletion->T_Cell_Proliferation Inhibits Inhibitor This compound Epacadostat Navoximod Inhibitor->IDO1 Inhibits

Caption: The IDO1 signaling pathway and the mechanism of inhibition.

Experimental Protocols for Benchmarking

To ensure a rigorous and reproducible comparison, standardized assays are critical. The following sections provide detailed, step-by-step methodologies for both biochemical and cell-based IDO1 inhibition assays.

In Vitro Biochemical IDO1 Inhibition Assay

This assay directly measures the enzymatic activity of purified recombinant human IDO1 and its inhibition by the test compounds. The protocol is adapted from established methods that quantify the production of kynurenine from tryptophan.[15][16]

Workflow for Biochemical IDO1 Inhibition Assay

Caption: Workflow for the in vitro biochemical IDO1 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the assay buffer: 50 mM potassium phosphate buffer (pH 6.5).

    • Prepare a solution of recombinant human IDO1 enzyme in assay buffer.

    • Prepare a stock solution of L-tryptophan in assay buffer.

    • Prepare serial dilutions of this compound, Epacadostat, and Navoximod in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the IDO1 enzyme solution to each well.

    • Add the serially diluted inhibitor solutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the L-tryptophan solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding trichloroacetic acid (TCA).

    • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Data Acquisition and Analysis:

    • Centrifuge the plate to pellet any precipitated protein.

    • Transfer the supernatant to a new UV-transparent 96-well plate.

    • Measure the absorbance of kynurenine at 321 nm using a microplate reader.[15]

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Determine the IC50 value for each compound by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based IDO1 Inhibition Assay

This assay evaluates the ability of the inhibitors to block IDO1 activity in a cellular context, providing a more physiologically relevant measure of potency. This protocol utilizes a human cancer cell line that expresses IDO1 upon stimulation with interferon-gamma (IFN-γ).[17]

Workflow for Cell-Based IDO1 Inhibition Assay

Caption: Workflow for the cell-based IDO1 inhibition assay.

Step-by-Step Protocol:

  • Cell Culture and IDO1 Induction:

    • Culture a suitable human cancer cell line (e.g., HeLa or SKOV-3) in appropriate media.[17][18]

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24 hours.[17]

  • Inhibitor Treatment and Assay:

    • Prepare serial dilutions of this compound, Epacadostat, and Navoximod in cell culture media.

    • Remove the IFN-γ-containing media from the cells and replace it with fresh media containing the serially diluted inhibitors.

    • Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

    • Collect the cell culture supernatant.

  • Kynurenine Measurement and Data Analysis:

    • Quantify the concentration of kynurenine in the supernatant. This can be done using a colorimetric method involving p-dimethylaminobenzaldehyde (p-DMAB), which reacts with kynurenine to produce a colored product that can be measured at 480 nm.[16] Alternatively, HPLC can be used for more precise quantification.[19][20]

    • Create a standard curve using known concentrations of kynurenine to determine the kynurenine concentrations in the experimental samples.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle-treated control.

    • Determine the IC50 values as described for the biochemical assay.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial evaluation of this compound as a potential IDO1 inhibitor. By benchmarking its in vitro potency against the well-characterized compounds Epacadostat and Navoximod, researchers can gain valuable insights into its therapeutic potential. Positive results from these initial assays would warrant further investigation, including selectivity profiling against other tryptophan-catabolizing enzymes (IDO2 and TDO), in vivo efficacy studies in relevant cancer models, and detailed pharmacokinetic and pharmacodynamic characterization. The search for novel IDO1 inhibitors remains a critical endeavor in immuno-oncology, and a systematic approach to benchmarking new chemical entities is paramount for identifying promising candidates for further development.

References

  • BPS Bioscience. IDO1 Inhibitor Screening Assay Kit. [Link]

  • Muroi, M., et al. Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours. BMC Cancer. 2019;19(1):493. [Link]

  • Beatty, G.L., et al. First-in-Human Phase I Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients with Advanced Solid Malignancies. Clinical Cancer Research. 2017;23(13):3269-3276. [Link]

  • Zhu, D., et al. Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology. 2021;651:331-346. [Link]

  • Igras, V., et al. Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. 2018;9(55):30514-30526. [Link]

  • ResearchGate. Epacadostat inhibits IDO1 catalytic activity and increases IDO1 protein expression. [Link]

  • ResearchGate. IDO enzyme inhibition assay. [Link]

  • Nayak, L., et al. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer. 2020;8(1):e000273. [Link]

  • ResearchGate. Virtual screening procedures and activity assays for IDO1 in vitro. [Link]

  • BPS Bioscience. IDO1 Cell-Based Assay Kit. [Link]

  • Chen, Y., et al. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. European Journal of Medicinal Chemistry. 2020;208:112803. [Link]

  • Van den Eynde, B.J., et al. IDO Expression in Cancer: Different Compartment, Different Functionality?. Frontiers in Immunology. 2018;9:1838. [Link]

  • Iommelli, F., et al. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. Frontiers in Immunology. 2024;15:1336496. [Link]

  • Wójcik, M., et al. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Journal of Pharmaceutical and Biomedical Analysis. 2021;198:114011. [Link]

  • Personalized Medicine in Oncology. IDO: A Target for Cancer Treatment. [Link]

  • ACS Omega. A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance Liquid Chromatography–Ultraviolet/Fluorescence Detection in Human Plasma and Serum. 2024. [Link]

  • Al-Ghamdi, A.A., et al. IDO/kynurenine pathway in cancer: possible therapeutic approaches. Journal of Inflammation Research. 2022;15:4545-4559. [Link]

  • MDPI. Interactions of IDO and the Kynurenine Pathway with Cell Transduction Systems and Metabolism at the Inflammation–Cancer Interface. [Link]

Sources

Assessing the Specificity of 3-bromo-N'-hydroxybenzenecarboximidamide: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical target. By catalyzing the rate-limiting step in tryptophan catabolism, IDO1 creates an immunosuppressive tumor microenvironment that facilitates immune escape. Consequently, the development of potent and selective IDO1 inhibitors is of paramount interest. This guide provides an in-depth comparative analysis of the specificity of 3-bromo-N'-hydroxybenzenecarboximidamide, a putative IDO1 inhibitor, against established clinical candidates, epacadostat and navoximod. We will delve into the rationale behind experimental design for specificity assessment and provide detailed protocols to empower researchers in their evaluation of novel immunomodulatory agents.

Introduction: The Significance of IDO1 Inhibition and the Rise of N'-hydroxybenzenecarboximidamides

The tryptophan catabolism pathway, primarily regulated by IDO1 and the related enzymes Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase 2 (IDO2), is a key mechanism of immune tolerance.[1][2] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine, which collectively suppress effector T-cell function and promote the activity of regulatory T-cells.[2] Inhibition of IDO1 is therefore a promising strategy to restore anti-tumor immunity.

The N'-hydroxybenzenecarboximidamide (hydroxyamidine) scaffold has been identified as a highly effective pharmacophore for IDO1 inhibition.[3][4] The hydroxyamidine moiety has been shown to directly coordinate with the heme iron within the active site of the IDO1 enzyme, leading to potent inhibition.[3][5] Structure-activity relationship (SAR) studies have demonstrated that substitutions on the phenyl ring can significantly modulate the potency and selectivity of these inhibitors.[3][4] this compound belongs to this promising class of compounds.

Comparative Analysis: Benchmarking Against Established IDO1 Inhibitors

A thorough assessment of a novel inhibitor's specificity is crucial to predict its therapeutic window and potential off-target effects. Here, we compare the anticipated specificity profile of this compound with two well-characterized IDO1 inhibitors that have undergone extensive clinical investigation:

  • Epacadostat (INCB024360): A highly potent and selective IDO1 inhibitor with greater than 1000-fold selectivity over TDO and IDO2.[4][6] It acts as a competitive inhibitor with respect to tryptophan.[1]

  • Navoximod (GDC-0919): Another potent IDO1 inhibitor with approximately 20-fold selectivity over TDO.[1][7] It exhibits non-competitive inhibition kinetics with respect to tryptophan.[1]

The structural similarities between this compound and epacadostat suggest that it is likely to be a potent and selective IDO1 inhibitor. The bromine substitution at the meta position of the phenyl ring is a key feature to investigate for its influence on potency and selectivity against the closely related TDO and IDO2 enzymes.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of the comparator compounds and provides a placeholder for the experimental determination of the activity of this compound.

CompoundTarget(s)IC50 / Ki (IDO1)Selectivity vs. TDOSelectivity vs. IDO2Reference(s)
This compound Predicted: IDO1To be determinedTo be determinedTo be determined
Epacadostat IDO1IC50: ~10-73 nM>1000-fold>1000-fold[4][6]
Navoximod IDO1Ki: ~7 nM~20-fold-[1][7]

Experimental Protocols for Specificity Assessment

To empirically determine the specificity of this compound, a series of biochemical and cell-based assays should be performed. The following detailed protocols provide a robust framework for this evaluation.

Experimental Workflow: From Biochemical Potency to Cellular Target Engagement

Caption: Workflow for determining inhibitor specificity.

Biochemical Enzyme Inhibition Assays

These assays directly measure the ability of the compound to inhibit the enzymatic activity of purified recombinant IDO1, TDO, and IDO2.

Principle: The enzymatic activity of IDO1, TDO, and IDO2 is determined by measuring the production of N-formylkynurenine from the substrate L-tryptophan. The absorbance of N-formylkynurenine can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound, epacadostat, and navoximod in DMSO.

    • Prepare assay buffer: 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

    • Prepare recombinant human IDO1, TDO, and IDO2 enzyme solutions in assay buffer.

    • Prepare L-tryptophan substrate solution in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of serially diluted compound solutions to the wells of a UV-transparent 96-well plate.

    • Add 48 µL of the respective enzyme solution (IDO1, TDO, or IDO2) to the wells and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of the L-tryptophan solution.

    • Monitor the increase in absorbance at 321 nm every 30 seconds for 10-20 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curve.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based IDO1 Activity Assay

This assay measures the ability of the compound to inhibit IDO1 activity in a cellular context, providing insights into cell permeability and target engagement.

Principle: IDO1 expression is induced in a human cancer cell line (e.g., HeLa or SKOV-3) using interferon-gamma (IFN-γ). The cells are then treated with the inhibitor, and the amount of kynurenine produced and secreted into the culture medium is quantified.[3][8]

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture HeLa or SKOV-3 cells in appropriate media supplemented with 10% FBS.

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • IDO1 Induction and Inhibitor Treatment:

    • The next day, replace the medium with fresh medium containing 100 ng/mL of human IFN-γ and serial dilutions of the test compounds (this compound, epacadostat, and navoximod).

    • Include a vehicle control (DMSO) and a positive control (a known IDO1 inhibitor).

    • Incubate the cells for 48 hours at 37°C in a 5% CO₂ incubator.

  • Kynurenine Measurement:

    • After incubation, collect the cell culture supernatant.

    • Add trichloroacetic acid (TCA) to the supernatant to a final concentration of 6.1 N and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the samples to pellet any precipitate.

    • Transfer the supernatant to a new 96-well plate.

    • Add an equal volume of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) to each well.

    • Measure the absorbance at 480 nm after a 10-minute incubation at room temperature.

  • Data Analysis:

    • Generate a standard curve using known concentrations of kynurenine.

    • Calculate the concentration of kynurenine in each sample.

    • Plot the percentage of inhibition of kynurenine production versus the logarithm of the inhibitor concentration.

    • Determine the cellular EC50 value by fitting the data to a four-parameter logistic equation.

Visualizing the IDO1 Signaling Pathway and Inhibition

IDO1_Pathway cluster_TumorCell Tumor Cell cluster_Inhibitors Inhibitors cluster_TME Tumor Microenvironment IFN-gamma IFN-gamma IFNGR IFN-γ Receptor IFN-gamma->IFNGR Binds JAK-STAT JAK/STAT Signaling IFNGR->JAK-STAT Activates IDO1_Gene IDO1 Gene Transcription JAK-STAT->IDO1_Gene Induces IDO1_Protein IDO1 Enzyme IDO1_Gene->IDO1_Protein Translates Kynurenine_out Kynurenine IDO1_Protein->Kynurenine_out Catalyzes Tryptophan_in L-Tryptophan Tryptophan_in->IDO1_Protein Substrate Tryptophan_depletion Tryptophan Depletion Kynurenine_accumulation Kynurenine Accumulation Kynurenine_out->Kynurenine_accumulation Inhibitor 3-bromo-N'- hydroxybenzene- carboximidamide (and comparators) Inhibitor->IDO1_Protein Inhibits Immunosuppression Immunosuppression (T-cell arrest, Treg activation) Tryptophan_depletion->Immunosuppression Kynurenine_accumulation->Immunosuppression

Caption: IDO1 signaling pathway and point of inhibition.

Discussion and Authoritative Grounding

The proposed experimental plan will provide a comprehensive specificity profile for this compound. Based on the well-established SAR of the N'-hydroxybenzenecarboximidamide scaffold, it is anticipated that this compound will exhibit potent inhibition of IDO1. The key determinant of its therapeutic potential will be its selectivity against TDO and IDO2. High selectivity for IDO1 is desirable to minimize potential off-target effects. For instance, TDO is primarily expressed in the liver and regulates systemic tryptophan levels, and its inhibition could lead to unintended systemic effects.[1]

The choice of comparative inhibitors, epacadostat and navoximod, is grounded in their extensive characterization and clinical evaluation. Epacadostat represents a benchmark for high selectivity, while navoximod provides a reference for a potent inhibitor with more moderate selectivity.[1][4] Comparing the biochemical and cellular activities of this compound to these standards will allow for a clear positioning of this novel compound within the landscape of IDO1 inhibitors.

Conclusion

The assessment of inhibitor specificity is a cornerstone of modern drug discovery. For novel IDO1 inhibitors like this compound, a rigorous evaluation of their activity against the closely related enzymes TDO and IDO2 is imperative. The experimental protocols and comparative framework presented in this guide offer a robust strategy for researchers to characterize the specificity of their compounds. The anticipated high potency and selectivity of the N'-hydroxybenzenecarboximidamide scaffold make this compound a compelling candidate for further investigation as a potential cancer immunotherapeutic agent. The empirical data generated from these studies will be critical in guiding its future development.

References

  • Mondal, S., et al. (2020). Nitrobenzofurazan derivatives of N′-hydroxyamidines as potent inhibitors of indoleamine-2,3-dioxygenase 1. RSC Medicinal Chemistry, 11(10), 1165-1175.
  • Prendergast, G. C., et al. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer Research, 77(24), 6795-6811.
  • Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway. (2021). Marine Drugs, 19(9), 509.
  • Google Patents. (n.d.). US20050049440A1 - Bromination of hydroxyaromatic compounds.
  • Pan, W., et al. (2018). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. RSC Medicinal Chemistry, 9(6), 796-817.
  • Google Patents. (n.d.). US4945186A - Method of producing 3-bromobenzaldehyde.
  • Peng, Y., et al. (2018). High-resolution structures of inhibitor complexes of human indoleamine 2,3-dioxygenase 1 in a new crystal form. Acta Crystallographica Section D: Structural Biology, 74(Pt 11), 1085–1093.
  • Muller, A. J., & Prendergast, G. C. (2017). Indoleamine 2,3-dioxygenase in cancer: targeting an essential driver of immune escape. Expert Opinion on Therapeutic Targets, 21(4), 385-396.
  • Mautino, M. R., et al. (2016). Navoximod (GDC-0919), a potent and selective indoleamine 2,3-dioxygenase 1 inhibitor, in combination with immune checkpoint modulators, for the treatment of cancer. Journal for ImmunoTherapy of Cancer, 4(Suppl 1), P175.
  • PubChem. (n.d.). 3-Bromo-4-hydroxybenzamide. Retrieved from [Link]

  • Li, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters, 7(2), 197-202.
  • Zhai, L., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy.
  • 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. (2022). Marine Drugs, 20(9), 563.
  • Mondal, S., et al. (2022). Photoresponsive prodrug for regulated inhibition of indoleamine 2,3-dioxygenase 1 enzyme activity.
  • Yue, E. W., et al. (2020). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1979-1985.
  • Google Patents. (n.d.). United States Patent. Retrieved from [Link]

  • Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]

  • O'Connor, E., et al. (2021). Cell‐Based Identification of New IDO1 Modulator Chemotypes.
  • Meche, L., et al. (2020). Discovery of Highly Potent Benzimidazole Derivatives as Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibitors: From Structure-Based Virtual Screening to in Vivo Pharmacodynamic Activity. Journal of Medicinal Chemistry, 63(21), 12586-12606.
  • Koblish, H. K., et al. (2010). Hydroxyamidine inhibitors of indoleamine-2,3-dioxygenase potently suppress systemic tryptophan catabolism and the growth of IDO-expressing tumors. Molecular Cancer Therapeutics, 9(2), 489-498.
  • Sugimoto, H., et al. (2014). Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1135-1139.
  • PubChem. (n.d.). 3-Bromo-4-hydroxybenzonitrile. Retrieved from [Link]

  • Tojo, S., et al. (2011). Structure-activity relationship and enzyme kinetic studies on 4-aryl-1H-1,2,3-triazoles as indoleamine 2,3-dioxygenase (IDO) inhibitors. European Journal of Medicinal Chemistry, 46(11), 5396-5403.

Sources

A Prospective Analysis of 3-bromo-N'-hydroxybenzenecarboximidamide: A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities with therapeutic potential is a constant endeavor. This guide provides a comprehensive, prospective analysis of the uncharacterized compound, 3-bromo-N'-hydroxybenzenecarboximidamide. In the absence of direct peer-reviewed literature on this specific molecule, this document serves as a comparative guide by extrapolating data from its parent compound, N'-hydroxybenzenecarboximidamide (also known as benzamidoxime), and other relevant brominated aromatic compounds. The aim is to provide a robust framework for its synthesis, characterization, and potential biological evaluation.

Introduction and Rationale

The N'-hydroxybenzenecarboximidamide scaffold is a known pharmacophore present in a variety of biologically active compounds. The introduction of a bromine atom to the benzene ring is a common medicinal chemistry strategy to modulate a compound's pharmacokinetic and pharmacodynamic properties. Halogenation can influence lipophilicity, metabolic stability, and binding interactions with biological targets. Given the known antimicrobial and anticancer properties of many N-hydroxy compounds, the 3-bromo derivative of N'-hydroxybenzenecarboximidamide presents an intriguing candidate for investigation.[1]

This guide will therefore explore the predicted properties of this compound by comparing it with its unsubstituted parent compound and other structurally related molecules.

Proposed Synthesis and Characterization

A plausible synthetic route to this compound would likely start from the commercially available 3-bromobenzonitrile. This precursor can be synthesized via the bromination of benzonitrile.[2] The nitrile group can then be converted to the N'-hydroxycarboximidamide moiety.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-bromobenzonitrile (if not commercially available)

A procedure similar to the bromination of benzene can be adapted.[2]

  • To a solution of benzonitrile (1 equivalent) in a suitable solvent (e.g., a chlorohydrocarbon), add a Lewis acid catalyst (e.g., steel wool).

  • Slowly add bromine (1 equivalent) to the mixture at a controlled temperature (e.g., 70°C).

  • Monitor the reaction by TLC until completion.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by recrystallization or column chromatography to obtain 3-bromobenzonitrile.

Step 2: Synthesis of this compound

  • Dissolve 3-bromobenzonitrile (1 equivalent) in a suitable solvent such as ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (excess, e.g., 1.5-2 equivalents) and a base such as sodium carbonate or sodium hydroxide (to neutralize the HCl).

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Characterization:

The synthesized compound should be thoroughly characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the bromine atom.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-OH, C=N).

  • Melting Point Analysis: To assess the purity of the compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-bromobenzonitrile cluster_step2 Step 2: Synthesis of Target Compound cluster_characterization Characterization Benzonitrile Benzonitrile Bromination Bromination (Br2, Fe catalyst) Benzonitrile->Bromination Bromobenzonitrile 3-bromobenzonitrile Bromination->Bromobenzonitrile Reaction Reaction with Hydroxylamine Bromobenzonitrile->Reaction Hydroxylamine Hydroxylamine (NH2OH.HCl, Base) Hydroxylamine->Reaction Target 3-bromo-N'-hydroxy- benzenecarboximidamide Reaction->Target NMR NMR Target->NMR MS Mass Spec Target->MS IR IR Spec Target->IR MP Melting Point Target->MP

Predicted Biological Activities and Mechanistic Insights

Based on the known biological activities of related compounds, we can hypothesize the potential therapeutic applications of this compound.

Antimicrobial Activity

Many N-hydroxy compounds and sulfonamides exhibit broad-spectrum antibacterial activity.[3] The N'-hydroxybenzenecarboximidamide scaffold itself is found in compounds with antimicrobial properties. The introduction of a bromine atom could enhance this activity due to increased lipophilicity, facilitating passage through bacterial cell membranes.

  • Hypothesized Mechanism: The N-hydroxy group could act as a pro-drug, being metabolized to a reactive nitrogen species that can induce oxidative stress in microbial cells. Alternatively, the molecule could inhibit essential bacterial enzymes.

Anticancer Activity

N-hydroxy-containing compounds have been investigated as anticancer agents.[1] For instance, some N-hydroxybenzimidazole-based compounds have shown promise.[1] Benzamides are also known to possess antitumor properties, potentially through the inhibition of NF-kappaB.[4] The presence of the bromo-substituent could enhance cytotoxic activity.

  • Hypothesized Mechanism: The compound could induce apoptosis in cancer cells by inhibiting key signaling pathways like NF-kappaB, which is crucial for cell survival and proliferation.[4] It might also act as a metalloenzyme inhibitor, a known strategy in cancer therapy.[5]

Anti-inflammatory Activity

Certain benzamide derivatives have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-alpha.[4]

  • Hypothesized Mechanism: Similar to other benzamides, this compound could potentially inhibit the NF-kappaB pathway, a central regulator of inflammation.[4]

Biological_Pathways cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity cluster_antiinflammatory Anti-inflammatory Activity Target 3-bromo-N'-hydroxy- benzenecarboximidamide ROS Reactive Oxygen Species (Oxidative Stress) Target->ROS Enzyme_Inhibition_A Bacterial Enzyme Inhibition Target->Enzyme_Inhibition_A NFkB_Inhibition_C NF-kB Inhibition Target->NFkB_Inhibition_C Metalloenzyme_Inhibition Metalloenzyme Inhibition Target->Metalloenzyme_Inhibition NFkB_Inhibition_I NF-kB Inhibition Target->NFkB_Inhibition_I Apoptosis Induction of Apoptosis NFkB_Inhibition_C->Apoptosis TNF_alpha Reduced TNF-alpha Production NFkB_Inhibition_I->TNF_alpha

Comparative Analysis with Structurally Related Compounds

To provide a predictive comparison, the following table summarizes the known properties of N'-hydroxybenzenecarboximidamide and the expected impact of the 3-bromo substitution.

PropertyN'-hydroxybenzenecarboximidamideThis compound (Predicted)Rationale for Prediction
Molecular Weight 136.15 g/mol [6]~215.04 g/mol Addition of a bromine atom.
Lipophilicity (LogP) 1.1 (computed)[6]HigherThe bromine atom will increase the lipophilicity.
Antimicrobial Activity Reported for related structures[1]Potentially enhancedIncreased lipophilicity may improve cell penetration.
Anticancer Activity Reported for related structures[1][4]Potentially enhancedHalogenation can improve binding to target proteins.
Anti-inflammatory Activity Reported for related benzamides[4]Potentially significantThe benzamide-like structure is a key pharmacophore.
Metabolic Stability Likely undergoes N-hydroxylation metabolism[1]Potentially alteredThe bromo-substituent may block a site of metabolism, or introduce a new one.

Proposed Experimental Evaluation

To validate the predicted properties, a systematic experimental evaluation is necessary.

Experimental Protocol: Biological Assays
  • Antimicrobial Susceptibility Testing:

    • Determine the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria (e.g., S. aureus, E. coli) using broth microdilution methods.

    • Compare the MIC values with the parent compound and standard antibiotics.

  • In Vitro Anticancer Screening:

    • Evaluate the cytotoxicity against a panel of human cancer cell lines (e.g., MCF-7, HeLa) using an MTT or similar cell viability assay.

    • Determine the IC50 values and compare them to a standard chemotherapeutic agent.

  • Anti-inflammatory Assay:

    • Use a cell-based assay, such as LPS-stimulated macrophages, to measure the inhibition of TNF-alpha production by ELISA.

    • Investigate the effect on the NF-kappaB signaling pathway using a reporter gene assay or Western blotting for key pathway proteins.

Conclusion

While no direct experimental data exists for this compound, a comparative analysis based on its parent scaffold and the known effects of bromination suggests it is a promising candidate for further investigation. Its synthesis is feasible from readily available starting materials. The predicted enhancement of antimicrobial, anticancer, and anti-inflammatory activities warrants its synthesis and rigorous biological evaluation. This guide provides a foundational framework for researchers to embark on the exploration of this novel compound and its potential therapeutic applications.

References

  • Bioactive heterocycles containing endocyclic N-hydroxy groups - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - NIH. (2025). Retrieved January 22, 2026, from [Link]

  • N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

  • N'-Hydroxybenzenecarboximidamide | C7H8N2O | CID 69186 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • My Synthesis of 3-Bromobenzonitrile - Powered by XMB 1.9.11. (n.d.). Retrieved January 22, 2026, from [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PubMed. (2024). Retrieved January 22, 2026, from [Link]

  • Review - SciELO. (2024). Retrieved January 22, 2026, from [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). Retrieved January 22, 2026, from [Link]

  • 1-Hydroxybenzene-carboximidamide | C7H10N2O | CID 66755703 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis and Biological Activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin Derivatives - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

  • 3-Bromobenzonitrile | C7H4BrN | CID 23381 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • (PDF) Synthesis, Characterization and Evaluation of Biological Activity of some Substituted(E)-2-Benzylidenehydrazinecarbothio Amides. (2025). Retrieved January 22, 2026, from [Link]

  • Feature Reviews in Medicinal Chemistry - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

  • Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

  • 3-Bromobenzonitrile in Organic Synthesis: A Supplier's Perspective. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-bromo-N'-hydroxybenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the responsible handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-bromo-N'-hydroxybenzenecarboximidamide, a halogenated aromatic compound. Due to the limited specific data available for this compound, the following procedures are based on its chemical structure, known hazards of similar compounds, and established best practices for the disposal of halogenated organic waste.

Hazard Assessment and Characterization

Known and Potential Hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[1]

  • Toxicity: The toxicological properties have not been thoroughly investigated.[1] However, many halogenated organic compounds are classified as toxic.

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.[2]

Physical and Chemical Properties Summary:

PropertyValueSource
Molecular Formula C7H7BrN2O[3]
Molecular Weight 215.05 g/mol [3]
CAS Number 1643440-91-8 or 173406-70-7[3][4]
Appearance Likely a solidN/A
Solubility Data not availableN/A

Personal Protective Equipment (PPE) and Handling

Prior to handling this compound, it is imperative to wear appropriate personal protective equipment to minimize exposure.

Essential PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Impervious gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

Safe Handling Practices:

  • Avoid generating dust.

  • Prevent contact with skin and eyes.

  • Do not ingest or inhale.

  • Wash hands thoroughly after handling.

Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of this compound is to treat it as a hazardous waste, in accordance with federal, state, and local regulations.

Step 1: Waste Identification and Classification

Based on its chemical structure, this compound falls under the category of halogenated organic compounds. The U.S. Environmental Protection Agency (EPA) regulates many halogenated organic compounds as hazardous waste.[5][6][7] Therefore, this compound waste should be managed as such.

Step 2: Waste Segregation and Collection

  • Do not mix with non-hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • The label should clearly state "Hazardous Waste" and identify the contents as "this compound".

Step 3: On-Site Neutralization (Not Recommended)

Due to the lack of data on its reactivity and potential for hazardous byproducts, on-site chemical neutralization is not recommended .

Step 4: Approved Disposal Methods

The recommended method for the disposal of halogenated organic waste is through a licensed hazardous waste disposal facility. These facilities employ specialized treatment technologies to safely manage and destroy such chemicals.

Primary Recommended Disposal Technology:

  • Incineration: High-temperature incineration at a permitted hazardous waste facility is the most effective method for destroying halogenated organic compounds.[8] These incinerators are equipped with scrubbers to neutralize acidic gases (such as hydrogen bromide) that are produced during combustion.

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Provide the EHS office with a completed hazardous waste manifest, accurately describing the waste.

Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE before attempting to clean up.

    • For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal as hazardous waste.

    • For a large spill, contact your EHS office immediately.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[4] Seek medical attention.

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting.[4] Rinse mouth with water and seek immediate medical attention.

Workflow and Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_management Waste Management cluster_disposal Final Disposal start Start: Need to dispose of this compound ppe Wear appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe Step 1 handling Handle in a fume hood to avoid dust generation ppe->handling Step 2 classify Classify as Hazardous Waste (Halogenated Organic Compound) handling->classify Step 3 segregate Segregate and collect in a labeled, sealed container classify->segregate Step 4 contact_ehs Contact Environmental Health & Safety (EHS) segregate->contact_ehs Step 5 manifest Complete Hazardous Waste Manifest contact_ehs->manifest Step 6 pickup Arrange for pickup by licensed waste handler manifest->pickup Step 7 incineration High-temperature incineration at a permitted facility pickup->incineration Step 8 end End: Safe and compliant disposal incineration->end

Caption: Disposal workflow for this compound.

References

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • University of North Texas. Halogenated Waste. [Link]

  • National Center for Biotechnology Information. 3-Bromo-4-hydroxybenzamide. PubChem Compound Summary for CID 15169932. [Link]

  • U.S. Government Publishing Office. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]

  • The University of Texas at Austin. EPA Hazardous Waste Codes. [Link]

  • 1PlusChem LLC. This compound. [Link]

Sources

Personal protective equipment for handling 3-bromo-N'-hydroxybenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Prioritizing Safety in Novel Compound Research

The following guide addresses the safe handling, personal protective equipment (PPE), and disposal of 3-bromo-N'-hydroxybenzenecarboximidamide. As this compound may be a novel or uncharacterized substance, this document is built upon the foundational principles of laboratory safety, treating the substance with the caution required for unknown materials.[1] The procedural recommendations are derived from an analysis of its constituent chemical moieties: a brominated aromatic ring and a hydroxycarboximidamide functional group. All protocols are designed to minimize exposure and mitigate risk.

Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense

When handling compounds with unknown toxicological profiles, a comprehensive PPE strategy is non-negotiable.[2] The following table outlines the minimum required PPE, with explanations rooted in the potential hazards associated with the chemical structure of this compound.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles with side shieldsProtects against splashes and potential vapors. Standard safety glasses are insufficient.[3]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Provides a barrier against skin contact, which can lead to irritation or absorption of the compound.[3]
Body Protection Fully-buttoned laboratory coatProtects skin and personal clothing from spills and splashes.[4]
Respiratory Protection Use in a certified chemical fume hoodEssential for preventing inhalation of any potential vapors or fine particulates.[5]
Footwear Closed-toe, non-perforated shoesProtects feet from spills.[4]

Part 2: Operational Plan - A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical to ensure safety and experimental integrity. The following steps provide a clear, logical progression for handling this compound.

Preparation and Weighing
  • Work Area Designation: All handling of this compound must be conducted within a certified chemical fume hood.

  • Pre-weighing Checklist:

    • Ensure the fume hood is operational and the sash is at the appropriate working height.

    • Don all required PPE as outlined in Part 1.

    • Have a designated waste container for halogenated organic waste readily accessible.[6]

  • Weighing Procedure:

    • Use a tared, sealed container to weigh the compound.

    • If transferring from a stock bottle, use a clean spatula.

    • Avoid creating dust. If the compound is a fine powder, handle it with extra care to prevent aerosolization.

    • Immediately cap the stock bottle and the weighing container after dispensing.

In-Use Procedures
  • Solution Preparation:

    • When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

  • Reaction Monitoring:

    • Ensure all reaction vessels are properly clamped and secured.

    • If heating is required, use a well-controlled heating mantle or oil bath.

  • Post-Reaction Workup:

    • Quenching of the reaction should be done cautiously, especially if reactive reagents were used.

    • Extractions and washes should be performed in a separatory funnel, venting frequently to release any pressure buildup.

Part 3: Disposal Plan - Responsible Waste Management

Proper disposal is a critical final step in the chemical handling workflow. Brominated organic compounds are classified as halogenated waste and require specific disposal protocols.[7]

Waste Segregation
  • Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) must be placed in a designated, sealed container for halogenated solid waste.[6]

  • Liquid Waste: All liquid waste containing this compound, including reaction mixtures and solvent washes, must be collected in a clearly labeled, sealed container for halogenated liquid waste.[6]

  • Sharps: Any contaminated sharps (needles, glass pipettes) must be disposed of in a designated sharps container.

Decontamination
  • Glassware: All glassware used for handling the compound should be rinsed with a suitable solvent (e.g., acetone, ethanol) into the halogenated liquid waste container. Following the initial rinse, glassware should be washed according to standard laboratory procedures.

  • Work Surfaces: The work surface within the chemical fume hood should be wiped down with a suitable solvent and then cleaned with a laboratory-grade detergent. The cleaning materials (e.g., paper towels) should be disposed of as halogenated solid waste.

Emergency Spill Procedures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: If the spill is large or outside of a containment area, evacuate the immediate vicinity.

  • Notify: Inform your supervisor and the appropriate safety personnel.

  • Contain: For small spills within the fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[8]

  • Clean-up: Wearing appropriate PPE, carefully scoop the absorbent material into the designated halogenated solid waste container.

  • Decontaminate: Decontaminate the spill area as described above.

Visual Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don PPE prep_fumehood Verify Fume Hood prep_ppe->prep_fumehood Safety First prep_weigh Weigh Compound prep_fumehood->prep_weigh handle_dissolve Dissolve in Solvent prep_weigh->handle_dissolve Transfer to Reaction handle_react Perform Reaction handle_dissolve->handle_react handle_workup Post-Reaction Workup handle_react->handle_workup disp_waste Segregate Waste handle_workup->disp_waste End of Experiment disp_decon Decontaminate Glassware disp_waste->disp_decon disp_cleanup Clean Work Area disp_decon->disp_cleanup

Caption: Workflow for handling this compound.

References

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • Chamberland SOP. Working with Bromine.
  • University of California. Lab Safety.
  • Benchchem.
  • Reddit. (2017, September 16). Safely handling a liter of Bromine?
  • U.S. Environmental Protection Agency. (1983, December).
  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Environmental Health & Safety. (2025, February 19). Safe Lab Practices.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。